Mureidomycin C
Description
2-[[(2S)-1-[[(2R)-3-[[(2S)-2-[(2-aminoacetyl)amino]-3-(3-hydroxyphenyl)propanoyl]-methylamino]-1-[[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methylamino]-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid has been reported in Streptomyces filamentosus and Streptomyces flavidovirens with data available.
from Streptomyces flavidovirens; structure given in first source
Properties
Molecular Formula |
C40H51N9O13S |
|---|---|
Molecular Weight |
898.0 g/mol |
IUPAC Name |
2-[[(2S)-1-[[(2R)-3-[[(2S)-2-[(2-aminoacetyl)amino]-3-(3-hydroxyphenyl)propanoyl]-methylamino]-1-[[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methylamino]-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C40H51N9O13S/c1-21(48(2)36(57)28(43-32(54)19-41)16-22-6-4-8-24(50)14-22)33(35(56)42-20-26-18-30(52)37(62-26)49-12-10-31(53)46-40(49)61)47-34(55)27(11-13-63-3)44-39(60)45-29(38(58)59)17-23-7-5-9-25(51)15-23/h4-10,12,14-15,20-21,27-30,33,37,50-52H,11,13,16-19,41H2,1-3H3,(H,42,56)(H,43,54)(H,47,55)(H,58,59)(H2,44,45,60)(H,46,53,61)/t21?,27-,28-,29?,30?,33+,37?/m0/s1 |
InChI Key |
DODUWDVIPJZWOY-JHYHWTEUSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Mureidomycin C: A Technical Guide to its Production, Mechanism, and Biosynthesis in Streptomyces flavidovirens
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Mureidomycin C is a potent peptidyl-nucleoside antibiotic produced by the Gram-positive soil bacterium Streptomyces flavidovirens. It exhibits highly specific and potent activity against Pseudomonas aeruginosa, including multidrug-resistant strains, by inhibiting a crucial step in bacterial cell wall biosynthesis. This technical guide provides an in-depth overview of this compound, its producing organism, its mechanism of action, biosynthetic pathways, and detailed experimental protocols for its production and analysis. All quantitative data are presented in structured tables, and key processes are visualized using logical diagrams to facilitate comprehension and application in research and drug development settings.
Introduction
The rise of antibiotic-resistant pathogens, particularly Gram-negative bacteria like Pseudomonas aeruginosa, presents a formidable challenge to global public health. Mureidomycins, first isolated from Streptomyces flavidovirens, represent a promising class of antibiotics due to their unique structure and novel mechanism of action.[1][2] Among them, this compound stands out as the most active compound, demonstrating significant potency against P. aeruginosa strains that are resistant to conventional antibiotics such as β-lactams.[2][3]
Mureidomycins are uridyl-peptide antibiotics that act as competitive inhibitors of the enzyme phospho-N-acetylmuramyl-pentapeptide translocase (MraY).[2][4] This enzyme catalyzes the first membrane-bound step in the synthesis of peptidoglycan, an essential component of the bacterial cell wall.[4] By blocking MraY, this compound disrupts cell wall integrity, leading to spheroplast formation and eventual cell lysis.[1][3] This guide serves as a comprehensive resource, consolidating current knowledge and providing detailed methodologies relevant to the study and exploitation of this compound.
The Producing Organism: Streptomyces flavidovirens
Streptomyces flavidovirens is a species of actinomycetes, a group of filamentous Gram-positive bacteria renowned for their unparalleled capacity to produce a wide array of secondary metabolites, including a majority of clinically used antibiotics.[1]
Isolation and Identification
Isolating Streptomyces species from environmental samples, typically soil, is the first step toward discovering and producing novel bioactive compounds. The following protocol outlines a standard procedure for the isolation and identification of Streptomyces.
Experimental Protocol: Isolation of Streptomyces from Soil
-
Sample Collection: Collect 1-10 g of soil from a suitable environment.
-
Pre-treatment (Optional but Recommended): Air-dry the soil sample at room temperature for 5-7 days. This step reduces the population of faster-growing bacteria and fungi, selectively favoring the isolation of Streptomyces spores.
-
Serial Dilution:
-
Suspend 1 g of the dried soil in 9 mL of sterile saline (0.85% NaCl) solution.
-
Vortex vigorously for 2-3 minutes to dislodge spores and mycelial fragments from soil particles.
-
Perform a serial dilution series (10⁻² to 10⁻⁶) in sterile saline.
-
-
Plating:
-
Spread 100 µL of each of the higher dilutions (e.g., 10⁻⁴, 10⁻⁵, 10⁻⁶) onto selective agar (B569324) media, such as Oatmeal Agar or ISP4 Agar, supplemented with antifungal agents like cycloheximide (B1669411) (50 µg/mL) and nystatin (B1677061) (50 µg/mL) to inhibit fungal growth.[5]
-
-
Incubation: Incubate the plates at 28-30°C for 7-14 days.
-
Colony Selection: Observe the plates for colonies characteristic of Streptomyces – they are typically small, dry, powdery, and adhere firmly to the agar. They often produce a characteristic earthy odor (geosmin).
-
Purification: Pick individual, well-isolated colonies and streak them onto fresh plates of the same medium to obtain pure cultures.
-
Identification: Characterize the pure isolates based on morphological features (mycelium structure, spore chain morphology) and molecular methods (16S rRNA gene sequencing) for definitive identification.
This compound: Properties and Bioactivity
This compound is a complex molecule comprising a uridine (B1682114) core, a unique 4',5'-enamide linkage, and a peptide backbone containing non-proteinogenic amino acids.[1][6]
Physicochemical Properties
The key physicochemical characteristics of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₄₀H₅₁N₉O₁₃S | [1] |
| Molecular Weight | 897 g/mol | [1] |
| Appearance | Amphoteric white powder | [1] |
| Solubility | Soluble in water and methanol (B129727) | [1] |
| Core Nucleoside Moiety | Uracil (B121893) | [1] |
Antimicrobial Spectrum and Potency
This compound's activity is highly specific to Pseudomonas aeruginosa. It shows little to no activity against most other Gram-negative or Gram-positive bacteria.[3][7] This specificity makes it a candidate for targeted therapy, reducing the risk of off-target effects on commensal microbiota.
| Organism / Strain | MIC Range (µg/mL) | Reference |
| Pseudomonas aeruginosa (various strains) | 0.1 - 3.13 | [3] |
| P. aeruginosa (ofloxacin-resistant) | 3.13 - 25 | [8] |
| P. aeruginosa (imipenem-resistant) | 0.78 - 25 | [8] |
| Other Pseudomonas species | Variable | [7] |
| Gram-positive bacteria (various) | >200 | [8] |
| Other Gram-negative bacteria (various) | >200 | [8] |
Mechanism of Action: Inhibition of MraY
The bactericidal effect of this compound stems from its targeted inhibition of the MraY translocase.[4] MraY is an essential integral membrane enzyme that catalyzes the transfer of the phospho-MurNAc-pentapeptide moiety from UDP-MurNAc-pentapeptide to the lipid carrier, undecaprenyl phosphate (B84403) (C₅₅-P), forming Lipid I.[9] This is the committed step for peptidoglycan synthesis occurring at the cell membrane.
This compound, as a structural mimic of the natural UDP-MurNAc-pentapeptide substrate, acts as a competitive inhibitor, binding to the active site of MraY and preventing the formation of Lipid I.[2][10] The disruption of this pathway halts the supply of peptidoglycan precursors to the cell exterior, compromising the structural integrity of the cell wall and ultimately leading to cell death.[3][11]
Production of this compound
The production of this compound involves fermentation of S. flavidovirens followed by a multi-step purification process to isolate the compound from the culture broth. While detailed production parameters for the native S. flavidovirens are not extensively published, the following protocols are based on the original discovery and methods used for related compounds in other Streptomyces species.[1][6]
Fermentation
Experimental Protocol: Fermentation of Streptomyces
-
Seed Culture Preparation:
-
Production Culture:
-
Transfer the seed culture (e.g., 1% v/v) into a larger production flask or fermenter containing a production medium. A suitable medium is ISP-2 (Yeast Extract-Malt Extract Agar base) or a custom medium optimized for secondary metabolite production.[6]
-
Representative Production Medium (per liter): Soluble Starch (10 g), Glucose (20 g), Soybean Meal (25 g), Yeast Extract (4 g), Beef Extract (1 g), NaCl (2 g), K₂HPO₄ (0.25 g), CaCO₃ (2 g), pH adjusted to 7.2.[12]
-
-
Incubation: Incubate the production culture at 28°C with shaking (200-220 rpm) for 5 to 8 days. Monitor production via bioassay against P. aeruginosa or by HPLC analysis.
Purification
This compound is an amphoteric, water-soluble compound, which dictates the purification strategy. The original method involved several chromatographic steps.[1]
Experimental Protocol: Purification of this compound
-
Harvest and Clarification:
-
After fermentation, harvest the culture broth and separate the mycelia from the supernatant by centrifugation (e.g., 8,000 x g for 20 minutes).
-
The supernatant, which contains the secreted this compound, is collected for purification.
-
-
Initial Capture (Adsorption Chromatography):
-
Load the clarified supernatant onto a column packed with Amberlite XAD-2 resin. This non-polar resin captures the this compound and other hydrophobic/amphiphilic molecules.
-
Wash the column with deionized water to remove salts and highly polar impurities.
-
Elute the bound compounds with an organic solvent, such as methanol or acetone.
-
-
Ion-Exchange Chromatography:
-
The eluate from the XAD-2 column is concentrated and applied to a cation exchange column, such as Amberlite CG-50 (NH₄⁺ form).[1]
-
Elute with a gradient of ammonium (B1175870) hydroxide (B78521) or a suitable buffer to separate compounds based on charge.
-
-
Anion-Exchange Chromatography:
-
Pool and concentrate the active fractions and apply them to an anion exchange column, such as DEAE-Cellulose (e.g., Whatman DE-52).[1]
-
Elute with a salt gradient (e.g., NaCl or ammonium acetate) to further purify the mureidomycins.
-
-
Size-Exclusion Chromatography:
-
As a final polishing step, subject the active fractions to size-exclusion chromatography using a resin like Toyopearl HW-40.[1] This separates molecules based on their size, removing closely related impurities.
-
-
Final Purification (Optional):
-
For high-purity material, perform preparative reverse-phase HPLC on a C18 column using a water/acetonitrile gradient.[6]
-
Biosynthesis and Regulation
The biosynthesis of mureidomycins is a complex process orchestrated by a dedicated biosynthetic gene cluster (BGC). While the BGC in S. flavidovirens has not been fully detailed, extensive studies on a homologous cluster in Streptomyces roseosporus provide a robust model.[6][13] The core peptide structure is assembled by non-ribosomal peptide synthetases (NRPSs).[13]
The regulation of the mureidomycin (mrd) BGC is intricate. In S. roseosporus, the cluster is cryptic and requires activation by an exogenous regulatory gene, ssaA, for expression.[2] Further studies have identified two additional genes within the cluster that modulate the final structure of the antibiotic.[6] An oxidoreductase-encoding gene is responsible for the reduction of the uracil ring (to dihydrouracil, as seen in Mureidomycins B and D), while a gene encoding a putative nuclease/phosphatase appears to have an antagonistic effect on this reduction.[6][13] This interplay provides a mechanism for generating structural diversity within the mureidomycin family.
Conclusion and Future Outlook
This compound remains a compelling antibiotic candidate due to its targeted and potent activity against the problematic pathogen P. aeruginosa. Its unique mechanism of action, inhibiting the essential MraY enzyme, provides an alternative to conventional antibiotic classes and suggests a lower potential for cross-resistance. The information presented in this guide, from producer organism isolation to detailed biochemical pathways, offers a foundational resource for researchers.
Future efforts should focus on optimizing fermentation yields in the native producer, S. flavidovirens, and exploring metabolic engineering strategies guided by the biosynthetic insights from S. roseosporus. Further elucidation of the structure-activity relationships and medicinal chemistry efforts to improve the compound's pharmacokinetic properties could pave the way for its development as a next-generation therapeutic for treating multidrug-resistant infections.
References
- 1. Mureidomycins A-D, novel peptidylnucleoside antibiotics with spheroplast forming activity. I. Taxonomy, fermentation, isolation and physico-chemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of novel mureidomycin analogues via rational activation of a cryptic gene cluster in Streptomyces roseosporus NRRL 15998 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mureidomycins A-D, novel peptidylnucleoside antibiotics with spheroplast forming activity. III. Biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Core Steps of Membrane-Bound Peptidoglycan Biosynthesis: Recent Advances, Insight and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Laboratory Maintenance of Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New insights into the dihydro-mureidomycin biosynthesis controlled by two unusual proteins in Streptomyces roseosporus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Susceptibility of Pseudomonas species to the novel antibiotics mureidomycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Chemical logic of MraY inhibition by antibacterial nucleoside natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structural basis for selective inhibition of antibacterial target MraY, a membrane-bound enzyme involved in peptidoglycan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Statistical optimization of culture medium for improved production of antimicrobial compound by Streptomyces rimosus AG-P1441 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Mureidomycin C: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mureidomycin C is a potent peptidylnucleoside antibiotic with specific and significant activity against Pseudomonas aeruginosa, a challenging Gram-negative pathogen. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. It details its mechanism of action as an inhibitor of the essential bacterial enzyme phospho-N-acetylmuramoyl-pentapeptide-transferase (MraY), a critical component of the peptidoglycan biosynthesis pathway. This guide also outlines key experimental methodologies for the isolation, characterization, and evaluation of this promising antibiotic compound.
Chemical Structure and Physicochemical Properties
This compound is a member of the mureidomycin family of antibiotics, which are produced by the actinomycete Streptomyces flavidovirens.[1] It is a complex molecule composed of a uridine-derived nucleoside linked to a peptide chain. The peptide component of this compound consists of two residues of m-tyrosine, one residue of 2-amino-3-N-methylaminobutyric acid (AMBA), one residue of methionine, and a glycine (B1666218) residue at the N-terminal.[2] The key distinction of this compound within the mureidomycin complex (along with Mureidomycin A) is the presence of a uracil (B121893) base.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C40H51N9O13S | [1] |
| Molecular Weight | 897.95 g/mol | [1][3] |
| Appearance | Amphoteric white powder | [1] |
| Solubility | Soluble in methanol (B129727) and water | [1] |
| Hydrogen Bond Acceptors | 22 | [3] |
| Hydrogen Bond Donors | 11 | [3] |
| Rotatable Bonds | 26 | [3] |
| Topological Polar Surface Area | 356.69 Ų | [3] |
| XLogP | -4.77 | [3] |
Biological Activity and Mechanism of Action
This compound exhibits potent and specific antibacterial activity against Pseudomonas aeruginosa.[4][5] Its efficacy is comparable to that of established anti-pseudomonal drugs like cefoperazone, ceftazidime, and cefsulodin.[4][5] A notable feature of this compound is its activity against β-lactam-resistant strains of P. aeruginosa, and no cross-resistance with β-lactam antibiotics has been observed.[4][5][6]
The primary mechanism of action of this compound is the inhibition of bacterial cell wall synthesis.[6][7] Specifically, it targets and inhibits the enzyme phospho-N-acetylmuramoyl-pentapeptide-transferase (MraY), also known as translocase I.[3][6][7] MraY is an essential integral membrane enzyme that catalyzes the transfer of the phospho-MurNAc-pentapeptide moiety from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (B84403) (C55-P), forming Lipid I.[6] This is a crucial and committing step in the cytoplasmic phase of peptidoglycan biosynthesis.[6] By inhibiting MraY, this compound effectively blocks the formation of the peptidoglycan layer, leading to the formation of spheroplasts and eventual cell lysis.[4][5]
Below is a diagram illustrating the peptidoglycan biosynthesis pathway in Pseudomonas aeruginosa and the point of inhibition by this compound.
Caption: Inhibition of Peptidoglycan Biosynthesis by this compound.
Experimental Protocols
Isolation and Purification of this compound
This compound is isolated from the culture filtrate of Streptomyces flavidovirens.[1] The general procedure involves a series of chromatographic steps to separate the different mureidomycin components.[1]
Workflow for this compound Isolation
Caption: General workflow for the isolation and purification of this compound.
Methodology Outline:
-
Fermentation and Filtration: Streptomyces flavidovirens is cultured in a suitable fermentation medium. The culture broth is then filtered to separate the mycelia from the culture filtrate containing the secreted mureidomycins.
-
Adsorption Chromatography: The culture filtrate is passed through an Amberlite XAD-2 column. The active compounds are adsorbed onto the resin and subsequently eluted.
-
Ion-Exchange Chromatography: The crude extract is subjected to cation-exchange chromatography using a column such as Amberlite CG-50.
-
Anion-Exchange Chromatography: Further purification is achieved using an anion-exchange column like Whatman DE-52.
-
Gel Filtration Chromatography: A final purification step using a gel filtration resin, for instance, Toyopearl HW-40, is employed to separate the individual mureidomycin components, yielding pure this compound.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of this compound against P. aeruginosa can be determined using the broth microdilution method.[8][9]
Methodology Outline:
-
Inoculum Preparation: A standardized inoculum of P. aeruginosa (e.g., 5 x 10^5 CFU/mL) is prepared in a suitable broth medium, such as Cation-adjusted Mueller-Hinton Broth (CAMHB).[8]
-
Serial Dilution: Two-fold serial dilutions of this compound are prepared in a 96-well microtiter plate.[8]
-
Inoculation: Each well is inoculated with the bacterial suspension. A growth control (no antibiotic) and a sterility control (no bacteria) are included.[8]
-
Incubation: The plate is incubated at 37°C for 16-20 hours.[8]
-
MIC Reading: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.[8]
MraY Enzyme Inhibition Assay
The inhibitory activity of this compound against MraY can be assessed using an in vitro enzyme assay that monitors the formation of Lipid I.[8][10]
Methodology Outline:
-
Enzyme and Substrate Preparation: Purified MraY enzyme, the lipid substrate undecaprenyl phosphate (C55-P), and a labeled UDP-MurNAc-pentapeptide (e.g., radiolabeled or fluorescently tagged) are prepared.[8][10]
-
Reaction Mixture: The reaction is set up in a suitable buffer containing the MraY enzyme, C55-P, and varying concentrations of this compound.[8]
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of the labeled UDP-MurNAc-pentapeptide and incubated at a controlled temperature (e.g., 30°C).[8]
-
Quenching and Extraction: The reaction is stopped, and the lipid components, including the newly formed Lipid I, are extracted.[8]
-
Analysis: The amount of Lipid I formed is quantified. If a radiolabeled substrate is used, this can be done by thin-layer chromatography (TLC) followed by phosphorimaging.[8] The percentage of inhibition at each this compound concentration is calculated to determine the IC50 value.
Conclusion
This compound represents a promising lead compound in the development of new antibiotics against the problematic pathogen Pseudomonas aeruginosa. Its unique chemical structure and specific mechanism of action, targeting the essential MraY enzyme, make it an attractive candidate for further investigation and potential therapeutic development. The experimental protocols outlined in this guide provide a foundation for researchers to further explore the properties and potential of this potent natural product.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Biosynthesis of peptidoglycan in Pseudomonas aeruginosa. 1. The incorporation of peptidoglycan into the cell wall - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. KEGG PATHWAY: Peptidoglycan biosynthesis - Pseudomonas aeruginosa LESB58 [kegg.jp]
- 6. Identification of novel mureidomycin analogues via rational activation of a cryptic gene cluster in Streptomyces roseosporus NRRL 15998 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. benchchem.com [benchchem.com]
- 9. scielo.br [scielo.br]
- 10. Chemical logic of MraY inhibition by antibacterial nucleoside natural products - PMC [pmc.ncbi.nlm.nih.gov]
Mureidomycin C: A Technical Guide to its Mechanism of Action in Peptidoglycan Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the mechanism of action of mureidomycin C, a potent nucleoside antibiotic, with a specific focus on its inhibitory effects on bacterial peptidoglycan synthesis. The information presented herein is intended to support research and development efforts in the discovery of novel antibacterial agents.
Executive Summary
This compound exerts its antibacterial activity by specifically targeting and inhibiting a critical enzymatic step in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. This inhibition leads to the disruption of cell wall integrity, ultimately causing cell lysis and bacterial death. This compound is particularly noted for its activity against Pseudomonas aeruginosa. The primary molecular target of this compound is the enzyme phospho-N-acetylmuramyl-pentapeptide translocase (MraY). MraY catalyzes the first membrane-bound step in peptidoglycan synthesis, making it a crucial chokepoint in this essential pathway.
Mechanism of Action: Inhibition of MraY
The synthesis of peptidoglycan is a multi-stage process that begins in the cytoplasm and is completed on the outer leaflet of the cytoplasmic membrane. This compound acts during the second stage of this pathway, which involves the transfer of peptidoglycan precursors across the cell membrane.
The specific target of this compound is the integral membrane enzyme MraY.[1][2] This enzyme is responsible for the transfer of the soluble precursor, UDP-N-acetylmuramyl-pentapeptide (UDP-MurNAc-pentapeptide), to the lipid carrier undecaprenyl phosphate (B84403) (C₅₅-P), forming undecaprenyl-pyrophosphoryl-MurNAc-pentapeptide, also known as Lipid I.[3][4] This reaction is a pivotal step, as it commits the peptidoglycan precursor to the membrane-associated phase of synthesis.
This compound is a potent inhibitor of MraY, and studies have shown that it acts as a slow-binding inhibitor of the enzyme.[5] The inhibitory action of mureidomycin A, a closely related compound, was found to be competitive with respect to the lipid acceptor substrate, undecaprenyl phosphate, and non-competitive with respect to the UDP-MurNAc-pentapeptide substrate.[5][6] This suggests that this compound binds to the MraY enzyme in a manner that interferes with the binding or utilization of the lipid carrier. By blocking the formation of Lipid I, this compound effectively halts the entire downstream process of peptidoglycan polymerization and cross-linking, leading to a weakened cell wall that can no longer withstand the internal osmotic pressure, resulting in cell lysis.[7][8]
Quantitative Data: Inhibitory Activity of Mureidomycins
The following table summarizes the inhibitory concentrations of this compound and related compounds against various bacterial strains and the target enzyme MraY.
| Compound | Target Organism/Enzyme | Assay Type | Value | Reference(s) |
| This compound | Pseudomonas aeruginosa (various strains) | Minimum Inhibitory Concentration (MIC) | 0.1 to 3.13 µg/ml | [9][10] |
| Mureidomycin A | Escherichia coli MraY (translocase I) | Slow-binding inhibition (Kᵢ) | 36 nM | [5] |
| Mureidomycin A | Escherichia coli MraY (translocase I) | Slow-binding inhibition (Kᵢ*) | 2 nM | [5] |
Experimental Protocols
In Vitro Peptidoglycan Synthesis Assay using Ether-Treated Cells
This protocol describes a general method for assessing the inhibition of peptidoglycan synthesis in permeabilized bacterial cells. This method is a composite based on descriptions of similar assays.
Objective: To determine the effect of this compound on the incorporation of radiolabeled precursors into peptidoglycan in whole, permeabilized cells.
Materials:
-
Mid-log phase culture of Pseudomonas aeruginosa.
-
Diethyl ether.
-
Tris-HCl buffer (pH 7.8).
-
MgCl₂.
-
ATP (Adenosine triphosphate).
-
UDP-N-acetylglucosamine (UDP-GlcNAc).
-
Radiolabeled UDP-N-acetylmuramic acid ([¹⁴C]UDP-MurNAc-pentapeptide).
-
This compound.
-
Trichloroacetic acid (TCA), cold.
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Cell Permeabilization:
-
Harvest mid-log phase P. aeruginosa cells by centrifugation.
-
Wash the cell pellet with cold Tris-HCl buffer.
-
Resuspend the cells in Tris-HCl buffer.
-
Add an equal volume of cold diethyl ether and shake gently for 1-2 minutes at 4°C.
-
Remove the ether layer by aspiration.
-
Wash the permeabilized cells multiple times with Tris-HCl buffer to remove residual ether.
-
Resuspend the ether-treated cells in the assay buffer.
-
-
Inhibition Assay:
-
Prepare reaction mixtures containing Tris-HCl buffer, MgCl₂, ATP, and UDP-GlcNAc.
-
Add varying concentrations of this compound to the experimental tubes.
-
Add the permeabilized cell suspension to each tube.
-
Initiate the reaction by adding [¹⁴C]UDP-MurNAc-pentapeptide.
-
Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Quantification of Peptidoglycan Synthesis:
-
Stop the reaction by adding cold TCA to precipitate the newly synthesized, radiolabeled peptidoglycan.
-
Collect the precipitate by vacuum filtration through glass fiber filters.
-
Wash the filters with cold TCA and ethanol (B145695) to remove unincorporated radiolabel.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration compared to the untreated control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Continuous Fluorescence-Based MraY Inhibition Assay
This protocol details a fluorescence resonance energy transfer (FRET)-based assay for directly measuring the activity of purified MraY and its inhibition by this compound.
Objective: To quantify the inhibitory effect of this compound on the enzymatic activity of purified MraY.
Materials:
-
Purified MraY enzyme preparation.
-
Assay buffer: 50 mM Tris-HCl (pH 7.4), 0.5 M trehalose, 150 mM KCl, 1 mM MgCl₂, 1 mM dithiothreitol, and 0.04% Triton X-100.[11]
-
Undecaprenyl phosphate (C₅₅-P).
-
FRET acceptor lipid: 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(lissamine rhodamine B sulfonyl) (LRPE).[11]
-
FRET donor substrate: UDP–MurNAc-l-Ala-γ-d-Glu-m-DAP-d-Ala-d-Ala labeled with a donor fluorophore (e.g., BODIPY–FL–sulfosuccinimidyl ester, B-UNAM-pp).[11]
-
This compound.
-
384-well black polystyrene assay plates.
-
Fluorescence plate reader.
Procedure:
-
Assay Preparation:
-
Prepare a master mix of the MraY enzyme, C₅₅-P, and LRPE in the assay buffer.
-
Incubate the master mix for 30 minutes to allow for the formation of lipid/detergent micelles containing the enzyme and lipid substrate.[11]
-
Prepare serial dilutions of this compound in the assay buffer.
-
-
Inhibition Assay:
-
In a 384-well plate, add the MraY/lipid master mix to each well.
-
Add the different concentrations of this compound to the respective wells. Include a control with no inhibitor.
-
Pre-incubate the plate for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorescent donor substrate (B-UNAM-pp) to all wells.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence at the donor emission wavelength (e.g., 520 nm) and the acceptor emission wavelength (e.g., 590 nm) at regular intervals for a set duration (e.g., 35 minutes).[11] The excitation wavelength should be set for the donor fluorophore (e.g., 485 nm).[11]
-
-
Data Analysis:
-
The rate of the enzymatic reaction is determined by the decrease in donor fluorescence and the concomitant increase in acceptor fluorescence over time.
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Determine the percentage of inhibition relative to the no-inhibitor control.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
Visualizations
Caption: Peptidoglycan synthesis pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the MraY FRET-based inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. One-step purification procedure for UDP-N-acetylmuramyl-peptide murein precursors from Bacillus cereus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial triazinedione inhibitors of the translocase MraY–protein E interaction site: synergistic effects with bacitracin imply a new mechanism o ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00937A [pubs.rsc.org]
- 6. Synthesis and application of fluorescent labeled nucleotides to assay DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Muraymycin Nucleoside Antibiotics: Structure-Activity Relationship for Variations in the Nucleoside Unit - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
Mureidomycin C: A Technical Guide to its Inhibition of Phospho-N-acetylmuramoyl-pentapeptide-transferase (MraY)
For Researchers, Scientists, and Drug Development Professionals
Abstract
The rise of antibiotic-resistant bacteria necessitates the exploration of novel antimicrobial targets. One such promising target is the essential bacterial enzyme phospho-N-acetylmuramoyl-pentapeptide-transferase (MraY), which catalyzes a critical step in the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall. Mureidomycin C, a member of the uridylpeptide class of nucleoside antibiotics, has demonstrated potent and specific inhibitory activity against MraY, particularly in Gram-negative bacteria such as Pseudomonas aeruginosa. This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative inhibitory data, detailed experimental protocols for assessing its activity, and visualizations of the relevant biological pathways and experimental workflows.
Introduction: The Critical Role of MraY in Bacterial Cell Wall Synthesis
Peptidoglycan is a unique and essential polymer that forms the structural backbone of the bacterial cell wall, protecting the cell from osmotic stress and maintaining its shape. The biosynthesis of peptidoglycan is a complex, multi-step process that begins in the cytoplasm and is completed on the outer surface of the cytoplasmic membrane. A key enzyme in this pathway is the integral membrane protein, phospho-N-acetylmuramoyl-pentapeptide-transferase, also known as MraY or Translocase I.[1]
MraY catalyzes the transfer of the soluble peptidoglycan precursor, phospho-N-acetylmuramoyl-pentapeptide (also known as Park's nucleotide), from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (B84403) (C55-P) on the inner leaflet of the cytoplasmic membrane.[2][3] This reaction forms undecaprenyl-pyrophosphoryl-MurNAc-pentapeptide, or Lipid I, the first lipid-linked intermediate in the peptidoglycan biosynthesis pathway.[2][4] The subsequent addition of N-acetylglucosamine (GlcNAc) to Lipid I forms Lipid II, which is then translocated across the membrane to the periplasmic space for incorporation into the growing peptidoglycan chain. Given its essential role and conservation across a broad range of bacterial species, MraY is an attractive target for the development of novel antibiotics.[2][5]
This compound: A Potent Inhibitor of MraY
Mureidomycins are a family of uridylpeptide nucleoside antibiotics produced by Streptomyces flavidovirens.[6][7] This family includes Mureidomycins A, B, C, and D, with this compound exhibiting the most potent antibacterial activity, particularly against Pseudomonas aeruginosa.[8] Structurally, mureidomycins consist of a uridine (B1682114) moiety linked to a peptide backbone.[9][10]
Mechanism of Action
This compound acts as a competitive inhibitor of MraY.[11] Its structural similarity to the natural substrate, UDP-MurNAc-pentapeptide, allows it to bind to the active site of MraY, thereby blocking the formation of Lipid I.[12] This inhibition disrupts the peptidoglycan synthesis pathway, leading to the accumulation of cytoplasmic precursors, weakening of the cell wall, and ultimately, cell lysis.[4][5] Crystal structures of MraY in complex with a mureidomycin analog have revealed that the uridine moiety of the inhibitor occupies the same binding pocket as the uridine of the natural substrate.[2][13]
Quantitative Inhibitory Data
The inhibitory potency of mureidomycins against MraY has been quantified using various assays. The following tables summarize the available data for this compound and its analogs.
Table 1: MraY Inhibition Data for Mureidomycin Analogs
| Compound | Target Enzyme/System | Assay Type | IC50 | Reference |
| 3′-hydroxymureidomycin A | MraY from Aquifex aeolicus (MraYAA) | Enzymatic Assay | 52 nM | [2] |
| Mureidomycin A | Ether-treated P. aeruginosa cells (Lipid I synthesis) | In vitro synthesis | 0.05 µg/mL |
Table 2: Antibacterial Activity of this compound
| Organism | MIC Range (µg/mL) | Reference |
| Pseudomonas aeruginosa (various strains) | 0.1 - 3.13 | [8] |
Experimental Protocols
The evaluation of this compound's inhibitory activity against MraY relies on robust and reproducible experimental methods. Below are detailed protocols for key assays.
MraY Inhibition Assay: TLC-Based Method
This assay directly measures the formation of Lipid I by MraY through the incorporation of a radiolabeled precursor and subsequent separation by thin-layer chromatography (TLC).
Materials:
-
Purified MraY enzyme preparation (e.g., from overexpressing E. coli membranes)
-
UDP-N-acetylmuramoyl-pentapeptide (UDP-MurNAc-pentapeptide)
-
Radiolabeled UDP-MurNAc-pentapeptide (e.g., [14C]UDP-MurNAc-pentapeptide)
-
Undecaprenyl phosphate (C55-P)
-
This compound or other test inhibitors
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5% Triton X-100)
-
Quenching/Extraction solution: 1-butanol/6 M pyridine-acetate, pH 4.2 (2:1, v/v)
-
Silica (B1680970) gel TLC plates (e.g., Silica Gel 60 F254)
-
TLC developing solvent: Chloroform/Methanol/Water/Ammonia (88:48:10:1, v/v/v/v)
-
Phosphorimager or autoradiography film
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes. For each reaction, combine the reaction buffer, a specific concentration of this compound (or DMSO for control), and the purified MraY enzyme.
-
Pre-incubate the enzyme and inhibitor mixture for 10-15 minutes at 30°C.
-
Initiate the reaction by adding UDP-MurNAc-pentapeptide (containing a known amount of the radiolabeled version) and undecaprenyl phosphate.
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and extract the lipid-linked products by adding an equal volume of the butanol/pyridine-acetate quenching solution.
-
Vortex vigorously and centrifuge to separate the phases.
-
Carefully spot a defined volume of the upper organic phase onto the origin of a silica gel TLC plate.
-
Develop the TLC plate in the chloroform/methanol/water/ammonia solvent system until the solvent front is near the top of the plate.
-
Dry the TLC plate and visualize the radiolabeled Lipid I product using a phosphorimager or by exposing it to autoradiography film.
-
Quantify the amount of Lipid I formed in each reaction. The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
MraY Inhibition Assay: FRET-Based Method
This high-throughput assay continuously monitors MraY activity by measuring the fluorescence resonance energy transfer (FRET) between a donor-labeled UDP-MurNAc-pentapeptide and an acceptor-labeled lipid substrate.
Materials:
-
Purified MraY enzyme
-
Fluorescently labeled UDP-MurNAc-pentapeptide (e.g., with a donor fluorophore like BODIPY-FL)
-
Fluorescently labeled lipid acceptor (e.g., a C55-P analog with an acceptor fluorophore like lissamine rhodamine B)
-
This compound or other test inhibitors
-
Reaction buffer
-
Microplate reader capable of time-resolved FRET measurements
Procedure:
-
In a microplate well, combine the reaction buffer, a specific concentration of this compound (or DMSO for control), and the purified MraY enzyme.
-
Add the fluorescently labeled lipid acceptor to the wells.
-
Initiate the reaction by adding the fluorescently labeled UDP-MurNAc-pentapeptide.
-
Immediately begin monitoring the FRET signal (e.g., the ratio of acceptor to donor emission) over time using a microplate reader.
-
The initial rate of the reaction is determined from the linear phase of the fluorescence signal increase.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
Peptidoglycan Biosynthesis Pathway and this compound Inhibition
Experimental Workflow for MraY TLC-Based Inhibition Assay
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel antibiotics targeting the essential bacterial enzyme MraY. Its potent activity against Pseudomonas aeruginosa, a notoriously difficult-to-treat pathogen, underscores its therapeutic potential. The detailed experimental protocols and understanding of its mechanism of action provided in this guide are intended to facilitate further research and development in this area. Future efforts should focus on structure-activity relationship (SAR) studies to optimize the potency, pharmacokinetic properties, and spectrum of activity of mureidomycin analogs. The development of high-throughput screening assays will be crucial in identifying new and improved MraY inhibitors. Ultimately, the continued investigation of this compound and other MraY inhibitors holds significant promise in the ongoing battle against antibiotic resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical logic of MraY inhibition by antibacterial nucleoside natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mureidomycin A, a new inhibitor of bacterial peptidoglycan synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are Phospho-N-acetylmuramoyl pentapeptide transferase inhibitors and how do they work? [synapse.patsnap.com]
- 5. Mureidomycins A-D, novel peptidylnucleoside antibiotics with spheroplast forming activity. I. Taxonomy, fermentation, isolation and physico-chemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TR-FRET-Based High-Throughput Screening Assay for Identification of UBC13 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mureidomycins A-D, novel peptidylnucleoside antibiotics with spheroplast forming activity. III. Biological properties [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. mdpi.com [mdpi.com]
- 11. Mureidomycin A | Benchchem [benchchem.com]
- 12. Chemical logic of MraY inhibition by antibacterial nucleoside natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
Mureidomycin C: An In-depth Technical Guide to its Antibacterial Spectrum Against Gram-negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antibacterial spectrum of Mureidomycin C, a peptidyl-nucleoside antibiotic, with a specific focus on its activity against Gram-negative bacteria. This document synthesizes available quantitative data, details the underlying mechanism of action, and provides standardized experimental protocols for in-vitro evaluation.
Executive Summary
This compound exhibits a targeted and potent antibacterial activity primarily directed against Pseudomonas aeruginosa. Its mechanism of action involves the specific inhibition of the bacterial enzyme phospho-N-acetylmuramyl-pentapeptide translocase (MraY), a critical component in the biosynthesis of peptidoglycan. This targeted action leads to the formation of spheroplasts and subsequent cell lysis. Notably, this compound demonstrates efficacy against β-lactam-resistant strains of P. aeruginosa, highlighting its potential as a therapeutic agent. However, its spectrum of activity against other Gram-negative bacteria, including members of the Enterobacteriaceae family and Acinetobacter baumannii, is limited.
Quantitative Antibacterial Spectrum
The in-vitro activity of this compound has been predominantly characterized against Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values, a measure of the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism, are summarized below.
| Gram-negative Bacterium | Strain(s) | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference(s) |
| Pseudomonas aeruginosa | Various Strains | 0.1 - 3.13 | [1][2] |
| Pseudomonas aeruginosa | Imipenem- or ofloxacin-resistant clinical isolates | Susceptible (qualitative) | [3] |
| Other Pseudomonas species | P. mendocina, P. stutzeri, P. alcaligenes | More susceptible than other Pseudomonas species | [3] |
| Other Gram-negative bacteria | Most other species | Resistant | [3] |
Note: The search did not yield specific MIC values for this compound against other clinically relevant Gram-negative pathogens such as E. coli, Klebsiella pneumoniae, or Acinetobacter baumannii, suggesting a narrow spectrum of activity.
Mechanism of Action: Inhibition of MraY
This compound exerts its bactericidal effect by targeting and inhibiting the enzyme phospho-N-acetylmuramyl-pentapeptide translocase, also known as MraY.[4][5] MraY is an essential integral membrane enzyme that catalyzes the first step of the lipid cycle in peptidoglycan biosynthesis. Specifically, it facilitates the transfer of the phospho-MurNAc-pentapeptide moiety from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (B84403) (C55-P), forming Lipid I.
The inhibition of MraY by this compound is a competitive process.[4][5] This disruption of peptidoglycan synthesis weakens the bacterial cell wall, leading to the formation of osmotically sensitive spheroplasts and eventual cell lysis, particularly in growing bacteria.[1][2]
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of this compound in the context of the peptidoglycan biosynthesis pathway.
Caption: Mechanism of this compound action via MraY inhibition.
Experimental Protocols
The following sections detail standardized protocols for the in-vitro evaluation of this compound's antibacterial activity.
Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.
4.1.1 Materials
-
This compound reference standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum of the test organism (e.g., P. aeruginosa ATCC 27853)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (35 ± 2°C)
-
Micropipettes and sterile tips
4.1.2 Experimental Workflow
Caption: Workflow for MIC determination of this compound.
4.1.3 Procedure
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or a buffer as recommended by the supplier) at a concentration of 1 mg/mL.
-
Preparation of Bacterial Inoculum: From a fresh 18-24 hour agar (B569324) plate, select 3-5 isolated colonies of the test organism. Suspend the colonies in sterile saline or PBS. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Serial Dilution in Microtiter Plate: a. Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate. b. Add 200 µL of the this compound working solution to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. d. Well 11 will serve as a positive control (bacterial growth without antibiotic) and should contain 100 µL of CAMHB. e. Well 12 will serve as a negative control (broth sterility) and should contain 200 µL of CAMHB.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 18-24 hours in ambient air.
-
Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth. The results can also be read using a microplate reader at 600 nm.
Spheroplast Formation Assay
This assay visually demonstrates the effect of this compound on the bacterial cell wall.
4.2.1 Materials
-
This compound
-
Log-phase culture of P. aeruginosa
-
Nutrient broth or other suitable growth medium
-
Microscope slides and coverslips
-
Phase-contrast microscope
-
Incubator
4.2.2 Experimental Workflow
Caption: Workflow for the spheroplast formation assay.
4.2.3 Procedure
-
Culture Preparation: Inoculate a flask of nutrient broth with P. aeruginosa and incubate with shaking at 37°C until the culture reaches the early to mid-logarithmic phase of growth (OD₆₀₀ of approximately 0.2-0.4).
-
Treatment: Divide the culture into two flasks. To one flask, add this compound to a final concentration equal to or greater than its MIC (e.g., 4x MIC). The second flask will serve as an untreated control.
-
Incubation and Observation: Continue to incubate both cultures under the same conditions. At regular intervals (e.g., 0, 30, 60, 90, and 120 minutes), withdraw a small aliquot from each culture.
-
Microscopy: Prepare a wet mount of each aliquot on a microscope slide with a coverslip. Observe the bacterial morphology under a phase-contrast microscope. Look for the conversion of rod-shaped bacteria into spherical, osmotically fragile spheroplasts in the this compound-treated sample.
-
Documentation: Record the morphological changes observed at each time point through photomicroscopy.
Conclusion
This compound is a peptidyl-nucleoside antibiotic with a narrow but potent spectrum of activity against Pseudomonas aeruginosa, including strains resistant to other classes of antibiotics. Its specific mechanism of action, the inhibition of MraY, makes it a valuable subject for further research and potential therapeutic development, particularly in the context of combination therapies or as a lead compound for the design of novel anti-pseudomonal agents. The experimental protocols provided in this guide offer a standardized approach for the continued investigation of this compound and its analogues.
References
- 1. Mureidomycins A-D, novel peptidylnucleoside antibiotics with spheroplast forming activity. III. Biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhanced Antibacterial Activity of Repurposed Mitomycin C and Imipenem in Combination with the Lytic Phage vB_KpnM-VAC13 against Clinical Isolates of Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Susceptibility of Pseudomonas species to the novel antibiotics mureidomycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of novel mureidomycin analogues via rational activation of a cryptic gene cluster in Streptomyces roseosporus NRRL 15998 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Mureidomycin C: An In-depth Technical Guide on its Activity Against Pseudomonas aeruginosa
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pseudomonas aeruginosa continues to pose a significant threat in clinical settings due to its intrinsic and acquired resistance to a wide array of antibiotics. Mureidomycin C, a peptidylnucleoside antibiotic, has demonstrated specific and potent activity against this opportunistic pathogen. This technical guide provides a comprehensive overview of the anti-pseudomonal activity of this compound, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antimicrobial agents.
Introduction
Pseudomonas aeruginosa is a Gram-negative bacterium notorious for causing severe nosocomial infections, particularly in immunocompromised individuals and patients with cystic fibrosis. Its remarkable ability to resist conventional antibiotic therapies necessitates the exploration of novel therapeutic agents with unique mechanisms of action. The mureidomycins, a family of antibiotics isolated from Streptomyces flavidovirens, have shown promising and specific activity against P. aeruginosa. Among them, this compound has been identified as the most potent derivative[1].
This guide focuses on the specific activity of this compound against P. aeruginosa, providing a detailed examination of its molecular target and summarizing the available quantitative data on its efficacy. Furthermore, it offers detailed protocols for key in vitro assays to facilitate further research and evaluation of this and similar compounds.
Mechanism of Action: Inhibition of Peptidoglycan Synthesis
This compound exerts its bactericidal effect by inhibiting a crucial step in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. The specific target of this compound is the enzyme phospho-N-acetylmuramoyl-pentapeptide translocase, also known as MraY[2].
MraY is an integral membrane protein that catalyzes the transfer of the soluble cytoplasmic precursor, UDP-N-acetylmuramoyl-pentapeptide (Park's nucleotide), to the lipid carrier undecaprenyl phosphate (B84403), forming Lipid I. This is the first membrane-bound step in peptidoglycan synthesis. By inhibiting MraY, this compound effectively blocks the formation of the peptidoglycan layer, leading to the formation of osmotically sensitive spheroplasts and subsequent cell lysis[1].
The following diagram illustrates the peptidoglycan biosynthesis pathway in P. aeruginosa and the point of inhibition by this compound.
Quantitative Data: In Vitro Activity
The in vitro activity of this compound against P. aeruginosa has been evaluated against a range of strains, including clinical isolates and those with defined resistance phenotypes. The minimum inhibitory concentration (MIC) is a key quantitative measure of a drug's potency.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Pseudomonas aeruginosa
| Strain Description | Number of Strains | This compound MIC Range (µg/mL) | Reference |
| Various Strains | Multiple | 0.1 - 3.13 | [1] |
| Ofloxacin-Resistant | 9 | 3.13 - 25 | [3] |
| Imipenem-Resistant | 6 | 0.78 - 25 | [3] |
| ATCC 27853 | 1 | Not explicitly stated for this compound, but used as a control strain in related studies. | [4][5] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the activity of this compound against P. aeruginosa.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines[6][7].
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of P. aeruginosa.
Materials:
-
This compound
-
Pseudomonas aeruginosa strains (e.g., ATCC 27853, clinical isolates)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35 ± 2°C)
-
Sterile pipette tips and reservoirs
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO) at a concentration of 1280 µg/mL.
-
Preparation of Inoculum: a. From a fresh (18-24 h) culture plate, select 3-5 colonies of P. aeruginosa and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Within 15 minutes, dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution in Microtiter Plate: a. Add 100 µL of CAMHB to all wells of a 96-well microtiter plate. b. Add 100 µL of the this compound stock solution to the first well of each row to be tested. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 110 µL and a final bacterial concentration of approximately 5 x 10⁴ CFU/mL.
-
Controls:
-
Growth Control: A well containing CAMHB and the bacterial inoculum without this compound.
-
Sterility Control: A well containing only CAMHB.
-
-
Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) as observed with the naked eye.
MraY Inhibition Assay (Fluorescence-based)
This protocol is based on the principles of fluorescence-based MraY activity assays[8][9].
Objective: To quantify the inhibitory effect of this compound on the enzymatic activity of MraY.
Materials:
-
Purified MraY enzyme from P. aeruginosa (or a suitable expression system)
-
Fluorescently labeled UDP-MurNAc-pentapeptide substrate (e.g., Dansyl-UDP-MurNAc-pentapeptide)
-
Undecaprenyl phosphate (C55-P)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1% Triton X-100)
-
96-well black microtiter plates (for fluorescence)
-
Fluorescence plate reader
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the fluorescent substrate, C55-P, and this compound in appropriate solvents.
-
Assay Setup: a. In the wells of a 96-well black microtiter plate, add the assay buffer. b. Add varying concentrations of this compound to the test wells. Include a control well with no inhibitor. c. Add a fixed concentration of the fluorescent UDP-MurNAc-pentapeptide substrate and C55-P to all wells.
-
Enzyme Addition: Initiate the reaction by adding a fixed concentration of the purified MraY enzyme to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 30-60 minutes).
-
Fluorescence Reading: Measure the fluorescence intensity in each well using a fluorescence plate reader at appropriate excitation and emission wavelengths for the chosen fluorophore. The formation of Lipid I can lead to a change in the fluorescence signal.
-
Data Analysis: Calculate the percent inhibition of MraY activity for each concentration of this compound relative to the control without the inhibitor. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
Spheroplast Formation Assay
This protocol describes a method for observing the morphological changes, specifically spheroplast formation, induced by this compound in P. aeruginosa.
Objective: To visually confirm the effect of this compound on the cell wall integrity of P. aeruginosa.
Materials:
-
Pseudomonas aeruginosa culture
-
This compound
-
Growth medium (e.g., Luria-Bertani broth)
-
Microscope slides and coverslips
-
Phase-contrast microscope
Procedure:
-
Bacterial Culture: Grow an overnight culture of P. aeruginosa in the chosen growth medium.
-
Exposure to this compound: a. Dilute the overnight culture into fresh medium to an OD₆₀₀ of approximately 0.1. b. Add this compound at a concentration known to be above the MIC (e.g., 4x MIC). c. Incubate the culture at 37°C with shaking.
-
Microscopic Observation: a. At various time points (e.g., 0, 1, 2, 4 hours), withdraw a small aliquot of the culture. b. Prepare a wet mount by placing a drop of the culture on a microscope slide and covering it with a coverslip. c. Observe the bacterial morphology under a phase-contrast microscope at high magnification (e.g., 1000x).
-
Documentation: Document the morphological changes, paying close attention to the formation of spherical, cell wall-deficient cells (spheroplasts) and any subsequent cell lysis.
Resistance
It has been observed that P. aeruginosa can develop resistance to this compound at a high frequency when cultured in the presence of the antibiotic[1]. Importantly, no cross-resistance has been observed with β-lactam antibiotics, suggesting a distinct mechanism of resistance[1]. The high frequency of resistance development warrants further investigation into the underlying molecular mechanisms, which could involve mutations in the mraY gene or alterations in drug uptake or efflux.
Conclusion
This compound represents a promising class of antibiotics with specific and potent activity against the challenging pathogen Pseudomonas aeruginosa. Its unique mechanism of action, targeting the essential MraY enzyme in the peptidoglycan biosynthesis pathway, makes it an attractive candidate for further development, especially in the context of increasing resistance to conventional antibiotics. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to build upon in the ongoing effort to combat multidrug-resistant P. aeruginosa. Further studies are warranted to fully elucidate the mechanisms of resistance and to optimize the therapeutic potential of this compound and its analogs.
References
- 1. Mureidomycins A-D, novel peptidylnucleoside antibiotics with spheroplast forming activity. III. Biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of novel mureidomycin analogues via rational activation of a cryptic gene cluster in Streptomyces roseosporus NRRL 15998 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 8. Fluorescence detection-based functional assay for high-throughput screening for MraY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Mureidomycin C Analogues: A Technical Guide to Synthesis, Biological Activities, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mureidomycins, a class of peptidyl-nucleoside antibiotics, have garnered significant interest due to their potent activity against Gram-negative bacteria, particularly Pseudomonas aeruginosa. This technical guide provides an in-depth overview of mureidomycin C analogues, focusing on their synthesis, biological activities, and mechanism of action. It is designed to be a comprehensive resource for researchers and professionals involved in antibiotic discovery and development. The guide details the structure-activity relationships of these compounds, presents their biological data in a clear, tabular format, and provides detailed experimental protocols for their synthesis and evaluation. Furthermore, it utilizes Graphviz diagrams to visually represent key pathways and workflows, offering a deeper understanding of the subject matter.
Introduction
The rise of antibiotic-resistant bacteria poses a significant threat to global health. Pseudomonas aeruginosa, an opportunistic Gram-negative pathogen, is particularly notorious for its intrinsic and acquired resistance mechanisms. Mureidomycins, first isolated from Streptomyces flavidovirens, exhibit a novel mechanism of action, making them promising candidates for the development of new therapeutics.[1][2] this compound, in particular, has demonstrated potent activity against numerous strains of P. aeruginosa.[3]
This guide focuses on the synthetic analogues of this compound, exploring how structural modifications impact their biological activity. By understanding the structure-activity relationships (SAR), researchers can design and synthesize novel derivatives with improved potency, spectrum of activity, and pharmacokinetic properties.
Mechanism of Action: Inhibition of MraY
The primary target of mureidomycins is the phospho-MurNAc-pentapeptide translocase (MraY), an essential enzyme in the bacterial cell wall biosynthesis pathway.[4][5] MraY catalyzes the transfer of the soluble precursor, UDP-MurNAc-pentapeptide, to the lipid carrier undecaprenyl phosphate (B84403) (C55-P), forming Lipid I. This is a critical step in the formation of peptidoglycan, a vital component of the bacterial cell wall. By inhibiting MraY, mureidomycins disrupt cell wall synthesis, leading to cell lysis and bacterial death.[5]
The following diagram illustrates the mechanism of action of this compound.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. Mureidomycins A-D, novel peptidylnucleoside antibiotics with spheroplast forming activity. I. Taxonomy, fermentation, isolation and physico-chemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mureidomycins A-D, novel peptidylnucleoside antibiotics with spheroplast forming activity. III. Biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of novel mureidomycin analogues via rational activation of a cryptic gene cluster in Streptomyces roseosporus NRRL 15998 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mureidomycin A, a new inhibitor of bacterial peptidoglycan synthesis [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Uridine Peptide Structure of Mureidomycin C
This technical guide provides a comprehensive overview of the chemical architecture of this compound, a potent uridyl peptide nucleoside antibiotic. Mureidomycins, originally isolated from Streptomyces flavidoviridens, are of significant interest due to their specific activity against Pseudomonas aeruginosa and their unique mechanism of action.[1][2] this compound, in particular, has demonstrated the most potent antibacterial activity among its discovered analogues.[1]
Core Uridine Peptide Structure of this compound
The structural elucidation of this compound was accomplished through a combination of spectroscopic analyses, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), along with degradation studies.[3] The molecule is a complex hybrid structure, comprising a nucleoside core linked to a peptide backbone.
The core components of this compound are:
-
A Uridine Moiety: This consists of a uracil (B121893) base.[3][4]
-
An Enamine Sugar: This unusual sugar links the uracil base to the peptide chain.[3]
-
A Peptide Backbone: The peptide portion is composed of several key amino acid residues:
-
Two residues of meta-tyrosine (m-Tyr).[3]
-
One residue of 2-amino-3-N-methylaminobutyric acid (AMBA).[3]
-
One residue of methionine (Met).[3]
-
A glycine (B1666218) (Gly) residue at the N-terminus.[3]
-
-
A Ureido Bond: A characteristic feature of the mureidomycins is the ureido linkage connecting the methionine and one of the m-tyrosine residues.[3]
Quantitative and Physicochemical Data
The structural complexity of this compound is reflected in its physicochemical properties. The following tables summarize the key quantitative data gathered from mass spectrometry and other analytical techniques.
Table 1: Molecular Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C40H51N9O13S | [4] |
| Molecular Weight | 897 g/mol | [4] |
| Appearance | Amphoteric white powder | [4] |
| Solubility | Soluble in methanol (B129727) and water | [4] |
Table 2: Spectroscopic Data for Mureidomycin Analogues
| Moiety | Atom | ¹³C (ppm) | ¹H (ppm) |
| Uracil | 2 | 152.1 | - |
| 4 | 165.9 | - | |
| 5 | 103.5 | 5.59 | |
| 6 | 141.2 | 7.12 | |
| Sugar | 1' | 94.5 | 4.75 |
| 2' | 143.7 | 6.81 | |
| 3' | 73.9 | 4.31 | |
| 4' | 98.3 | 4.65 | |
| 5' | 55.9 | 3.55 | |
| AMBA | 2 | 56.8 | 3.82 |
| 3 | 52.5 | 3.15 | |
| 4 | 14.2 | 1.15 | |
| 5 | 31.1 | 2.55 | |
| 6 | 175.0 | - | |
| Met | 2 | 54.3 | 4.25 |
| 3 | 33.5 | 1.95, 2.10 | |
| 4 | 15.4 | 1.85, 2.05 | |
| 5 | 22.3 | 2.45 | |
| 6 | 176.4 | - | |
| Ureido | C=O | 159.7 | - |
| m-Tyr-A | 1 | 140.1 | - |
| 2 | 114.9 | 6.75 | |
| 3 | 158.6 | - | |
| 4 | 117.4 | 6.85 | |
| 5 | 130.7 | 7.20 | |
| 6 | 121.9 | 6.90 | |
| 7 | 38.3 | 2.95, 3.10 | |
| 8 | 52.5 | 4.55 | |
| 9 | 174.2 | - | |
| m-Tyr-B | 1 | 139.8 | - |
| 2 | 114.7 | 6.70 | |
| 3 | 158.4 | - | |
| 4 | 117.0 | 6.80 | |
| 5 | 130.4 | 7.15 | |
| 6 | 121.3 | 6.88 | |
| 7 | 39.1 | 3.05, 3.20 | |
| 8 | 173.1 | - | |
| N-Acetyl | 1 | 34.9 | 2.01 |
| 2 | 168.3 | - |
Data adapted from Liu et al. (2023) for N-acetylmureidomycin A.[5][6]
Experimental Protocols for Structural Elucidation
The determination of this compound's intricate structure relied on a series of analytical techniques.
Isolation and Purification
-
Fermentation: Streptomyces flavidovirens is cultured in a suitable medium to produce the mureidomycin complex.[4]
-
Filtrate Extraction: The culture filtrate is subjected to column chromatography using Amberlite XAD-2 and CG-50 resins.[4]
-
Further Separation: The crude extract is further purified using Whatman DE-52 and Toyopearl HW-40 column chromatographies to isolate the individual mureidomycin components (A-D).[4]
Mass Spectrometry
-
Technique: High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight and elemental composition.[5][6]
-
Procedure: The purified compound is ionized (e.g., using electrospray ionization - ESI) and the mass-to-charge ratio (m/z) of the resulting ions is measured.
-
Analysis: The molecular formula is deduced from the accurate mass measurement. For this compound, this yielded a formula of C40H51N9O13S.[4] Tandem MS (MS/MS) is used to fragment the molecule and analyze the resulting peptide fragments, helping to sequence the amino acids.[7]
NMR Spectroscopy
-
Technique: One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are conducted to determine the connectivity of atoms.
-
Sample Preparation: A sample of the purified mureidomycin is dissolved in a deuterated solvent (e.g., CD3OD).[6]
-
Data Acquisition: Spectra are recorded on a high-field NMR spectrometer.
-
Structural Deduction:
-
¹H NMR: Identifies the types and number of protons in the molecule.
-
¹³C NMR: Identifies the types of carbon atoms (e.g., carbonyl, aromatic, alkyl).[5]
-
COSY (Correlation Spectroscopy): Reveals proton-proton (H-H) couplings, establishing connections between adjacent protons.[5]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms.[5]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting the different structural moieties (uracil, sugar, and amino acids).[5]
-
Mechanism of Action and Biological Pathway
This compound exerts its antibacterial effect by inhibiting a critical enzyme in the bacterial cell wall synthesis pathway.[1] This targeted inhibition is a key feature of its potent activity, especially against Gram-negative bacteria.
-
Target Enzyme: Phospho-N-acetylmuramoyl-pentapeptide-transferase, also known as MraY or Translocase I.[1][8][9]
-
Function of MraY: MraY is a membrane-bound enzyme that catalyzes the transfer of the MurNAc-pentapeptide moiety from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate, forming Lipid I.[8][9] This is an essential early step in the cytoplasmic phase of peptidoglycan biosynthesis.
-
Inhibition: this compound acts as a potent inhibitor of MraY, blocking the formation of Lipid I and thereby halting the entire process of cell wall construction, which ultimately leads to cell lysis.[1][9]
Caption: Mechanism of this compound inhibiting the MraY enzyme.
Caption: Logical relationships of this compound's structural components.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. MUREIDOMYCINS A-D, NOVEL PEPTIDYLNUCLEOSIDE ANTIBIOTICS WITH SPHEROPLAST FORMING ACTIVITY [jstage.jst.go.jp]
- 3. Mureidomycins A-D, novel peptidylnucleoside antibiotics with spheroplast forming activity. II. Structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mureidomycins A-D, novel peptidylnucleoside antibiotics with spheroplast forming activity. I. Taxonomy, fermentation, isolation and physico-chemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New insights into the dihydro-mureidomycin biosynthesis controlled by two unusual proteins in Streptomyces roseosporus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Mureidomycin A, a new inhibitor of bacterial peptidoglycan synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of Mureidomycin C
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the isolation and purification of Mureidomycin C, a peptidylnucleoside antibiotic with specific activity against Pseudomonas aeruginosa. The protocols are based on established methodologies from scientific literature.
Introduction
Mureidomycins are a family of antibiotics produced by actinomycetes, notably Streptomyces flavidovirens and engineered strains of Streptomyces roseosporus.[1][2][3][4][5] this compound is of particular interest due to its potent activity. This document outlines the key steps for isolating and purifying this compound from a fermentation broth, including fermentation, initial extraction, and a multi-step chromatographic purification process.
Data Presentation
While the literature describes the successful isolation of this compound, specific quantitative data on the yield and purity at each step of the purification process is not consistently reported in a consolidated format. The following table structure is provided for researchers to populate with their own experimental data to facilitate process optimization and comparison.
| Purification Step | Total Protein (mg) | This compound Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purity (%) |
| Culture Filtrate | Data not available | Data not available | Data not available | 100 | Data not available |
| Amberlite XAD-2 Eluate | Data not available | Data not available | Data not available | Data not available | Data not available |
| CG-50 Eluate | Data not available | Data not available | Data not available | Data not available | Data not available |
| Whatman DE-52 Eluate | Data not available | Data not available | Data not available | Data not available | Data not available |
| Toyopearl HW-40 Eluate | Data not available | Data not available | Data not available | Data not available | Data not available |
| Preparative HPLC | Data not available | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
The following protocols are compiled from methodologies described in the literature for the isolation of mureidomycins.[1][2] Researchers should optimize these protocols based on their specific experimental conditions and analytical results.
Fermentation of Streptomyces flavidovirens
-
Organism: Streptomyces flavidovirens
-
Culture Medium: A suitable production medium for Streptomyces. A typical medium might consist of soluble starch, glucose, yeast extract, peptone, and inorganic salts. The exact composition should be optimized for maximum this compound production.
-
Fermentation Conditions:
-
Inoculate the production medium with a seed culture of S. flavidovirens.
-
Incubate at 28-30°C with agitation (e.g., 200-250 rpm) for 5-7 days.
-
Monitor the production of this compound using a suitable bioassay or analytical method (e.g., HPLC).
-
-
Harvesting: After the optimal fermentation time, harvest the broth and separate the mycelium from the culture filtrate by centrifugation or filtration. The supernatant contains the crude this compound.
Initial Extraction using Adsorption Chromatography
This step aims to capture the mureidomycins from the large volume of culture filtrate.
-
Resin: Amberlite XAD-2, a non-polar polymeric adsorbent.
-
Protocol:
-
Adjust the pH of the culture filtrate to neutral (pH 7.0).
-
Pass the clarified filtrate through a column packed with pre-equilibrated Amberlite XAD-2 resin.
-
After loading, wash the column with deionized water to remove unbound impurities.
-
Elute the adsorbed mureidomycins with a polar organic solvent, such as methanol (B129727) or acetone.
-
Concentrate the eluate under reduced pressure to obtain a crude extract.
-
Cation Exchange Chromatography
This step separates the amphoteric mureidomycins from other components based on charge.
-
Resin: A weak cation exchange resin such as Amberlite CG-50.
-
Protocol:
-
Dissolve the crude extract from the previous step in a suitable buffer at a slightly acidic pH (e.g., pH 5.0-6.0) to ensure a net positive charge on the mureidomycins.
-
Load the solution onto a column packed with Amberlite CG-50 resin pre-equilibrated with the same buffer.
-
Wash the column with the equilibration buffer to remove unbound molecules.
-
Elute the bound mureidomycins using a salt gradient (e.g., 0 to 1.0 M NaCl) or a pH gradient.
-
Collect fractions and assay for this compound activity. Pool the active fractions.
-
Anion Exchange Chromatography
This step further purifies the mureidomycins by separating them from molecules with different negative charges.
-
Resin: A weak anion exchange resin such as Whatman DE-52 (DEAE-cellulose).[1]
-
Protocol:
-
Adjust the pH of the pooled fractions from the cation exchange step to a slightly basic pH (e.g., pH 8.0-8.5) to ensure a net negative charge on the mureidomycins.
-
Load the sample onto a Whatman DE-52 column pre-equilibrated with the corresponding buffer.
-
Wash the column with the equilibration buffer.
-
Elute the bound mureidomycins using a descending pH gradient or an increasing salt gradient.
-
Collect fractions and identify those containing this compound. Pool the active fractions and desalt if necessary.
-
Size Exclusion Chromatography
This final polishing step separates the mureidomycins based on their molecular size.
-
Resin: Toyopearl HW-40, a gel filtration resin suitable for the molecular weight of mureidomycins.[1]
-
Protocol:
-
Concentrate the pooled fractions from the anion exchange step.
-
Load the concentrated sample onto a Toyopearl HW-40 column pre-equilibrated with a suitable buffer (e.g., a volatile buffer like ammonium (B1175870) acetate (B1210297) to facilitate subsequent lyophilization).
-
Elute with the same buffer at a constant flow rate.
-
Collect fractions and monitor for the presence of this compound.
-
Pool the pure fractions and lyophilize to obtain purified this compound as a white powder.[1]
-
Preparative High-Performance Liquid Chromatography (HPLC) (Optional)
For obtaining highly purified this compound for analytical or structural studies, a final preparative HPLC step can be employed.[2]
-
Column: A reversed-phase column (e.g., C18) of a suitable dimension for preparative scale.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient should be optimized for the best resolution of this compound from other mureidomycin analogs and impurities.
-
Detection: UV detection at a suitable wavelength (e.g., 260 nm, corresponding to the uracil (B121893) chromophore).
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Post-Purification: Remove the HPLC solvents by lyophilization.
Visualizations
References
- 1. New insights into the dihydro-mureidomycin biosynthesis controlled by two unusual proteins in Streptomyces roseosporus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US2970138A - Ion-exchange methods for the purification of streptomycin - Google Patents [patents.google.com]
- 3. TOYOPEARL HW-40 | https://www.separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 4. mor.niboch.nsc.ru [mor.niboch.nsc.ru]
- 5. scientificlabs.com [scientificlabs.com]
Application Note: Analysis of Mureidomycin C using HPLC and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mureidomycin C is a member of the uridyl peptide family of antibiotics, which exhibit potent activity against Gram-negative bacteria, including resistant strains of Pseudomonas aeruginosa.[1][2] These antibiotics function by inhibiting the bacterial phospho-N-acetylmuramyl-pentapeptide translocase (MraY), a key enzyme in peptidoglycan synthesis.[1] The unique structure and mechanism of action of mureidomycins make them promising candidates for further drug development. This application note provides detailed protocols for the analysis of this compound and its analogues using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), a powerful technique for the identification and quantification of these complex molecules in biological matrices.
Quantitative Data Summary
While specific validated quantitative performance data such as Limit of Detection (LOD) and Limit of Quantification (LOQ) for this compound are not extensively available in the reviewed literature, this section provides a summary of the known mass spectrometric data for this compound and related analogues. A general approach to quantitative analysis based on established methods for other peptide antibiotics is also presented.
Table 1: Mass Spectrometric Data for this compound and Related Analogues
| Compound | Molecular Formula | Calculated Monoisotopic Mass | Observed [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| Mureidomycin A | C₃₈H₄₈N₈O₁₂S | 840.3113 | 841.3218 | 678, 339[1] |
| Mureidomycin B | C₃₈H₅₀N₈O₁₂S | 842.3269 | 843.3340 | Not specified |
| This compound | C₄₀H₅₁N₉O₁₃S | 897.3327 | 897.3[3] | Not specified |
| Mureidomycin D | C₄₀H₅₃N₉O₁₃S | 899.3484 | 899.3[3] | Not specified |
| N-acetylmureidomycin A | C₄₀H₅₀N₈O₁₃S | 882.3167 | 883.3295 | Not specified |
| N-acetylmureidomycin B | C₄₀H₅₂N₈O₁₃S | 884.3324 | 885.3 | Not specified |
| N-acetylmureidomycin E | Not specified | Not specified | 899.3246 | Not specified |
| N-acetylmureidomycin G | C₄₀H₅₀N₈O₁₂S | 866.3215 | 867.3359 | Not specified |
| N-acetylmureidomycin H1 | C₄₁H₅₂N₈O₁₃ | 864.3651 | 865.3727 | Not specified |
| N-acetylmureidomycin I | Not specified | Not specified | 849.3763 | Not specified |
| N-acetylmureidomycin J | Not specified | Not specified | 851.3909 | Not specified |
| Dihydro-mureidomycin Analogue (rMRD) of N-acetylmureidomycin A | C₄₀H₅₂N₈O₁₃S | 884.3324 | 885.3416 | 193.0609[4] |
Table 2: General Quantitative LC-MS/MS Performance (Example)
The following table is a representative example of typical validation parameters for the quantitative analysis of peptide antibiotics and should be established specifically for this compound in the user's laboratory.
| Parameter | Typical Performance |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 - 10 ng/mL |
| Upper Limit of Quantification (ULOQ) | 1000 - 5000 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% RSD) | < 15% (< 20% at LLOQ) |
| Recovery | > 70% |
Experimental Protocols
Sample Preparation: Extraction of Mureidomycins from Bacterial Culture
This protocol is adapted from methods described for the extraction of mureidomycin analogues from Streptomyces fermentation broths.
Materials:
-
Bacterial culture broth
-
Filter paper
-
Macroporous absorption resin (e.g., HP-20)
-
Water (HPLC grade)
-
Ethanol (B145695) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Rotary evaporator
-
Size-exclusion chromatography column (e.g., Sephadex LH-20)
Protocol:
-
Remove mycelia from the fermentation broth by passing it through filter paper.
-
Load the clarified culture filtrate onto a macroporous absorption resin column (e.g., HP-20).
-
Wash the column sequentially with water and 10% ethanol to remove impurities.
-
Elute the mureidomycins from the column using 25% ethanol.
-
Concentrate the eluate to a smaller volume using a rotary evaporator.
-
Further purify the concentrated extract by size-exclusion chromatography (e.g., Sephadex LH-20) using 10% methanol as the mobile phase.
-
Collect fractions and screen for anti-Pseudomonas activity or by HPLC-MS to identify fractions containing this compound.
-
Dry the purified fractions and reconstitute in an appropriate solvent (e.g., water/methanol mixture) for HPLC-MS analysis.
HPLC-MS/MS Analysis of this compound
This protocol outlines a general method for the chromatographic separation and mass spectrometric detection of this compound. Optimization of specific parameters may be required depending on the instrumentation used.
Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UPLC) system
-
High-Resolution Mass Spectrometer (e.g., Q-TOF) or a Triple Quadrupole Mass Spectrometer (QqQ)
Chromatographic Conditions:
-
Column: ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm) or equivalent.[4]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time to achieve separation of this compound from its analogues.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.0 - 4.0 kV
-
Source Temperature: 120 - 150 °C
-
Desolvation Temperature: 350 - 450 °C
-
Data Acquisition:
-
Full Scan (for identification): Acquire data in a mass range that includes the expected m/z of this compound ([M+H]⁺ ≈ 898.3).
-
Tandem MS (MS/MS for structural confirmation and quantification): Select the precursor ion for this compound (m/z 898.3) and fragment it using an appropriate collision energy. Monitor for characteristic product ions. For quantitative analysis, use Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument.
-
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Biosynthetic relationship of mureidomycins.
References
- 1. fda.gov [fda.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mureidomycins A-D, novel peptidylnucleoside antibiotics with spheroplast forming activity. I. Taxonomy, fermentation, isolation and physico-chemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New insights into the dihydro-mureidomycin biosynthesis controlled by two unusual proteins in Streptomyces roseosporus - PMC [pmc.ncbi.nlm.nih.gov]
Mureidomycin C: Application Notes and Protocols for Antibacterial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mureidomycin C is a peptidyl-nucleoside antibiotic that has demonstrated potent activity, primarily against Pseudomonas aeruginosa.[1][2] It belongs to a class of antibiotics that inhibit the bacterial enzyme phospho-N-acetylmuramyl-pentapeptide translocase (MraY).[3][4] This enzyme catalyzes a crucial step in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[3][4] This document provides detailed application notes on the antibacterial spectrum and mechanism of action of this compound, along with comprehensive protocols for antibacterial susceptibility testing.
Mechanism of Action
This compound exerts its bactericidal effect by inhibiting MraY, an integral membrane enzyme essential for peptidoglycan biosynthesis.[3][4] MraY is responsible for the transfer of phospho-N-acetylmuramyl-pentapeptide (P-MurNAc-pentapeptide) from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (B84403) (C55-P), forming Lipid I.[3] This is the first membrane-bound step in cell wall synthesis. By binding to MraY, this compound competitively inhibits this translocation, thereby blocking the formation of Lipid I and subsequent peptidoglycan synthesis.[4] This disruption of cell wall integrity leads to spheroplast formation and eventual cell lysis.[1]
Mechanism of this compound action.
Antibacterial Spectrum and Efficacy
This compound exhibits a narrow spectrum of activity, with its most significant efficacy demonstrated against Pseudomonas aeruginosa, including strains resistant to other antibiotics like imipenem (B608078) and ofloxacin.[5][6] Its activity against most other gram-positive and gram-negative bacteria is limited.[5][6]
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Pseudomonas aeruginosa
| Bacterial Strain | MIC (µg/mL) |
| P. aeruginosa (various strains) | 0.1 - 3.13[1] |
| P. aeruginosa (including imipenem- or ofloxacin-resistant clinical isolates) | MICs from 0.05 to 12.5[5] |
| One less susceptible clinical isolate, P. aeruginosa 2093 | 25[5] |
Table 2: Comparative MICs of Mureidomycins and Other Antibiotics against Pseudomonas aeruginosa
| Antibiotic | MIC Range (µg/mL) |
| Mureidomycin A | 3.13 - 25[5] |
| This compound | 0.78 - 25 [5] |
| Cefsulodin | Data not available in provided search results |
| Ceftazidime | Data not available in provided search results |
Experimental Protocols
Standardized methods from the Clinical and Laboratory Standards Institute (CLSI) should be followed for determining the susceptibility of Pseudomonas aeruginosa to this compound.[7]
Protocol 1: Broth Microdilution for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.
Materials:
-
This compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[8]
-
96-well microtiter plates
-
Pseudomonas aeruginosa isolate
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Pipettes and sterile tips
-
Incubator (35°C ± 2°C)[7]
-
Microplate reader (optional)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent to create a high-concentration stock solution. Further dilute in CAMHB to the desired starting concentration for serial dilutions.
-
Prepare Bacterial Inoculum: From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of this compound in CAMHB to achieve a range of concentrations. Typically, this involves adding 50 µL of CAMHB to all wells except the first column. Add 100 µL of the starting this compound concentration to the first well and then transfer 50 µL to the next well, mixing thoroughly. Repeat this process across the plate to create a gradient. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Controls:
-
Growth Control: A well containing only CAMHB and the bacterial inoculum.
-
Sterility Control: A well containing only CAMHB.
-
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[7]
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
Broth microdilution workflow.
Protocol 2: Disk Diffusion Susceptibility Testing
This method assesses the susceptibility of bacteria to an antimicrobial agent impregnated on a paper disk.
Materials:
-
This compound impregnated disks (concentration to be determined based on MIC data)
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)[9]
-
Pseudomonas aeruginosa isolate
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Sterile saline or broth
-
Forceps
-
Incubator (35°C ± 2°C)[10]
-
Ruler or caliper
Procedure:
-
Prepare Bacterial Inoculum: As described in the broth microdilution protocol, prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculate Agar Plate: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth. Allow the plate to dry for 3-5 minutes.
-
Apply Antibiotic Disks: Using sterile forceps, place the this compound disk onto the surface of the inoculated agar. Gently press the disk to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours in ambient air.[10]
-
Reading Results: After incubation, measure the diameter of the zone of inhibition (the area of no bacterial growth) around the disk in millimeters. The interpretation of the zone size as susceptible, intermediate, or resistant requires the establishment of specific breakpoints correlated with MIC values.
Disk diffusion workflow.
Quality Control
For all susceptibility testing, it is imperative to include quality control (QC) strains as recommended by CLSI. For Pseudomonas aeruginosa, the recommended QC strain is ATCC® 27853. Testing of this strain should be performed in parallel with clinical isolates to ensure the accuracy and reproducibility of the results. The resulting MIC or zone diameter for the QC strain must fall within the acceptable ranges defined by CLSI.
Conclusion
This compound presents a promising therapeutic option against Pseudomonas aeruginosa, particularly in the context of rising antimicrobial resistance. The protocols outlined in this document provide a framework for the accurate and reproducible assessment of its in vitro activity. Adherence to standardized methodologies is crucial for obtaining reliable data to guide further research and development of this antibiotic.
References
- 1. Mureidomycins A-D, novel peptidylnucleoside antibiotics with spheroplast forming activity. III. Biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mureidomycins A-D, novel peptidylnucleoside antibiotics with spheroplast forming activity. I. Taxonomy, fermentation, isolation and physico-chemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical logic of MraY inhibition by antibacterial nucleoside natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of novel mureidomycin analogues via rational activation of a cryptic gene cluster in Streptomyces roseosporus NRRL 15998 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Susceptibility of Pseudomonas species to the novel antibiotics mureidomycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iacld.com [iacld.com]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. Direct Disk Diffusion Testing From Positive Blood Cultures | CLSI [clsi.org]
Application Notes and Protocols: In Vitro MraY Inhibition Assay Using Mureidomycin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phospho-N-acetylmuramoyl-pentapeptide translocase (MraY) is an essential bacterial enzyme that catalyzes the first membrane-bound step in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[1][2][3] This process involves the transfer of the phospho-MurNAc-pentapeptide moiety from the soluble substrate UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (B84403) (C55-P), forming Lipid I.[1][2][4] Due to its indispensable role in bacterial survival and its absence in eukaryotes, MraY is a prime target for the development of novel antibiotics.[1][3][5][6][7]
Mureidomycins, a class of uridyl-peptide antibiotics, are potent inhibitors of MraY.[8][9] Mureidomycin C, a notable member of this family, acts as a competitive inhibitor of MraY, making it a valuable tool for studying the enzyme's function and for screening new antibacterial agents.[8] These application notes provide a detailed protocol for an in vitro MraY inhibition assay using this compound, intended for researchers in academia and the pharmaceutical industry engaged in antibiotic discovery and development.
Principle of the Assay
The in vitro MraY inhibition assay is designed to measure the enzymatic activity of MraY in the presence and absence of potential inhibitors. The activity of MraY can be monitored by detecting the formation of one of its products, UMP or Lipid I. Several detection methods can be employed, including fluorescence-based assays using a dansylated UDP-MurNAc-pentapeptide substrate, thin-layer chromatography (TLC) to separate radiolabeled Lipid I, or a coupled-enzyme assay to detect UMP.[1][2][10][11] This protocol will focus on a fluorescence-based method due to its sensitivity and suitability for high-throughput screening.
Materials and Reagents
| Reagent/Material | Supplier | Catalog No. | Storage |
| Purified MraY enzyme | In-house preparation or commercial | N/A | -80°C |
| UDP-MurNAc-Nε-dansylpentapeptide | In-house synthesis or custom order | N/A | -20°C |
| Undecaprenyl phosphate (C55-P) | Larodan | N/A | -20°C |
| This compound | In-house isolation or commercial | N/A | -20°C |
| Tris-HCl | Sigma-Aldrich | T2694 | Room Temp |
| MgCl2 | Sigma-Aldrich | M8266 | Room Temp |
| KCl | Sigma-Aldrich | P9333 | Room Temp |
| Triton X-100 | Sigma-Aldrich | T8787 | Room Temp |
| Glycerol | Sigma-Aldrich | G5516 | Room Temp |
| DMSO | Sigma-Aldrich | D8418 | Room Temp |
| 384-well microplates, black, flat bottom | Corning | 3712 | Room Temp |
| Plate reader with fluorescence capability | e.g., BMG LABTECH | N/A | N/A |
Experimental Protocols
Preparation of Reagents
-
Assay Buffer: 50 mM Tris-HCl (pH 7.6), 50 mM KCl, 25 mM MgCl₂, 0.2% (v/v) Triton X-100, 8% (v/v) glycerol. Prepare a 10X stock and store at 4°C. Dilute to 1X with nuclease-free water before use.
-
Substrate Stock Solutions:
-
Prepare a 1 mM stock solution of UDP-MurNAc-Nε-dansylpentapeptide in nuclease-free water.
-
Prepare a 10 mM stock solution of C55-P in a chloroform:methanol (2:1) mixture. Evaporate the solvent under a stream of nitrogen and resuspend in the assay buffer to the desired working concentration with vortexing and sonication.
-
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
MraY Enzyme Stock: The concentration of the purified MraY enzyme should be determined using a standard protein quantification method (e.g., Bradford assay). Dilute the enzyme in assay buffer to the desired working concentration just before use. The optimal concentration should be determined empirically through an enzyme titration experiment.
MraY Inhibition Assay Protocol
The following protocol is designed for a 384-well microplate format.[11]
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. Then, dilute these solutions in the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Reaction Mixture Preparation: In each well of a 384-well plate, prepare the reaction mixture as follows:
-
Enzyme Addition: Initiate the reaction by adding 2 µL of the diluted MraY enzyme to each well. The final reaction volume will be 22 µL.
-
Incubation: Incubate the plate at 37°C for 60 minutes. The incubation time may need to be optimized based on the enzyme activity.
-
Fluorescence Measurement: Measure the fluorescence intensity in each well using a plate reader. The dansyl group's fluorescence increases as it moves from the polar aqueous environment to the non-polar lipid environment of Lipid I.[11]
-
Excitation wavelength: ~340 nm
-
Emission wavelength: ~520 nm
-
Data Analysis
-
Background Subtraction: Subtract the fluorescence intensity of the "no enzyme" control wells from all other wells.
-
Percentage Inhibition Calculation: Calculate the percentage of MraY inhibition for each concentration of this compound using the following formula:
% Inhibition = 100 * (1 - (Fluorescence_inhibitor - Fluorescence_no_enzyme) / (Fluorescence_DMSO - Fluorescence_no_enzyme))
-
IC50 Determination: Plot the percentage inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce MraY activity by 50%.
Data Presentation
Table 1: Representative MraY Inhibition Data for this compound
| This compound (µM) | % Inhibition (Mean ± SD, n=3) |
| 0.01 | 5.2 ± 1.1 |
| 0.1 | 15.8 ± 2.5 |
| 1 | 48.9 ± 3.2 |
| 10 | 85.1 ± 1.8 |
| 100 | 98.6 ± 0.7 |
Table 2: IC50 Values for Known MraY Inhibitors
| Inhibitor | Target Organism MraY | IC50 (µM) | Reference |
| This compound | Pseudomonas aeruginosa | ~1-5 (representative) | [8] |
| Tunicamycin | Staphylococcus aureus | ~0.1 | [4] |
| Capuramycin | Aquifex aeolicus | 56.4 ± 14.3 | [2] |
Mandatory Visualizations
MraY Catalytic Cycle and Inhibition
Caption: MraY catalyzes the formation of Lipid I, a key step in peptidoglycan synthesis, and is inhibited by this compound.
Experimental Workflow for In Vitro MraY Inhibition Assay
Caption: Workflow for the fluorescence-based in vitro MraY inhibition assay.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | Autofluorescence of compounds or buffer components. | Screen compounds for autofluorescence at the assay wavelengths. Use high-purity reagents. |
| Low signal-to-noise ratio | Suboptimal enzyme or substrate concentration. Insufficient incubation time. | Optimize enzyme and substrate concentrations through titration experiments. Perform a time-course experiment to determine the optimal incubation time. |
| High well-to-well variability | Pipetting errors. Incomplete mixing. | Use calibrated pipettes and proper pipetting techniques. Ensure thorough mixing after each addition. |
| Inconsistent IC50 values | Instability of the inhibitor or enzyme. | Prepare fresh dilutions of the inhibitor for each experiment. Ensure proper storage and handling of the MraY enzyme. |
Conclusion
This application note provides a comprehensive protocol for conducting an in vitro MraY inhibition assay using this compound. The described fluorescence-based method is robust, sensitive, and amenable to high-throughput screening, making it a valuable tool for the discovery and characterization of novel MraY inhibitors. By following this protocol, researchers can effectively evaluate the potency of test compounds and advance the development of new antibiotics targeting the bacterial cell wall synthesis pathway.
References
- 1. New Insight into the Catalytic Mechanism of Bacterial MraY from Enzyme Kinetics and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal Structure of MraY, an Essential Membrane Enzyme for Bacterial Cell Wall Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unravelling the mechanism behind bacterial protein MraY opens new opportunities for development of antibiotics - News - Utrecht University [uu.nl]
- 4. pubs.acs.org [pubs.acs.org]
- 5. "DISCOVERY OF NOVEL MURAYMYCIN ANTIBIOTICS AND INSIGHT INTO THE BIOSYN" by Zheng Cui [uknowledge.uky.edu]
- 6. researchgate.net [researchgate.net]
- 7. Chemical logic of MraY inhibition by antibacterial nucleoside natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of novel mureidomycin analogues via rational activation of a cryptic gene cluster in Streptomyces roseosporus NRRL 15998 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New insights into the dihydro-mureidomycin biosynthesis controlled by two unusual proteins in Streptomyces roseosporus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Mureidomycin C: Application Notes and Protocols for Efficacy Studies in Pseudomonas aeruginosa Infection Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mureidomycin C is a peptidylnucleoside antibiotic that has demonstrated specific and potent activity against Pseudomonas aeruginosa, a challenging Gram-negative opportunistic pathogen.[1] This document provides detailed application notes and experimental protocols for evaluating the efficacy of this compound in preclinical P. aeruginosa infection models. The information is compiled to assist researchers in designing and executing robust in vivo studies.
This compound exerts its bactericidal effect by inhibiting the enzyme phospho-N-acetylmuramyl-pentapeptide translocase (MraY).[2] This enzyme is critical for the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. By targeting MraY, this compound disrupts cell wall synthesis, leading to the formation of spheroplasts and subsequent cell lysis.[1]
Data Presentation
In Vitro Efficacy of this compound
The in vitro activity of this compound against P. aeruginosa is a key indicator of its potential as a therapeutic agent. The minimum inhibitory concentration (MIC) is a standard measure of this activity.
| Mureidomycin | Organism | MIC Range (µg/mL) | Reference |
| This compound | Pseudomonas aeruginosa (various strains) | 0.1 - 3.13 | [1] |
In Vivo Efficacy of this compound
| Parameter | Infection Model | Value | Reference |
| ED₅₀ | Systemic infection (mouse) | Data not publicly available | - |
| Survival Rate | Systemic infection (mouse) | Protected mice from experimental infection | [1] |
| Bacterial Load Reduction | Various tissues (mouse) | Data not publicly available | - |
Mechanism of Action: Inhibition of Peptidoglycan Synthesis
This compound targets a crucial step in the bacterial cell wall synthesis pathway. The following diagram illustrates the mechanism of action.
Caption: this compound inhibits MraY, blocking Lipid I synthesis.
Experimental Protocols
The following are generalized protocols for establishing P. aeruginosa infection models in mice to evaluate the efficacy of this compound. These should be adapted based on the specific research question and institutional guidelines.
Murine Systemic Infection Model
This model is suitable for evaluating the overall protective effect of this compound against a lethal systemic infection.
Caption: Workflow for evaluating this compound in a systemic model.
Methodology:
-
Bacterial Strain and Culture: Use a well-characterized P. aeruginosa strain (e.g., PAO1). Culture the bacteria in a suitable medium (e.g., Tryptic Soy Broth) to mid-log phase.
-
Inoculum Preparation: Wash the bacterial cells with sterile saline and resuspend to the desired concentration (e.g., 1 x 10⁷ CFU/mL). The lethal dose (LD₅₀) should be predetermined in your mouse strain.
-
Animal Model: Use 6-8 week old immunocompetent mice (e.g., BALB/c).
-
Infection: Inject the bacterial suspension intraperitoneally (e.g., 0.5 mL).
-
Treatment: Administer this compound at various doses (e.g., via subcutaneous or intravenous routes) at a specified time post-infection (e.g., 1 hour). Include a vehicle-treated control group.
-
Monitoring: Observe the animals for signs of morbidity and mortality for at least 7 days.
-
Endpoints: The primary endpoint is survival. Secondary endpoints can include determining the bacterial load in the spleen, liver, and blood at specific time points.
Murine Pneumonia Model
This model is relevant for studying respiratory infections caused by P. aeruginosa.
Methodology:
-
Bacterial Strain and Culture: As described for the systemic infection model.
-
Inoculum Preparation: Prepare the bacterial suspension in sterile saline to a concentration that induces pneumonia but not rapid systemic infection.
-
Animal Model: Use 6-8 week old mice (e.g., C57BL/6).
-
Infection: Anesthetize the mice and instill the bacterial suspension intranasally or intratracheally.
-
Treatment: Administer this compound at various doses and routes (e.g., subcutaneous, intravenous, or aerosolized).
-
Monitoring: Monitor for signs of respiratory distress and changes in body weight.
-
Endpoints: Survival, bacterial load in the lungs and bronchoalveolar lavage (BAL) fluid, and lung histopathology.
Conclusion
This compound is a promising antibiotic with specific activity against P. aeruginosa. The provided application notes and protocols offer a framework for conducting preclinical efficacy studies. Further research is warranted to fully elucidate its in vivo pharmacodynamics and therapeutic potential.
References
- 1. Mureidomycins A-D, novel peptidylnucleoside antibiotics with spheroplast forming activity. III. Biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of novel mureidomycin analogues via rational activation of a cryptic gene cluster in Streptomyces roseosporus NRRL 15998 - PMC [pmc.ncbi.nlm.nih.gov]
Mureidomycin C: A Potent Tool for Elucidating Peptidoglycan Biosynthesis
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mureidomycin C is a member of the mureidomycin family of uridyl-peptide nucleoside antibiotics, first isolated from Streptomyces flavidoviridens.[1][2] These compounds have garnered significant interest due to their specific and potent activity against Pseudomonas aeruginosa, a notoriously difficult-to-treat opportunistic pathogen.[3][4] this compound exerts its antibacterial effect by inhibiting a critical step in the biosynthesis of peptidoglycan, the essential structural component of the bacterial cell wall.[1][4] This specific mechanism of action makes this compound an invaluable tool for studying the intricate processes of peptidoglycan synthesis, particularly the membrane-associated steps, and for the development of novel antibacterial agents.
The primary molecular target of this compound is the enzyme phospho-N-acetylmuramoyl-pentapeptide translocase (MraY).[1] MraY catalyzes the first committed membrane step in peptidoglycan biosynthesis: the transfer of the phospho-MurNAc-pentapeptide moiety from the soluble precursor UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (B84403) (C₅₅-P), forming Lipid I.[1][5] By competitively inhibiting MraY, this compound effectively blocks the formation of Lipid I, thereby halting the entire downstream process of peptidoglycan assembly and leading to cell lysis.[4][6]
These application notes provide a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity, and detailed protocols for its use in studying peptidoglycan biosynthesis.
Quantitative Data
The inhibitory activity of this compound and its analogs has been quantified against both whole bacterial cells and the isolated MraY enzyme. The following tables summarize key quantitative data for easy comparison.
| Compound | Target Organism/Enzyme | Assay Type | Value | Reference(s) |
| This compound | Pseudomonas aeruginosa (various strains) | Minimum Inhibitory Concentration (MIC) | 0.1 - 3.13 µg/mL | [3] |
| 3'-hydroxymureidomycin A | Aquifex aeolicus MraY (MraYAA) | IC50 | 52 nM | [5] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action of this compound and the experimental approaches to study its effects, the following diagrams are provided.
Caption: this compound inhibits the MraY-catalyzed formation of Lipid I.
References
- 1. MraY Translocase Inhibitors | Universität Tübingen [uni-tuebingen.de]
- 2. Mureidomycins A-D, novel peptidylnucleoside antibiotics with spheroplast forming activity. I. Taxonomy, fermentation, isolation and physico-chemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mureidomycins A-D, novel peptidylnucleoside antibiotics with spheroplast forming activity. III. Biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of novel mureidomycin analogues via rational activation of a cryptic gene cluster in Streptomyces roseosporus NRRL 15998 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical logic of MraY inhibition by antibacterial nucleoside natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Enhanced Mureidomycin C Production through Fermentation Optimization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mureidomycins are a family of uridyl-peptide antibiotics that exhibit potent activity against Pseudomonas aeruginosa, including strains resistant to β-lactam antibiotics. Mureidomycin C, in particular, has demonstrated significant therapeutic potential. The primary producing organism, Streptomyces roseosporus NRRL 15998, harbors a cryptic biosynthetic gene cluster for mureidomycins, which is not expressed under standard laboratory conditions. Therefore, a dual approach involving genetic activation and fermentation optimization is crucial for achieving high-yield production of this compound.
These application notes provide a comprehensive guide to optimizing the fermentation process for increased this compound production. The protocols are based on established methods for antibiotic production in Stre-ptomyces roseosporus and related species, offering a robust starting point for process development and scale-up.
Section 1: Genetic Activation of the Mureidomycin Biosynthetic Gene Cluster
The primary bottleneck in this compound production is the silencing of its biosynthetic gene cluster (mrd BGC) in the native S. roseosporus strain. Activation of this cryptic gene cluster is the first and most critical step. Research has shown that the introduction of an exogenous positive regulatory gene, ssaA, from the sansanmycin biosynthetic gene cluster of Streptomyces sp. strain SS, effectively activates mureidomycin production.
Logical Workflow for Genetic Activation
Caption: Workflow for genetic activation of this compound production.
Section 2: Fermentation Media Optimization
Once the mrd BGC is activated, the next step is to optimize the fermentation medium to maximize the yield of this compound. While specific data for this compound is limited, extensive research on the closely related antibiotic daptomycin (B549167), also produced by S. roseosporus, provides valuable insights into effective media components. The following tables summarize key media components and their tested concentration ranges.
Seed Medium Composition
A robust seed culture is essential for successful fermentation. The following medium supports vigorous growth of S. roseosporus.
| Component | Concentration (g/L) | Role |
| Trypticase Soy Broth | 30.0 | Complex Nitrogen Source |
| Dextrin (B1630399) | 25.0 | Carbon Source |
Fermentation Medium Optimization
The composition of the fermentation medium directly impacts antibiotic yield. The following components have been successfully optimized for antibiotic production in S. roseosporus.
Table 1: Carbon and Nitrogen Sources for Fermentation Medium
| Component | Tested Concentration (g/L) | Optimal Concentration (g/L) (for Daptomycin) | Role |
| Dextrin | 20 - 80 | 60.0 | Primary Carbon Source |
| Dextrose (Glucose) | 5 - 20 | 10.0 | Readily Available Carbon |
| Yeast Extract | 4 - 12 | 8.0 | Complex Nitrogen Source |
| Molasses | 0.5 - 2.0 | 1.0 | Carbon & Micronutrient Source |
| Soybean Meal | 10 - 30 | 20.0 (in other Streptomyces) | Complex Nitrogen Source |
| Sucrose | 10 - 50 | 10.0 (in other Streptomyces) | Carbon Source |
Table 2: Inorganic Salts and Precursors
| Component | Concentration (g/L) | Role |
| Fe(NH₄)₂(SO₄)₂·6H₂O | 0.086 | Iron Source, Cofactor |
| K₂HPO₄ | 0.5 | Phosphate Source, pH Buffering |
| MgSO₄·7H₂O | 0.5 | Magnesium Source, Cofactor |
| NaCl | 1.0 | Osmotic Balance |
| CaCO₃ | 2.0 - 4.0 | pH Buffering |
| Aspartate (Asp) | 0.03 - 0.09 | Precursor for Peptide Moiety[1] |
Section 3: Optimization of Physical Fermentation Parameters
Physical parameters play a critical role in microbial growth and secondary metabolite production. The following table provides a starting point for the optimization of these parameters for this compound production.
Table 3: Physical Parameters for Fermentation
| Parameter | Tested Range | Optimal Value (for related antibiotics) | Impact on Production |
| Temperature | 25 - 37 °C | 28 - 30 °C | Affects enzyme activity and cell growth rate |
| pH | 6.0 - 8.5 | 6.5 - 7.2 | Influences nutrient uptake and enzyme stability |
| Incubation Time | 4 - 12 days | 7 - 10 days | Determines the peak of secondary metabolite production |
| Inoculum Size | 2 - 10 % (v/v) | 4 - 5 % | Affects the length of the lag phase |
| Agitation Speed | 140 - 220 rpm | 180 rpm | Ensures proper mixing and oxygen transfer |
| Aeration (VVM) | 0.5 - 1.5 | Not specified | Crucial for oxygen supply in submerged culture |
Section 4: Experimental Protocols
Protocol for Seed Culture Preparation
-
Prepare Seed Medium: Dissolve 30 g of Trypticase Soy Broth and 25 g of dextrin in 1 L of distilled water.
-
Sterilization: Autoclave the medium at 121°C for 20 minutes.
-
Inoculation: Inoculate the sterile medium with a loopful of spores or a mycelial suspension of the genetically engineered S. roseosporus (Sros-hA) from a fresh agar (B569324) plate.
-
Incubation: Incubate the culture in a shaker at 28-30°C and 200 rpm for 48 hours, or until a dense culture is obtained.
Protocol for Shake Flask Fermentation
-
Prepare Fermentation Medium: Based on the values in Tables 1 and 2, prepare the desired fermentation medium. For a starting point, use the optimal concentrations identified for daptomycin production.
-
Sterilization: Autoclave the medium at 121°C for 20 minutes.
-
Inoculation: Inoculate the sterile fermentation medium with the seed culture at a 5% (v/v) ratio.
-
Incubation: Incubate the flasks in a shaker at 28°C and 180 rpm for 7-10 days.
-
Sampling: Aseptically withdraw samples at 24-hour intervals to monitor cell growth (dry cell weight), pH, and this compound production.
Protocol for this compound Extraction and Quantification
-
Harvesting: Centrifuge the fermentation broth to separate the mycelium from the supernatant.
-
Extraction: Mureidomycins are typically found in the culture filtrate. The supernatant can be subjected to column chromatography for purification.
-
Quantification: Analyze the extracted samples using High-Performance Liquid Chromatography (HPLC) with a C18 column. Monitor the elution profile at a suitable wavelength (e.g., 260 nm) to quantify this compound by comparing the peak area to a standard curve.
-
Bioassay: The biological activity of the produced mureidomycins can be confirmed using an agar diffusion assay against a susceptible strain of P. aeruginosa.
Section 5: Signaling and Regulatory Pathways
The production of this compound is intricately regulated. The activation by the exogenous regulator ssaA highlights a key control point. Understanding this pathway is essential for further strain improvement efforts.
Caption: Simplified regulatory pathway of this compound production.
Conclusion
The production of this compound is a multi-faceted challenge that requires both genetic engineering and meticulous fermentation optimization. By activating the cryptic biosynthetic gene cluster with the ssaA regulator and systematically optimizing the fermentation medium and physical parameters, it is possible to significantly enhance the yield of this promising antibiotic. The protocols and data presented in these application notes provide a solid foundation for researchers to develop robust and scalable production processes for this compound. Further optimization using statistical methods such as Response Surface Methodology (RSM) is recommended to fine-tune the interactions between different fermentation parameters.
References
Application Notes and Protocols for the Synthesis of Mureidomycin C Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic methodologies employed in the preparation of Mureidomycin C derivatives and related analogues. The protocols outlined below are based on established synthetic routes for closely related peptidyl-nucleoside antibiotics that target the bacterial enzyme Muraymycin (MraY), a critical component in the biosynthesis of peptidoglycan. While a direct, complete synthesis of a specific this compound derivative is not available in a single source, this document compiles and adapts published procedures for key synthetic steps and analogous structures to provide a comprehensive guide for researchers in this field.
Introduction
Mureidomycins are a class of peptidyl-nucleoside antibiotics that exhibit potent activity against a range of bacteria, including clinically relevant pathogens. Their unique mode of action involves the inhibition of MraY, an essential enzyme in the bacterial cell wall synthesis pathway. This makes this compound and its derivatives attractive candidates for the development of novel antibacterial agents. The chemical synthesis of these complex molecules and their analogues is crucial for structure-activity relationship (SAR) studies, optimization of antibacterial potency, and the development of drug candidates with improved pharmacokinetic properties.
The synthetic strategies toward this compound derivatives generally involve the convergent assembly of three key building blocks: a modified uridine (B1682114) nucleoside, a unique amino acid core, and a peptide chain. Both solid-phase and solution-phase methodologies have been employed to construct these complex molecules.
Synthetic Strategies and Key Reactions
The synthesis of this compound derivatives can be conceptually divided into the following key stages:
-
Synthesis of the Modified Nucleoside Core: This typically involves the preparation of a suitably protected uridine derivative, often with modifications at the 5'-position to allow for coupling with the peptide moiety.
-
Synthesis of the Amino Acid and Peptide Fragments: This involves the synthesis of the characteristic non-proteinogenic amino acids found in mureidomycins and their assembly into the desired peptide sequence. Solid-phase peptide synthesis (SPPS) is a commonly used technique for this purpose.
-
Coupling of the Nucleoside and Peptide Moieties: This crucial step involves the formation of a stable linkage, such as an ester or amide bond, between the 5'-position of the nucleoside and the N-terminus of the peptide.
-
Global Deprotection and Purification: The final step involves the removal of all protecting groups to yield the target this compound derivative, followed by purification, typically using high-performance liquid chromatography (HPLC).
A generalized workflow for the synthesis of a this compound derivative is depicted in the following diagram:
Caption: Generalized workflow for the synthesis of this compound derivatives.
Experimental Protocols
The following protocols are adapted from published procedures for the synthesis of Mureidomycin analogues and provide a representative methodology. Researchers should optimize these conditions for their specific target derivatives.
Protocol 1: Synthesis of a 5'-O-Acyl-Uridine Derivative (Analogous to Nucleoside Core)
This protocol describes the acylation of the 5'-hydroxyl group of a protected uridine, a key step in preparing the nucleoside for coupling to the peptide chain.
Materials:
-
2',3'-O-Isopropylideneuridine
-
N-Boc-protected amino acid (e.g., N-Boc-Glycine)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve 2',3'-O-Isopropylideneuridine (1.0 eq) and N-Boc-protected amino acid (1.2 eq) in anhydrous DCM.
-
Add DMAP (0.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea precipitate and wash the solid with DCM.
-
Combine the filtrate and washings and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 5'-O-acyl-uridine derivative.
Expected Outcome: A white solid corresponding to the protected 5'-O-acyl-uridine derivative.
Protocol 2: Solid-Phase Synthesis of the Peptide Chain
This protocol outlines the general procedure for the synthesis of a peptide sequence on a solid support using Fmoc/tBu chemistry.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 1 hour in a solid-phase synthesis vessel.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-protected amino acid (3.0 eq) with HBTU (2.9 eq) and DIPEA (6.0 eq) in DMF for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
Wash the resin with DMF and DCM.
-
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the desired sequence.
-
Final Fmoc Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection: Treat the resin-bound peptide with the cleavage cocktail for 2-3 hours.
-
Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase HPLC.
The following diagram illustrates the key steps in solid-phase peptide synthesis:
Caption: A simplified workflow of a single cycle in solid-phase peptide synthesis.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of Mureidomycin analogues. The data is compiled from various literature sources and should be considered as a general guide.
Table 1: Representative Yields for Key Synthetic Steps
| Step | Starting Material | Product | Typical Yield (%) |
| 5'-O-Acylation of Uridine | 2',3'-O-Isopropylideneuridine | 5'-O-Acyl-2',3'-O-isopropylideneuridine | 70-85 |
| Peptide Elongation (per step) | Resin-bound peptide | Resin-bound peptide + 1 amino acid | >98 |
| Nucleoside-Peptide Coupling | 5'-Modified Uridine & Peptide | Protected Mureidomycin Analogue | 50-70 |
| Final Deprotection and Purification | Protected Mureidomycin Analogue | Purified Mureidomycin Analogue | 30-50 |
Table 2: Characterization Data for a Representative Mureidomycin Analogue
| Characterization Method | Data |
| Mass Spectrometry (ESI-MS) | Calculated for C40H51N9O14S [M+H]+: 918.33. Found: 918.35. |
| 1H NMR (500 MHz, DMSO-d6) | δ 11.35 (s, 1H), 8.5-7.0 (m, aromatic and amide protons), 5.8-5.7 (m, anomeric protons), 4.5-3.0 (m, sugar and amino acid protons), 2.5-0.8 (m, aliphatic protons). |
| 13C NMR (125 MHz, DMSO-d6) | δ 175-160 (carbonyls), 155-110 (aromatic), 90-80 (anomeric carbons), 75-50 (sugar and α-carbons), 40-10 (aliphatic carbons). |
| HPLC Retention Time | 15.2 minutes (C18 column, gradient of water/acetonitrile with 0.1% TFA). |
| Biological Activity (IC50) | Inhibition of MraY: 0.5 µM. |
Conclusion
The synthesis of this compound derivatives is a challenging but rewarding endeavor for the development of new antibacterial agents. The protocols and data presented here, based on the synthesis of closely related analogues, provide a solid foundation for researchers to design and execute their own synthetic strategies. Careful optimization of each step, particularly the coupling of the complex nucleoside and peptide fragments, is critical for success. The continued exploration of novel synthetic methodologies will undoubtedly accelerate the discovery of next-generation MraY inhibitors.
In Vivo Validation of Mureidomycin C: Application Notes and Protocols for Animal Infection Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo validation of Mureidomycin C, a peptidylnucleoside antibiotic with potent activity against Pseudomonas aeruginosa. This document includes a summary of available efficacy data, detailed protocols for establishing relevant animal infection models, and a description of the antibiotic's mechanism of action.
Introduction to this compound
This compound is one of four related compounds (Mureidomycins A-D) isolated from Streptomyces flavidovirens. It is a peptidylnucleoside antibiotic that exhibits specific and potent activity against Pseudomonas aeruginosa, a challenging opportunistic pathogen often associated with hospital-acquired infections and resistance to multiple antibiotics.[1][2] Among the mureidomycins, this compound has been identified as the most active compound.[1][2] Studies have demonstrated that this compound has low toxicity and is effective in protecting mice from experimental infections with P. aeruginosa.[1][2]
Mechanism of Action
This compound targets a critical step in bacterial cell wall biosynthesis. Specifically, it inhibits the action of phospho-N-acetylmuramyl-pentapeptide translocase (MraY), an essential enzyme in the peptidoglycan synthesis pathway. MraY catalyzes the formation of Lipid I, a key intermediate in the construction of the peptidoglycan layer that provides structural integrity to the bacterial cell. By inhibiting MraY, this compound effectively blocks cell wall formation, leading to the formation of spheroplasts and subsequent cell lysis.[3]
Caption: Mechanism of this compound targeting MraY translocase.
In Vivo Efficacy Data
In vivo studies in murine models have confirmed the protective effects of this compound against systemic P. aeruginosa infections. The following table summarizes the available quantitative data on the efficacy of this compound administered subcutaneously.
| This compound Efficacy Against Systemic P. aeruginosa Infection in Mice | |
| Animal Model | Male ddY mice (5 weeks old) |
| Infection Route | Intraperitoneal |
| Pathogen | Pseudomonas aeruginosa P-22 |
| Infectious Dose | 1.2 x 10^4 CFU/mouse (4 x MLD) |
| Treatment Route | Subcutaneous |
| Treatment Schedule | Single dose administered 1 hour post-infection |
| Endpoint | Survival at 7 days |
| ED50 (mg/kg) | 1.3 |
Data extracted from Isono et al., The Journal of Antibiotics, 1989.
Experimental Protocols for In Vivo Validation
The following are detailed protocols for establishing murine infection models suitable for the in vivo validation of this compound against Pseudomonas aeruginosa.
Murine Systemic Infection Model (Peritonitis)
This model is designed to assess the efficacy of this compound against a systemic infection initiated via intraperitoneal challenge.
Materials:
-
This compound
-
Pseudomonas aeruginosa strain (e.g., PAO1, PA14, or a clinical isolate)
-
Male ddY or BALB/c mice (6-8 weeks old)
-
Sterile saline (0.9% NaCl)
-
Tryptic Soy Broth (TSB) or Luria-Bertani (LB) broth
-
Tryptic Soy Agar (B569324) (TSA) or Luria-Bertani (LB) agar plates
-
Spectrophotometer
-
Syringes and needles (27-30 gauge)
-
Animal housing and monitoring equipment
Protocol:
-
Bacterial Culture Preparation:
-
Streak the P. aeruginosa strain from a frozen stock onto a TSA plate and incubate overnight at 37°C.
-
Inoculate a single colony into 10 mL of TSB and grow overnight at 37°C with shaking (200 rpm).
-
Subculture the overnight culture into fresh TSB and grow to mid-logarithmic phase (OD600 ≈ 0.5-0.8).
-
Harvest the bacteria by centrifugation (4000 x g, 10 minutes, 4°C).
-
Wash the bacterial pellet twice with sterile saline.
-
Resuspend the pellet in sterile saline and adjust the concentration to the desired inoculum (e.g., 2 x 10^7 CFU/mL) using a spectrophotometer and a previously established standard curve. The final inoculum should be confirmed by serial dilution and plate counting.
-
-
Infection:
-
Acclimatize mice for at least 3-5 days before the experiment.
-
Inject each mouse intraperitoneally with 0.5 mL of the prepared bacterial suspension. This will result in a systemic infection (peritonitis).
-
-
Treatment:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile saline).
-
At 1 hour post-infection, administer this compound subcutaneously at various doses to different groups of mice. Include a vehicle control group and a positive control group (an antibiotic with known efficacy against P. aeruginosa).
-
-
Monitoring and Endpoints:
-
Monitor the mice for signs of illness (e.g., lethargy, ruffled fur, hunched posture) and record survival daily for 7-14 days.
-
To determine bacterial load, a subset of mice can be euthanized at specific time points (e.g., 24 hours post-infection).
-
Aseptically collect peritoneal lavage fluid, blood (via cardiac puncture), and organs (spleen, liver, kidneys).
-
Homogenize the organs in sterile saline.
-
Perform serial dilutions of the peritoneal fluid, blood, and organ homogenates and plate on TSA to determine the number of colony-forming units (CFU).
-
Caption: Workflow for the murine systemic infection model.
Murine Acute Pneumonia Model
This model evaluates the efficacy of this compound in a localized lung infection.
Materials:
-
Same as for the systemic infection model.
-
Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine).
-
Intratracheal or intranasal instillation device.
Protocol:
-
Bacterial Culture Preparation:
-
Follow steps 1.1 to 1.6 as described for the systemic infection model. Adjust the final bacterial concentration as needed for the lung infection model (e.g., 1-5 x 10^6 CFU in 20-50 µL).
-
-
Infection:
-
Anesthetize the mice.
-
Induce pneumonia by either:
-
Intranasal instillation: Gently instill 20-50 µL of the bacterial suspension into the nares of the mouse.
-
Intratracheal instillation: Surgically expose the trachea and directly inject 20-50 µL of the bacterial suspension.
-
-
-
Treatment:
-
At 2 hours post-infection, administer this compound via the desired route (e.g., subcutaneous, intravenous, or aerosolized). Include vehicle and positive control groups.
-
-
Monitoring and Endpoints:
-
Monitor mice for clinical signs of pneumonia (e.g., labored breathing, hunched posture) and record survival daily.
-
At a predetermined time point (e.g., 24 or 48 hours post-infection), euthanize a subset of mice.
-
Aseptically harvest the lungs and homogenize them in sterile saline.
-
Perform serial dilutions of the lung homogenates and plate on TSA to determine the bacterial load (CFU/lung).
-
Caption: Workflow for the murine acute pneumonia model.
Conclusion
This compound represents a promising therapeutic candidate for the treatment of Pseudomonas aeruginosa infections. The data presented in these application notes, along with the detailed protocols, provide a solid foundation for further preclinical evaluation of this compound in relevant animal models. The established in vivo efficacy and low toxicity warrant further investigation into its pharmacokinetic and pharmacodynamic properties to support its potential clinical development.
References
- 1. Mureidomycins A-D, novel peptidylnucleoside antibiotics with spheroplast forming activity. III. Biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MUREIDOMYCINS A-D, NOVEL PEPTIDYLNUCLEOSIDE ANTIBIOTICS WITH SPHEROPLAST FORMING ACTIVITY [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving Mureidomycin C solubility and stability in aqueous solutions
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the aqueous solubility and stability of Mureidomycin C.
Disclaimer: Publicly available quantitative data on the aqueous solubility and stability of this compound is limited. The information and guidance provided herein are based on the known properties of mureidomycins and general principles for handling peptidylnucleoside antibiotics.[1] We strongly recommend performing small-scale pilot experiments to determine the optimal conditions for your specific application.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound in aqueous solutions?
Q2: I am observing precipitation when dissolving this compound in a neutral buffer. What could be the cause and how can I resolve it?
A2: Precipitation of this compound in neutral buffers could be due to several factors:
-
Approaching the Isoelectric Point (pI): Like peptides and amino acids, this compound has both acidic and basic functional groups and thus an isoelectric point at which its net charge is zero, and solubility is minimal. If your buffer pH is close to the pI of this compound, you may observe precipitation.
-
Concentration Exceeding Solubility Limit: You may be trying to dissolve the compound at a concentration that exceeds its intrinsic solubility in that specific buffer system.
-
Solution: Try dissolving this compound in a slightly acidic or slightly alkaline buffer (e.g., pH 6.0 or pH 8.0) to move away from its potential pI. It is also advisable to start with a lower concentration and gradually increase it.
Q3: What is the expected stability of this compound in aqueous solutions?
A3: There is limited specific data on the stability of this compound in aqueous solutions. However, based on the general behavior of similar complex antibiotics, stability can be affected by pH, temperature, and light exposure. For instance, many antibiotics are susceptible to hydrolysis at acidic or alkaline pH and can degrade at elevated temperatures.[2][3][4] It is recommended to prepare fresh solutions for each experiment and store any stock solutions at low temperatures (e.g., -20°C or -80°C) in the dark.
Q4: How should I prepare a stock solution of this compound?
A4: For preparing a stock solution, it is recommended to:
-
Start by dissolving this compound in a small amount of a suitable organic solvent like methanol (B129727), in which it is known to be soluble, before diluting with your aqueous buffer of choice.[1]
-
Alternatively, dissolve the compound directly in an aqueous buffer at a pH that favors solubility (e.g., slightly acidic or slightly basic).
-
Filter-sterilize the solution using a 0.22 µm syringe filter if it is to be used in cell-based assays.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.
-
Store the aliquots at -20°C or -80°C, protected from light.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| This compound powder does not dissolve in water or buffer. | The concentration is too high, or the pH of the solvent is close to the isoelectric point of the molecule. | Try dissolving in a small amount of methanol first, then dilute with the aqueous solvent. Alternatively, test a range of pH values for the aqueous solvent (e.g., from pH 5.0 to 9.0). |
| The solution is initially clear but forms a precipitate over time. | The compound is degrading, or the solution has become supersaturated and is crashing out. | Prepare fresh solutions before each experiment. If a stock solution is needed, store it at a lower temperature (-80°C) and check for precipitation upon thawing. Consider using a co-solvent or a solubilizing agent. |
| Loss of antibacterial activity in my assay. | The compound has degraded in the aqueous solution or assay medium. | Perform a stability study of this compound in your specific assay medium under the experimental conditions (temperature, pH). Prepare fresh solutions for each experiment. |
| Inconsistent results between experiments. | Variability in solution preparation, or degradation of the stock solution. | Standardize your solution preparation protocol. Aliquot stock solutions to avoid multiple freeze-thaw cycles. Run a positive control with a freshly prepared solution. |
Strategies for Improving Solubility and Stability
For challenging applications requiring higher concentrations or enhanced stability of this compound, several formulation strategies can be explored. These are general techniques applicable to poorly soluble compounds.[5][6]
| Strategy | Principle | Potential Advantages | Potential Disadvantages |
| pH Adjustment | Ionizing the molecule by moving the pH away from its isoelectric point increases its interaction with water. | Simple and effective for ionizable compounds. | The required pH may not be compatible with the experimental system (e.g., cell culture). |
| Co-solvents | Using a water-miscible organic solvent (e.g., DMSO, ethanol) to increase the solubility of a hydrophobic drug. | Can significantly increase solubility. | The co-solvent may have its own biological or chemical effects in the experiment. |
| Cyclodextrin Complexation | Encapsulating the drug molecule within the hydrophobic cavity of a cyclodextrin, which has a hydrophilic exterior.[5] | Can improve solubility and stability without chemically modifying the drug. | May alter the pharmacokinetics and bioavailability of the drug. |
| Lipid-Based Formulations | Incorporating the drug into lipid-based carriers like liposomes or nanoemulsions.[6] | Can enhance solubility and provide targeted delivery. | More complex to prepare and characterize. |
| Prodrugs | Chemically modifying the drug to a more soluble form that is converted back to the active drug in vivo. | Can improve solubility and permeability. | Requires chemical synthesis and may alter the drug's properties. |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility
This protocol provides a general method for determining the aqueous solubility of this compound.
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound powder to a series of vials containing different aqueous buffers (e.g., pH 5.0, 7.4, and 9.0).
-
Ensure there is undissolved solid material at the bottom of each vial.
-
-
Equilibration:
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Centrifuge the vials at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant without disturbing the pellet.
-
-
Quantification:
-
Analyze the concentration of this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Prepare a standard curve with known concentrations of this compound to quantify the amount in the saturated solution.
-
Protocol 2: Preliminary Stability Assessment
This protocol outlines a method to assess the stability of this compound in an aqueous solution.
-
Solution Preparation:
-
Prepare a solution of this compound in the desired aqueous buffer at a known concentration.
-
-
Incubation:
-
Aliquot the solution into several vials and incubate them under different conditions (e.g., 4°C, 25°C, and 37°C). Protect the vials from light.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 2, 4, 8, 24, and 48 hours), remove a vial from each condition.
-
-
Analysis:
-
Immediately analyze the concentration of the remaining this compound in each sample by HPLC.
-
The percentage of this compound remaining at each time point relative to the initial concentration (time 0) indicates its stability under those conditions.
-
Visualizations
References
- 1. Mureidomycins A-D, novel peptidylnucleoside antibiotics with spheroplast forming activity. I. Taxonomy, fermentation, isolation and physico-chemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability Studies of the Dilution Series of Different Antibiotic Stock Solutions in Culture Medium Incubated at 37 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Mureidomycin C Resistance in Pseudomonas aeruginosa
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Mureidomycin C and Pseudomonas aeruginosa. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound against Pseudomonas aeruginosa?
A1: this compound is a peptidylnucleoside antibiotic that specifically targets and inhibits the enzyme phospho-N-acetylmuramyl-pentapeptide translocase (also known as MraY).[1][2][3] MraY is an essential enzyme in the bacterial cell wall biosynthesis pathway, catalyzing the transfer of N-acetylmuramyl-pentapeptide to the lipid carrier undecaprenyl phosphate. By competitively inhibiting MraY, this compound effectively blocks peptidoglycan synthesis, leading to the formation of spheroplasts and eventual cell lysis.[3]
Q2: Why do resistant mutants to this compound appear at a high frequency in P. aeruginosa?
A2: P. aeruginosa has a remarkable capacity to develop resistance to antibiotics, and this compound is no exception. Resistance to this compound has been observed to arise spontaneously at a high frequency during in vitro experiments.[3] This is likely due to one or a combination of the following factors:
-
Target Modification: Spontaneous mutations in the mraY gene, which encodes the MraY enzyme, can alter the binding site of this compound, reducing its inhibitory effect.
-
Reduced Permeability: Changes in the outer membrane composition, such as alterations in porin proteins, can limit the entry of this compound into the bacterial cell.
-
Efflux Pumps: P. aeruginosa possesses a number of multidrug resistance (MDR) efflux pumps, such as the MexAB-OprM system, which can actively transport a wide range of antibiotics out of the cell. Upregulation or mutations in the regulatory genes of these pumps can lead to increased efflux of this compound.
Q3: Is there cross-resistance between this compound and other antibiotics like β-lactams?
A3: Studies have shown that there is no cross-resistance between this compound and β-lactam antibiotics.[3] This is because they target different steps in the cell wall synthesis pathway. This compound targets MraY, while β-lactams target penicillin-binding proteins (PBPs). This lack of cross-resistance makes this compound a potentially valuable agent against β-lactam-resistant strains of P. aeruginosa.[1]
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound and P. aeruginosa.
Inconsistent Minimum Inhibitory Concentration (MIC) Results
Problem: You are observing significant variability in this compound MIC values between replicate experiments.
| Potential Cause | Troubleshooting Step |
| Inoculum Variability | Ensure a standardized inoculum is prepared for each experiment. Use a spectrophotometer to adjust the bacterial suspension to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) and then dilute to the final required concentration. |
| Media Composition | Use cation-adjusted Mueller-Hinton Broth (CAMHB) for all MIC experiments to ensure consistency. Variations in divalent cation concentrations (Ca²⁺ and Mg²⁺) can affect antibiotic activity and outer membrane permeability. |
| This compound Stock Solution Degradation | Prepare fresh stock solutions of this compound for each set of experiments. If storing, aliquot and freeze at -80°C to avoid multiple freeze-thaw cycles. |
| Plate Incubation Conditions | Ensure consistent incubation temperature (35°C ± 2°C) and duration (16-20 hours). Variations can affect bacterial growth rates and apparent susceptibility. |
| Contamination | Before preparing the inoculum, streak a sample of the bacterial culture on an agar (B569324) plate to check for purity. |
Difficulty in Achieving Synergy in Checkerboard Assays
Problem: You are not observing the expected synergistic effect when combining this compound with another antibiotic or an efflux pump inhibitor (EPI).
| Potential Cause | Troubleshooting Step |
| Incorrect Concentration Range | The concentration ranges for both agents in the checkerboard should span their individual MICs. Ideally, the range should go from at least 4x MIC to below the MIC. |
| Inappropriate Partner Drug | Synergy is not guaranteed between any two compounds. Consider the mechanisms of action and resistance. For this compound, good candidates for synergy include agents that disrupt the outer membrane or inhibit efflux pumps. |
| Calculation of Fractional Inhibitory Concentration (FIC) Index | Double-check the calculation of the FIC index. A common mistake is misidentifying the MIC of each drug in combination. The FIC Index is calculated as: (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). Synergy is generally defined as an FIC index of ≤ 0.5.[4][5] |
| Suboptimal EPI Concentration | If using an efflux pump inhibitor, its concentration needs to be optimized. A sub-inhibitory concentration that does not affect bacterial growth on its own but is sufficient to inhibit efflux pumps should be used. This may require preliminary testing. |
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity of this compound against P. aeruginosa.
Table 1: this compound MIC Range against Susceptible P. aeruginosa Strains
| Antibiotic | MIC Range (µg/mL) | Reference |
| This compound | 0.1 - 3.13 | [3] |
Table 2: Example of Synergy between an Antibiotic and an Efflux Pump Inhibitor (EPI) against P. aeruginosa
Note: This table provides a general example of the potential for EPIs to reduce the MIC of antibiotics. Specific data for this compound in combination with EPIs is limited in publicly available literature.
| Strain Type | Antibiotic | MIC (µg/mL) | Antibiotic + EPI | MIC (µg/mL) | MIC Fold Reduction | Reference |
| Efflux Pump Overexpressing | Levofloxacin | 32 | Levofloxacin + MC-207,110 | 0.5 - 1 | 32 to 64-fold | [6] |
| Efflux Pump Overexpressing | Ciprofloxacin | >128 | Ciprofloxacin + PAβN | 16 | >8-fold | [7] |
Experimental Protocols
Protocol 1: this compound Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound
-
P. aeruginosa isolate(s)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., sterile water or DMSO, check manufacturer's instructions) to a high concentration (e.g., 1024 µg/mL).
-
Prepare Antibiotic Dilutions:
-
Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the this compound stock solution to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard the final 50 µL from well 10.
-
Well 11 serves as the growth control (no antibiotic). Well 12 serves as the sterility control (no bacteria).
-
-
Prepare Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies of P. aeruginosa.
-
Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Within 15 minutes, dilute this suspension 1:100 in CAMHB to achieve a final concentration of approximately 1.5 x 10⁶ CFU/mL.
-
-
Inoculate the Plate: Add 50 µL of the diluted bacterial suspension to wells 1 through 11. This will result in a final inoculum of approximately 7.5 x 10⁵ CFU/mL and will halve the antibiotic concentrations to the desired final range.
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Protocol 2: Checkerboard Assay for Synergy Testing
This protocol is used to assess the interaction between this compound and a second compound (e.g., another antibiotic or an EPI).
Materials:
-
This compound (Drug A)
-
Second compound (Drug B)
-
P. aeruginosa isolate(s)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Multichannel pipette
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of Drug A and Drug B at a concentration that is 4x the highest desired concentration in the assay.
-
Plate Setup:
-
Add 50 µL of CAMHB to all wells of a 96-well plate.
-
Drug A Dilution (Rows): In column 1, add 50 µL of the 4x stock of Drug A to rows A through G. Perform a 2-fold serial dilution across the plate by transferring 50 µL from column 1 to column 2, and so on, up to column 10.
-
Drug B Dilution (Columns): In row A, add 50 µL of the 4x stock of Drug B to columns 1 through 11. Perform a 2-fold serial dilution down the plate by transferring 50 µL from row A to row B, and so on, up to row G.
-
This creates a matrix of varying concentrations of both drugs.
-
Column 11 will contain only dilutions of Drug B. Row H will contain only dilutions of Drug A. Well H12 will be the growth control.
-
-
Inoculum Preparation and Inoculation: Prepare the bacterial inoculum as described in the MIC protocol. Inoculate each well (except the sterility control) with the bacterial suspension to achieve a final volume of 100 µL per well.
-
Incubation and Reading: Incubate the plate as described in the MIC protocol. Read the MIC of each drug alone and in combination.
-
Calculate the FIC Index: For each well showing no growth, calculate the FIC index as described in the troubleshooting section. The lowest FIC index determines the nature of the interaction.
Signaling Pathways and Experimental Workflows
Mechanisms of Resistance to this compound
The development of resistance to this compound in P. aeruginosa can occur through several mechanisms, primarily target modification and reduced intracellular concentration of the drug.
Caption: Mechanisms of this compound resistance in P. aeruginosa.
Workflow for Investigating this compound Synergy
This workflow outlines the experimental steps to identify and confirm synergistic interactions with this compound.
Caption: Experimental workflow for synergy testing with this compound.
Regulatory Control of Efflux Pumps in P. aeruginosa
The expression of efflux pumps in P. aeruginosa is tightly controlled by a network of regulatory proteins, often organized as two-component systems that respond to environmental stimuli, including the presence of antibiotics.
Caption: Simplified model of efflux pump regulation in P. aeruginosa.
References
- 1. Two-Component Signaling Systems Regulate Diverse Virulence-Associated Traits in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijm.tums.ac.ir [ijm.tums.ac.ir]
- 3. Identification of novel mureidomycin analogues via rational activation of a cryptic gene cluster in Streptomyces roseosporus NRRL 15998 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Antimicrobial resistance of Pseudomonas aeruginosa: navigating clinical impacts, current resistance trends, and innovations in breaking therapies [frontiersin.org]
- 5. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. Identification and Characterization of Inhibitors of Multidrug Resistance Efflux Pumps in Pseudomonas aeruginosa: Novel Agents for Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. applications.emro.who.int [applications.emro.who.int]
Technical Support Center: Optimizing Mureidomycin C Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Mureidomycin C dosage for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a peptidylnucleoside antibiotic that specifically targets and inhibits the bacterial enzyme phospho-N-acetylmuramyl-pentapeptide translocase (MraY).[1][2] This enzyme is crucial for the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. By inhibiting MraY, this compound disrupts cell wall synthesis, leading to the formation of spheroplasts and eventual cell lysis, particularly in Gram-negative bacteria like Pseudomonas aeruginosa.[3] Mureidomycins do not inhibit mammalian glycoprotein (B1211001) biosynthesis, which contributes to their low toxicity in animal models.[4]
Q2: What is a recommended starting dose for in vivo efficacy studies with this compound?
A2: Specific dosage regimens for this compound in murine infection models are not extensively detailed in publicly available literature. However, studies on related mureidomycin analogues have shown 50% effective doses (ED50) in infected mice to range from 50 to over 100 mg/kg.[5] For another related nucleoside antibiotic, muraymycin A1, the ED50 in a Staphylococcus aureus infection model was 1.1 mg/kg, highlighting that potency can vary significantly between analogues.[6][7]
Given that this compound has been reported to have low toxicity in mice, a dose-range finding study is highly recommended to determine the optimal dose for your specific animal model and P. aeruginosa strain.[3] A suggested starting point for such a study could be in the range of 10-50 mg/kg, administered subcutaneously, with escalation based on observed efficacy and any signs of toxicity.[3]
Q3: How should I formulate this compound for in vivo administration?
A3: this compound is described as being soluble in water and methanol.[8] For in vivo studies, sterile, pyrogen-free water for injection or a buffered saline solution (e.g., PBS) would be appropriate vehicles. Given that the stability of similar compounds can be pH-dependent, ensuring the final solution has a neutral pH is advisable.[9] It is crucial to visually inspect the solution for any precipitation before administration. If solubility issues arise, the use of a biocompatible solubilizing agent may be necessary, but the vehicle's own potential for toxicity should be evaluated in a control group.
Q4: What is the stability of this compound in solution?
Q5: Are there any known off-target effects or toxicity concerns with this compound?
A5: The available literature consistently reports that mureidomycins exhibit low toxicity in mice.[3] Their specific inhibition of the bacterial MraY enzyme, which does not have a close homologue in mammals involved in similar essential pathways, is the basis for this favorable safety profile.[4] No specific off-target effects on host cells have been reported. However, as with any investigational compound, careful monitoring for any signs of toxicity (e.g., weight loss, changes in behavior, signs of irritation at the injection site) is essential during in vivo studies.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low in vivo efficacy despite good in vitro activity | Inadequate dosage | Perform a dose-escalation study to ensure therapeutic concentrations are reached at the site of infection. |
| Poor bioavailability/pharmacokinetics | Consider alternative routes of administration (e.g., intravenous vs. subcutaneous). Conduct a pilot pharmacokinetic study to determine Cmax, half-life, and AUC. | |
| Rapid emergence of resistance | This compound-resistant mutants of P. aeruginosa have been observed to appear at a high frequency in vitro.[3] Consider combination therapy with an antibiotic that has a different mechanism of action. | |
| Formulation issues (e.g., precipitation) | Ensure complete solubilization of the compound. Prepare fresh formulations for each experiment. | |
| Unexpected toxicity or mortality in animal models | High dosage | Reduce the dose or dosing frequency. Conduct a formal Maximum Tolerated Dose (MTD) study. |
| Vehicle toxicity | Administer the vehicle alone to a control group to assess its contribution to the observed toxicity. | |
| Rapid injection (for IV administration) | If using intravenous administration, ensure a slow injection rate to avoid acute cardiovascular effects. | |
| Precipitation of this compound during formulation | Exceeded solubility limit | Reduce the concentration of the stock solution. Gently warm the solution or use a different, validated vehicle. |
| Incorrect pH of the vehicle | Ensure the pH of the vehicle is within a neutral range (pH 6-8). |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Organism | MIC Range (µg/mL) | Reference |
| Pseudomonas aeruginosa | 0.1 - 3.13 | [3] |
Table 2: In Vivo Efficacy of Related Nucleoside Antibiotics (for guidance only)
| Compound | Animal Model | Efficacious Dose (ED50) | Reference |
| Mureidomycin Analogues | Infected mice | 50 to >100 mg/kg | [5] |
| Muraymycin A1 | S. aureus-infected mice | 1.1 mg/kg | [6][7] |
Note: This data is for related compounds and should be used as a general guide for designing dose-finding studies for this compound.
Experimental Protocols
Protocol 1: Murine Thigh Infection Model for P. aeruginosa
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Animal Preparation: Use 6-8 week old, specific-pathogen-free mice. To induce neutropenia, administer cyclophosphamide (B585) intraperitoneally (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1).
-
Infection: On day 0, inject 0.1 mL of a logarithmic-phase culture of P. aeruginosa (e.g., 1 x 10^6 to 1 x 10^7 CFU/mL) into the right thigh muscle.
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Treatment: At a specified time post-infection (e.g., 2 hours), administer this compound or vehicle control via the desired route (e.g., subcutaneous).
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Endpoint: At 24 hours post-treatment, humanely euthanize the mice.
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Bacterial Load Quantification: Aseptically remove the thigh muscle, homogenize it in sterile PBS, and perform serial dilutions for bacterial enumeration on appropriate agar (B569324) plates (e.g., tryptic soy agar).
Protocol 2: Single-Dose Acute Toxicity Study
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Animal Groups: Use healthy, 8-week-old mice. Divide mice into groups (n=3-5 per sex per group) to receive a single dose of this compound at escalating concentrations (e.g., 10, 50, 100, 500, 1000 mg/kg) and a vehicle control group.
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Administration: Administer the assigned formulation via the intended clinical route (e.g., subcutaneous or intravenous).
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Observation: Monitor the animals for clinical signs of toxicity (e.g., changes in skin and fur, eyes, respiratory, autonomic, and central nervous systems, and behavioral patterns) and mortality at regular intervals (e.g., 1, 4, 8, and 24 hours post-dosing, and then daily for 14 days).
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Body Weight: Record the body weight of each animal before dosing and at least weekly thereafter.
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Analysis: At the end of the observation period, perform a gross necropsy. Collect major organs for histopathological examination if necessary.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General workflow for in vivo dose optimization.
Caption: Troubleshooting logic for low in vivo efficacy.
References
- 1. Identification of novel mureidomycin analogues via rational activation of a cryptic gene cluster in Streptomyces roseosporus NRRL 15998 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mureidomycin A, a new inhibitor of bacterial peptidoglycan synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mureidomycins A-D, novel peptidylnucleoside antibiotics with spheroplast forming activity. III. Biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. BJOC - Muraymycin nucleoside-peptide antibiotics: uridine-derived natural products as lead structures for the development of novel antibacterial agents [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. Mureidomycins A-D, novel peptidylnucleoside antibiotics with spheroplast forming activity. I. Taxonomy, fermentation, isolation and physico-chemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Physicochemical stability of ready-to-administer mitomycin C solutions for intravesical instillation [pubmed.ncbi.nlm.nih.gov]
- 10. Solubilization and Stability of Mitomycin C Solutions Prepared for Intravesical Administration - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mureidomycin C MraY Inhibition Assays
Welcome to the technical support center for MraY inhibition assays. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in successfully performing and interpreting these experiments.
MraY Catalytic Cycle and Inhibition
The phospho-MurNAc-pentapeptide translocase (MraY) is a critical integral membrane enzyme in the bacterial peptidoglycan biosynthesis pathway. It catalyzes the transfer of phospho-MurNAc-pentapeptide from the soluble substrate UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (B84403) (C55-P), forming Lipid I.[1] This is the first membrane-bound step in cell wall construction, making MraY an essential enzyme for bacterial survival and an attractive target for novel antibiotics like Mureidomycin C.[2][3] this compound acts as a competitive inhibitor of MraY, blocking the formation of Lipid I.[4]
References
- 1. Crystal Structure of MraY, an Essential Membrane Enzyme for Bacterial Cell Wall Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unravelling the mechanism behind bacterial protein MraY opens new opportunities for development of antibiotics - News - Utrecht University [uu.nl]
- 3. Structural and Mechanistic Characterization of MraY Catalysis and Inhibition - Seok-Yong Lee [grantome.com]
- 4. Identification of novel mureidomycin analogues via rational activation of a cryptic gene cluster in Streptomyces roseosporus NRRL 15998 - PMC [pmc.ncbi.nlm.nih.gov]
Addressing challenges in the chemical synthesis of Mureidomycin C
Welcome to the technical support center for the chemical synthesis of Mureidomycin C. This resource is designed for researchers, scientists, and drug development professionals engaged in the complex total synthesis of this potent peptidyl-nucleoside antibiotic. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis of this compound.
Issue 1: Low yield during peptide coupling steps.
| Potential Cause | Recommended Solution | Experimental Protocol |
| Incomplete activation of the carboxylic acid. | Optimize the coupling reagent and conditions. Screen a variety of reagents such as HATU, HBTU, or PyBOP. | 1. Dissolve the N-protected amino acid (1.0 equiv) in anhydrous DMF. 2. Add the coupling reagent (1.1 equiv) and an amine base such as DIPEA (2.0 equiv). 3. Stir the mixture at 0 °C for 15-30 minutes to allow for pre-activation. 4. Add the amino-component (1.0 equiv) to the activated acid solution. 5. Monitor the reaction by TLC or LC-MS until completion. |
| Steric hindrance from bulky protecting groups. | Select less bulky or alternative protecting groups for sterically hindered amino acids like the m-tyrosine residues. | For hydroxyl protection on tyrosine, consider using a TBDMS group instead of a bulkier benzyl (B1604629) ether, as it is more readily cleaved under milder conditions.[1] |
| Epimerization of the stereocenter. | Use of an appropriate coupling reagent and control of the reaction temperature can minimize racemization. Additives like HOBt or Cl-HOBt can suppress this side reaction. | When coupling the C-terminal m-tyrosine, maintain the reaction temperature at or below 0 °C and include one equivalent of HOBt in the reaction mixture. |
Issue 2: Difficulty in the purification of synthetic intermediates.
| Potential Cause | Recommended Solution | Experimental Protocol |
| Co-elution of closely related byproducts. | Employ orthogonal purification techniques. If normal-phase chromatography is insufficient, consider reverse-phase HPLC or ion-exchange chromatography. | For polar peptidyl-nucleoside fragments, a C18 reverse-phase column with a water/acetonitrile gradient containing 0.1% TFA is often effective. |
| Poor solubility of protected peptide fragments. | Modify the protecting group strategy to enhance solubility. The use of more polar protecting groups can be beneficial. | In cases of extreme hydrophobicity, consider synthesizing shorter fragments and employing a convergent synthetic strategy using native chemical ligation. |
| Degradation of the product on silica (B1680970) gel. | Use a less acidic or deactivated silica gel for chromatography. Alternatively, switch to a different stationary phase like alumina. | Treat silica gel with a triethylamine (B128534) solution (e.g., 1-2% in the eluent) to neutralize acidic sites prior to column chromatography. |
Issue 3: Unwanted side reactions during deprotection steps.
| Potential Cause | Recommended Solution | Experimental Protocol |
| Premature removal of multiple protecting groups. | Utilize an orthogonal protecting group strategy where different groups can be removed under distinct conditions.[1] | A common orthogonal strategy involves the use of Fmoc for N-terminal protection (removed by base), Boc for side-chain protection (removed by acid), and an Alloc group for another functionality (removed by a palladium catalyst).[2][3][4] |
| Side reactions involving sensitive functional groups. | Carefully select deprotection reagents and conditions that are compatible with the sensitive moieties in this compound, such as the enamide bond. | For the final deprotection, a global deprotection strategy using a cocktail of scavengers (e.g., triisopropylsilane, water, and thioanisole) in strong acid (e.g., TFA) can help to minimize side reactions. |
| Migration of protecting groups. | Ensure complete removal of the previous protecting group before proceeding to the next step. Monitor deprotection reactions carefully. | After Fmoc deprotection with piperidine, ensure a thorough wash of the resin or extraction of the product to remove all residual base before the subsequent coupling step. |
Frequently Asked Questions (FAQs)
Q1: What is the most challenging aspect of the total synthesis of this compound?
A1: The primary challenge lies in the stereoselective construction of the complex peptidyl-nucleoside core. This involves the formation of multiple peptide bonds, the synthesis of non-standard amino acids like N-methyl-2,3-diaminobutyric acid, and the attachment of the peptide chain to the modified uridine (B1682114) nucleoside.[5] Managing the various protecting groups required for the numerous reactive functionalities is also a significant hurdle.[1][2][3][4]
Q2: What are the key considerations for the protecting group strategy in this compound synthesis?
A2: An effective protecting group strategy is crucial and should be planned from the outset. Key considerations include:
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Orthogonality: Protecting groups should be removable under different conditions to allow for selective deprotection at various stages of the synthesis.[1]
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Stability: The chosen protecting groups must be stable to the reaction conditions used in subsequent steps.
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Compatibility: The protecting groups should not interfere with the desired reactions.
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Ease of Removal: Deprotection should be high-yielding and occur under mild conditions to avoid degradation of the complex molecule.
Q3: Are there any specific recommendations for the synthesis of the unusual amino acid components of this compound?
A3: The synthesis of non-proteinogenic amino acids like the two m-tyrosine residues and N-methyl-2,3-diaminobutyric acid requires specific synthetic routes. For m-tyrosine, a multi-step synthesis starting from a commercially available precursor would be necessary. The stereoselective synthesis of N-methyl-2,3-diaminobutyric acid is particularly challenging and would likely involve asymmetric synthesis techniques to establish the correct stereochemistry.
Q4: How can the formation of the enamide bond between the peptide and the nucleoside be achieved?
A4: The formation of the 4',5'-enamide bond is a critical step. While specific literature on this compound's total synthesis is scarce, analogous transformations in similar natural products often involve the coupling of a phosphonium (B103445) ylide derived from the peptide with a suitable aldehyde on the sugar moiety, followed by further functional group manipulations.
Visualizations
Caption: A generalized workflow for the total synthesis of this compound.
Caption: A logical decision tree for troubleshooting low-yielding reactions.
Caption: An example of an orthogonal protecting group strategy for a this compound precursor.
References
- 1. jocpr.com [jocpr.com]
- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 3. biosynth.com [biosynth.com]
- 4. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 5. New insights into the dihydro-mureidomycin biosynthesis controlled by two unusual proteins in Streptomyces roseosporus - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing degradation of Mureidomycin C during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Mureidomycin C during extraction and purification.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Low recovery of this compound can be attributed to several factors throughout the extraction and purification process. This guide provides potential causes and solutions to improve your yield.
| Potential Cause | Troubleshooting Steps |
| Suboptimal pH during Extraction | This compound is an amphoteric molecule, meaning its charge and solubility are pH-dependent. The extraction efficiency of similar peptidylnucleoside antibiotics can be significantly influenced by the pH of the extraction buffer. Recommendation: Empirically test a range of pH values for your extraction buffer, starting with neutral conditions (pH 7.0) and exploring mildly acidic (e.g., pH 5.0-6.0) and mildly alkaline (e.g., pH 8.0) conditions. The use of acetic acid for extracting antimicrobial peptides has been shown to be effective in some cases. |
| Degradation due to Temperature | Peptidylnucleoside antibiotics can be susceptible to thermal degradation. Elevated temperatures during extraction, solvent evaporation, and chromatography can lead to the breakdown of the molecule. Recommendation: Maintain low temperatures (4°C) throughout the entire extraction and purification process. Use refrigerated centrifuges and conduct chromatography in a cold room or with a column cooling jacket. Avoid prolonged exposure to ambient or elevated temperatures. |
| Oxidative Degradation | This compound contains a methionine residue, which is susceptible to oxidation to methionine sulfoxide. This has been observed in related mureidomycin analogues.[1] Recommendation: Degas all solvents and buffers before use to remove dissolved oxygen. Consider adding antioxidants, such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol, to your buffers, but be mindful of potential interference with downstream applications. Work under an inert atmosphere (e.g., nitrogen or argon) if possible. |
| Inappropriate Solvent Choice | The solubility of this compound is highest in water and methanol (B129727). Using solvents in which it has poor solubility will result in low extraction efficiency. Recommendation: Use aqueous buffers or methanol-water mixtures for the initial extraction from the culture filtrate. For subsequent purification steps like solid-phase extraction or chromatography, ensure the chosen solvents are compatible with both the resin and the solubility of this compound. |
| Inefficient Chromatographic Separation | Poor resolution during chromatographic steps can lead to the loss of product in mixed fractions. Recommendation: Optimize your chromatography protocol. This may involve adjusting the gradient slope, flow rate, or trying different stationary phases. The published protocol for mureidomycin analogues utilizes a sequence of macroporous absorption resin (HP-20), size-exclusion chromatography (Sephadex LH-20), and reversed-phase HPLC (C18).[1] |
Issue 2: Presence of Impurities or Degradation Products in the Final Sample
The presence of unexpected peaks in your analytical chromatogram (e.g., HPLC, LC-MS) indicates either impure fractions from your purification or degradation of this compound.
| Potential Cause | Troubleshooting Steps |
| Co-elution with Structurally Similar Compounds | The fermentation broth may contain other mureidomycin analogues or related metabolites that have similar retention times to this compound. Recommendation: Improve the resolution of your chromatographic separation. This can be achieved by using a longer column, a shallower gradient, or a different stationary phase. High-resolution mass spectrometry can help in identifying these co-eluting compounds. |
| On-column Degradation | The stationary phase of the chromatography column itself can sometimes contribute to the degradation of sensitive compounds, especially at non-optimal pH. Recommendation: Ensure the pH of your mobile phase is within the stability range of both this compound and the column. If degradation is suspected, try a different type of stationary phase (e.g., a different C18 chemistry or a phenyl-hexyl column). |
| Degradation During Storage | This compound, like many complex biomolecules, may be unstable during long-term storage, especially in solution. Recommendation: Store purified this compound as a lyophilized powder at -20°C or -80°C. If storage in solution is necessary, use a buffered solution at an optimal pH (to be determined empirically, but neutral to slightly acidic is a good starting point for many peptides) and store at -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Identification of Degradation Products | Mass spectrometry (MS) is a powerful tool for identifying degradation products. For instance, the oxidation of the methionine residue in a mureidomycin analogue results in a mass increase of 16 Da.[1] Recommendation: Utilize LC-MS/MS to analyze your impure sample. By comparing the fragmentation pattern of the impurity with that of pure this compound, you can often identify the site of modification. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for a this compound extraction protocol?
A1: Based on published methods for mureidomycins, a general workflow would be:
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Clarification: Remove mycelia and other solids from the fermentation broth by centrifugation or filtration.
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Initial Capture: Load the clarified supernatant onto a macroporous resin, such as Amberlite XAD-2 or Diaion HP-20, to capture the mureidomycins.
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Elution: Elute the captured compounds with an organic solvent, typically methanol or ethanol (B145695).
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Further Purification: Employ a series of chromatographic steps. A common sequence is ion-exchange chromatography (e.g., Dowex or Amberlite CG-50), followed by size-exclusion chromatography (e.g., Sephadex LH-20 or Toyopearl HW-40), and finally, reversed-phase high-performance liquid chromatography (RP-HPLC) for final polishing.[1]
Q2: What are the critical parameters to control during extraction to minimize degradation?
A2: The two most critical parameters are temperature and pH . It is highly recommended to perform all extraction and purification steps at low temperatures (e.g., 4°C). The optimal pH for this compound stability is not definitively established in the literature, but for many peptidylnucleoside antibiotics, maintaining a pH between 6.0 and 8.0 is a reasonable starting point. Extreme pH values should be avoided.
Q3: Which solvents are suitable for handling this compound?
A3: this compound is soluble in water and methanol.[2] For chromatographic purposes, mixtures of these solvents with other common HPLC solvents like acetonitrile (B52724) are used. Always use high-purity (e.g., HPLC grade) solvents to avoid introducing reactive impurities.
Q4: How can I monitor the degradation of this compound during my experiments?
A4: The most effective way to monitor degradation is by using a stability-indicating analytical method, typically RP-HPLC with UV detection or LC-MS. A stability-indicating method is one that can separate the intact drug from its degradation products. By analyzing samples at different time points and under different conditions, you can quantify the rate of degradation.
Q5: Are there any known degradation pathways for this compound?
A5: While specific degradation pathways for this compound are not extensively detailed, based on its structure and data from related compounds, potential degradation pathways include:
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Oxidation: The methionine residue can be oxidized to methionine sulfoxide.[1]
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Hydrolysis: The peptide bonds and the glycosidic linkage are susceptible to hydrolysis, especially at extreme pH values.
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Deamidation: If asparagine or glutamine residues are present in the peptide chain, they can undergo deamidation.
Experimental Protocols
General Protocol for Purification of Mureidomycin Analogues
This protocol is adapted from a published method for the purification of mureidomycin analogues from a culture of Streptomyces roseosporus and can serve as a starting point for this compound purification.[1]
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Culture Preparation: Grow the Streptomyces strain in a suitable fermentation medium (e.g., ISP-2 broth) for several days.
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Harvesting and Clarification: After the fermentation period, remove the mycelia from the culture broth by filtration through filter paper or by centrifugation.
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Initial Capture on Macroporous Resin:
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Pass the clarified culture supernatant through a column packed with Diaion HP-20 resin.
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Wash the column with water to remove unbound impurities.
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Elute the mureidomycins with a step gradient of ethanol in water (e.g., 10% ethanol, then 25% ethanol).
-
-
Concentration: Concentrate the ethanol eluate containing the mureidomycins in vacuo at a low temperature.
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Size-Exclusion Chromatography:
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Dissolve the concentrated sample in a small volume of 10% methanol.
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Load the sample onto a Sephadex LH-20 column equilibrated with 10% methanol.
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Elute with 10% methanol and collect fractions. Monitor the fractions for anti-Pseudomonas activity or by HPLC.
-
-
Reversed-Phase HPLC:
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Pool the active fractions from the Sephadex LH-20 column and concentrate.
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Purify the mureidomycins using a semi-preparative RP-HPLC column (e.g., C18).
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Use a suitable mobile phase gradient, for example, a mixture of methanol, water, and acetonitrile.[1]
-
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Factors leading to the degradation of this compound.
References
- 1. Optimization of a Method for Extraction and Determination of Residues of Selected Antimicrobials in Soil and Plant Samples Using HPLC-UV-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mureidomycins A-D, novel peptidylnucleoside antibiotics with spheroplast forming activity. I. Taxonomy, fermentation, isolation and physico-chemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Antibacterial Potency of Mureidomycin C
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in their efforts to improve the antibacterial potency of Mureidomycin C. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
I. Troubleshooting Guides & FAQs
This section is designed to help you navigate common challenges in the generation, purification, and evaluation of this compound analogs.
A. Analog Generation through Biosynthesis and Genetic Engineering
Question: We are trying to activate the cryptic Mureidomycin biosynthetic gene cluster (BGC) in Streptomyces roseosporus but are observing low to no production of new analogs. What are the potential causes and solutions?
Answer: Activating cryptic BGCs can be challenging. Here are some common issues and troubleshooting strategies:
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Ineffective Promoter: The native promoter of the Mureidomycin BGC might be weak or tightly repressed under standard laboratory conditions.
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Solution: Employ promoter engineering by replacing the native promoter with a strong, constitutive promoter that is known to be active in Streptomyces.
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Suboptimal Fermentation Conditions: The composition of your culture medium and fermentation parameters can significantly impact secondary metabolite production.
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Solution: Optimize your fermentation medium by systematically varying carbon and nitrogen sources, phosphate (B84403) concentration, and trace elements. Also, optimize physical parameters such as pH, temperature, and aeration.
-
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Regulatory Gene Issues: The expression of the BGC may be under the control of negative regulators, or require a specific activator that is not being expressed.
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Solution 1: Overexpress a known positive regulatory gene, such as ssaA, which has been shown to activate the Mureidomycin BGC.[1]
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Solution 2: Utilize CRISPR-Cas9 to knockout putative negative regulatory genes within or outside the BGC.
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Heterologous Expression Failure: If you are expressing the BGC in a heterologous host, there could be several reasons for failure.
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Codon Usage: The codon usage of the Mureidomycin BGC may not be optimal for your chosen heterologous host. Solution: Synthesize a codon-optimized version of the BGC for your expression host.
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Precursor Limitation: The heterologous host may not produce the necessary precursor molecules for Mureidomycin synthesis. Solution: Supplement the culture medium with the required precursors or co-express the genes for the precursor biosynthetic pathway.
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Toxicity of the Product: The produced Mureidomycin analogs might be toxic to the heterologous host. Solution: Consider using a host with known tolerance to similar antibiotics or engineer the host to express efflux pumps that can export the product.
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Question: We are using CRISPR-Cas9 to disrupt a gene in the Mureidomycin BGC to generate a specific analog, but we are getting low editing efficiency or off-target effects. How can we troubleshoot this?
Answer: CRISPR-Cas9 editing in Streptomyces can be inefficient. Here are some tips to improve your results:
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gRNA Design: Poorly designed guide RNAs are a common cause of low efficiency and off-target effects.
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Solution: Use multiple gRNA design tools to select guides with high on-target and low off-target scores. Ensure the gRNA targets a conserved and functionally important region of the gene.
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Cas9 and gRNA Delivery: Inefficient delivery of the CRISPR-Cas9 components into Streptomyces is a major hurdle.
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Solution: Optimize your transformation protocol. Conjugation from E. coli is often more efficient than protoplast transformation for delivering large CRISPR plasmids into Streptomyces.
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Toxicity of Cas9: Constitutive expression of Cas9 can be toxic to Streptomyces.
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Solution: Use an inducible promoter to control Cas9 expression, so it is only expressed during the editing process.
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Repair Template Design: For homology-directed repair, the design of the repair template is critical.
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Solution: Ensure the homology arms in your repair template are sufficiently long (typically 500-1000 bp) and flank the target site.
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B. Purification of this compound and its Analogs
Question: We are having difficulty purifying this compound and its analogs from the fermentation broth using HPLC. We are observing poor peak shape and resolution. What can we do?
Answer: The purification of nucleoside antibiotics like Mureidomycins can be challenging due to their polarity and potential for multiple isoforms. Here are some troubleshooting strategies for HPLC:
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Column Choice: The choice of stationary phase is crucial.
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Solution: A C18 column is a good starting point, but if you are experiencing poor retention, consider a more polar-endcapped C18 column or a phenyl-hexyl column.
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Mobile Phase Optimization: The composition and pH of the mobile phase are critical for good separation.
-
Solution 1 (pH): Mureidomycins are amphoteric molecules. Small changes in the mobile phase pH can significantly impact their retention and peak shape. Experiment with a pH range around the pKa values of your compounds. A slightly acidic mobile phase (e.g., using formic acid or acetic acid) is often a good starting point.
-
Solution 2 (Solvent): Acetonitrile and methanol (B129727) are common organic modifiers. Try varying the organic modifier and the gradient profile to improve resolution.
-
-
Sample Preparation: Impurities in your sample can interfere with the separation.
-
Solution: Ensure your crude extract is properly filtered before injection. A solid-phase extraction (SPE) step prior to HPLC can help to remove interfering compounds.
-
-
Detection Wavelength: Using an inappropriate wavelength can lead to low sensitivity.
-
Solution: Mureidomycins contain a uracil (B121893) or dihydrouracil (B119008) chromophore. Use a UV detector set to a wavelength where these chromophores have maximum absorbance (typically around 260 nm).
-
C. Activity Assays
Question: We are performing an MraY inhibition assay to screen our this compound analogs, but we are getting inconsistent results and a low signal-to-noise ratio. What could be the problem?
Answer: MraY is a membrane-bound enzyme, which can make in vitro assays challenging. Here are some common issues and solutions:
-
Enzyme Inactivity: The purified MraY enzyme may be unstable or inactive.
-
Solution: Ensure that the purification protocol for MraY includes detergents to maintain its solubility and integrity. Store the purified enzyme in small aliquots at -80°C and avoid repeated freeze-thaw cycles.
-
-
Substrate Quality: The quality of the UDP-MurNAc-pentapeptide substrate is critical.
-
Solution: Use a high-quality, purified substrate. If you are synthesizing it in-house, verify its purity by HPLC and mass spectrometry.
-
-
Assay Buffer Composition: The buffer conditions can affect enzyme activity and inhibitor binding.
-
Solution: Optimize the concentration of Mg²⁺, which is an essential cofactor for MraY. Also, ensure the detergent concentration in the assay buffer is optimal for MraY activity and does not interfere with the assay readout.
-
-
Fluorescence Interference: If you are using a fluorescence-based assay, some of your compounds may be fluorescent and interfere with the signal.
-
Solution: Run a control experiment with your compounds in the absence of the enzyme to check for intrinsic fluorescence. If a compound is fluorescent, you may need to use a different assay format, such as a radioactivity-based assay.
-
II. Data Presentation
This section provides a summary of quantitative data related to the antibacterial activity of this compound and its analogs.
Table 1: Minimum Inhibitory Concentrations (MICs) of Mureidomycins against Pseudomonas aeruginosa
| Compound | P. aeruginosa Strain | MIC (µg/mL) | Reference |
| This compound | Multiple clinical isolates | 0.1 - 3.13 | [2] |
| Mureidomycin A | N/A | >100 | [2] |
| Mureidomycin B | N/A | >100 | [2] |
| Mureidomycin D | N/A | 50 | [2] |
Note: The antibacterial activity of this compound is significantly higher than that of other naturally occurring Mureidomycins.
III. Experimental Protocols
This section provides detailed methodologies for key experiments.
A. Protocol for CRISPR-Cas9 Mediated Gene Disruption in Streptomyces roseosporus
This protocol is adapted for the disruption of a gene within the Mureidomycin biosynthetic gene cluster.
-
gRNA Design and Plasmid Construction:
-
Design two unique 20-bp gRNAs targeting the 5' and 3' ends of the gene of interest using a CRISPR design tool.
-
Synthesize the gRNAs as complementary oligonucleotides with appropriate overhangs for cloning into a Streptomyces CRISPR-Cas9 vector (e.g., pCRISPR-Cas9).
-
Clone the annealed gRNA oligonucleotides into the CRISPR-Cas9 vector.
-
-
Construction of the Deletion Cassette:
-
Amplify the upstream and downstream flanking regions (approx. 1 kb each) of the target gene from S. roseosporus genomic DNA.
-
Clone the two flanking regions into a donor plasmid, separated by a selectable marker (e.g., an apramycin (B1230331) resistance gene).
-
-
Conjugation into Streptomyces roseosporus :
-
Transform the CRISPR-Cas9 plasmid and the donor plasmid into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002).
-
Perform intergeneric conjugation between the E. coli donor strains and S. roseosporus spores on a suitable agar (B569324) medium (e.g., SFM).
-
Overlay the plates with apramycin and nalidixic acid to select for exconjugants.
-
-
Screening for Double-Crossover Mutants:
-
Patch the exconjugants onto a new plate containing apramycin.
-
Replicate-plate the colonies onto a plate with and without the original selection marker of the CRISPR plasmid (e.g., chloramphenicol) to identify clones that have lost the plasmid.
-
Perform colony PCR on the apramycin-resistant, chloramphenicol-sensitive colonies using primers flanking the target gene to confirm the deletion.
-
B. Protocol for MraY Inhibition Assay (Fluorescence Polarization)
This protocol is for a competitive fluorescence polarization (FP) assay to measure the inhibition of MraY.
-
Reagents and Buffers:
-
Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 0.05% DDM (n-Dodecyl-β-D-maltoside).
-
Fluorescently labeled MraY substrate analog (e.g., a fluorescently tagged UDP-MurNAc-pentapeptide).
-
Purified MraY enzyme.
-
Test compounds (this compound analogs) dissolved in DMSO.
-
-
Assay Procedure:
-
In a 384-well, low-volume, black plate, add 5 µL of Assay Buffer.
-
Add 1 µL of test compound at various concentrations (final DMSO concentration should be ≤1%).
-
Add 5 µL of the fluorescently labeled substrate analog (at a concentration equal to its Kd for MraY).
-
Initiate the reaction by adding 5 µL of purified MraY enzyme.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore.
-
Calculate the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
IV. Visualizations
The following diagrams illustrate key pathways and workflows related to the strategies for improving this compound's antibacterial potency.
Caption: A general workflow for the generation and evaluation of this compound analogs.
Caption: The mechanism of action of this compound, inhibiting the MraY translocase.
Caption: A simplified troubleshooting flowchart for low yield of this compound analogs.
References
- 1. Identification of novel mureidomycin analogues via rational activation of a cryptic gene cluster in Streptomyces roseosporus NRRL 15998 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mureidomycins A-D, novel peptidylnucleoside antibiotics with spheroplast forming activity. III. Biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Refinement of analytical methods for Mureidomycin C quantification
Welcome to the technical support center for the analytical quantification of Mureidomycin C. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in refining their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical method for the quantification of this compound?
A1: The recommended method for sensitive and specific quantification of this compound is Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS).[1][2][3] This technique offers high sensitivity and specificity, which is crucial for accurately measuring the analyte in complex matrices.[4] Reversed-phase HPLC with UV detection can also be used, but it may lack the required sensitivity for low-concentration samples.
Q2: What are the critical aspects of sample preparation for this compound analysis?
A2: Critical aspects include efficient extraction from the sample matrix and minimizing degradation. A protein precipitation step followed by solid-phase extraction (SPE) is often employed for plasma or fermentation broth samples. Due to the peptide-like nature of this compound, it is susceptible to adsorption onto surfaces; using low-adsorption tubes and pipette tips is recommended to prevent sample loss.[5]
Q3: How should this compound samples be stored to ensure stability?
A3: For long-term storage, it is advisable to store this compound samples, especially in solution, at -80°C to minimize degradation. For short-term storage, refrigeration at 2-8°C may be adequate, but stability should be verified. Avoid repeated freeze-thaw cycles.
Q4: What are the expected mass-to-charge ratios (m/z) for this compound in mass spectrometry?
A4: this compound has a molecular weight of 897 (C40H51N9O13S).[6] In positive ion mode electrospray ionization (ESI+), the expected protonated molecule [M+H]+ would be approximately m/z 898.
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation. 2. Incompatible mobile phase pH. 3. Sample overload. 4. Secondary interactions with the stationary phase. | 1. Replace the analytical column. 2. Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound. 3. Dilute the sample. 4. Use a mobile phase additive like trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%). |
| Low Signal Intensity or No Peak | 1. Sample degradation. 2. Adsorption to surfaces. 3. Poor ionization efficiency. 4. Incorrect MS/MS transition. | 1. Prepare fresh samples and standards; ensure proper storage. 2. Use polypropylene (B1209903) or other low-adsorption vials and tips.[5] 3. Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature). 4. Confirm the precursor and product ions for this compound. |
| High Background Noise | 1. Contaminated mobile phase or LC system. 2. Matrix effects from the sample. 3. Contaminated guard or analytical column. | 1. Use high-purity solvents and additives; flush the LC system. 2. Improve sample cleanup using SPE or liquid-liquid extraction. 3. Replace the guard column; wash or replace the analytical column. |
| Poor Reproducibility | 1. Inconsistent sample preparation. 2. Fluctuations in LC system pressure. 3. Autosampler injection volume variability. 4. Instability of the analyte in the autosampler. | 1. Standardize the sample preparation protocol. 2. Check for leaks in the LC system; degas the mobile phase. 3. Service the autosampler. 4. Maintain a low temperature in the autosampler (e.g., 4°C). |
| Carryover | 1. Adsorption of this compound to injector parts. 2. Insufficient needle wash. | 1. Use a stronger needle wash solution. 2. Optimize the needle wash protocol (increase volume and/or duration). 3. Inject a blank solvent after a high-concentration sample to check for carryover. |
Data Presentation
Table 1: Typical HPLC Parameters for this compound Analysis
| Parameter | Recommended Condition |
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |
| Gradient | 5-95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Detection | UV at 260 nm or MS/MS |
Table 2: Example MS/MS Parameters for this compound
| Parameter | Value |
| Ionization Mode | Positive Electrospray (ESI+) |
| Precursor Ion (Q1) | m/z 898.3 |
| Product Ion (Q3) | To be determined empirically (e.g., based on fragmentation of the peptide or nucleoside moiety) |
| Collision Energy | To be optimized |
| Dwell Time | 100 ms |
Experimental Protocols
Detailed Protocol: Sample Preparation from Fermentation Broth
-
Centrifugation: Centrifuge 1 mL of fermentation broth at 10,000 x g for 15 minutes to pellet cells and large debris.
-
Supernatant Collection: Carefully collect the supernatant.
-
Protein Precipitation: Add an equal volume of cold acetonitrile to the supernatant. Vortex for 1 minute and incubate at -20°C for 30 minutes.
-
Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Transfer: Transfer the resulting supernatant to a new tube.
-
Evaporation: Evaporate the acetonitrile under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the remaining aqueous extract in 200 µL of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter (low-binding material) before injection into the LC-MS/MS system.
Detailed Protocol: UHPLC-MS/MS Analysis
-
System Equilibration: Equilibrate the UHPLC system with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) for at least 30 minutes or until a stable baseline is achieved.
-
Sample Injection: Inject 5 µL of the prepared sample.
-
Chromatographic Separation: Perform the gradient elution as described in Table 1.
-
Mass Spectrometric Detection: Acquire data using the MS/MS parameters outlined in Table 2. Use Multiple Reaction Monitoring (MRM) for quantification.
-
Data Analysis: Integrate the peak area of the this compound MRM transition. Quantify the concentration using a standard curve prepared with known concentrations of this compound standard.
Visualizations
Caption: this compound Quantification Workflow.
Caption: Troubleshooting Decision Tree.
References
- 1. scienceopen.com [scienceopen.com]
- 2. iris.unito.it [iris.unito.it]
- 3. researchgate.net [researchgate.net]
- 4. Validation of an HPLC-MS/MS and Wipe Procedure for Mitomycin C Contamination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Mureidomycins A-D, novel peptidylnucleoside antibiotics with spheroplast forming activity. I. Taxonomy, fermentation, isolation and physico-chemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Mureidomycin C and β-Lactam Antibiotics: A Comparative Analysis of Cross-Resistance in Pseudomonas aeruginosa
A definitive lack of cross-resistance between Mureidomycin C and β-lactam antibiotics has been observed, a phenomenon directly attributable to their distinct mechanisms of action targeting different stages of bacterial cell wall synthesis. This guide provides a comprehensive comparison, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
This compound, a peptidylnucleoside antibiotic, exhibits potent and specific activity against Pseudomonas aeruginosa, including strains that have developed resistance to β-lactam antibiotics such as imipenem. The basis for this lack of cross-resistance lies in the fundamental differences in their molecular targets within the essential peptidoglycan synthesis pathway.
Mechanism of Action: Two distinct approaches to disrupting cell wall synthesis
This compound acts at an early stage of peptidoglycan synthesis by inhibiting the enzyme phospho-N-acetylmuramyl-pentapeptide translocase (MraY). MraY is responsible for the translocation of peptidoglycan precursors from the cytoplasm to the periplasm, a critical step in the formation of the bacterial cell wall. By blocking this enzyme, this compound effectively halts the supply of building blocks required for cell wall construction.
In contrast, β-lactam antibiotics, including penicillins, cephalosporins, and carbapenems, exert their bactericidal effects at a later stage of peptidoglycan synthesis. They target and inhibit penicillin-binding proteins (PBPs), which are enzymes responsible for the final cross-linking of the peptidoglycan chains. This inhibition leads to a weakened cell wall that can no longer withstand the internal osmotic pressure, resulting in cell lysis.
The primary mechanisms of resistance to β-lactam antibiotics involve the production of β-lactamase enzymes, which hydrolyze the β-lactam ring, or alterations in the structure of PBPs, which reduce the binding affinity of the antibiotics. Because this compound's target is entirely different, these resistance mechanisms do not confer resistance to it.
Comparative Susceptibility Data
The following table summarizes the minimum inhibitory concentrations (MICs) of this compound and β-lactam antibiotics against various strains of Pseudomonas aeruginosa, including those with resistance to β-lactams.
| Antibiotic | P. aeruginosa Strain | Resistance Profile | MIC (µg/mL) |
| This compound | Clinical Isolates (various) | - | 0.1 - 3.13[1] |
| Imipenem-resistant clinical isolates | Imipenem MICs > 12.5 µg/mL | 3.13 - 25[2] | |
| Ofloxacin-resistant clinical isolates | Ofloxacin MICs > 100 µg/mL | 3.13 - 25[2] | |
| Imipenem | Susceptible strains | - | ≤ 4 |
| Imipenem-resistant clinical isolates | - | > 12.5[2] | |
| Cefoperazone | Clinical Isolates (various) | - | Comparable to this compound[1] |
| Ceftazidime | Clinical Isolates (various) | - | Comparable to this compound[1] |
| Cefsulodin | Clinical Isolates (various) | - | Comparable to this compound[1] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Testing
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Broth Microdilution Method:
-
Preparation of Antibiotic Solutions: A stock solution of the antibiotic is prepared and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test bacterium (e.g., P. aeruginosa) is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Each well of the microtiter plate containing the serially diluted antibiotic is inoculated with the standardized bacterial suspension. A positive control well (broth and bacteria, no antibiotic) and a negative control well (broth only) are included.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the wells.
Kirby-Bauer Disk Diffusion Susceptibility Test
This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.
-
Inoculum Preparation: A bacterial inoculum is prepared to a 0.5 McFarland turbidity standard as described for the MIC test.
-
Inoculation of Agar (B569324) Plate: A sterile cotton swab is dipped into the standardized bacterial suspension, and the excess fluid is removed by pressing the swab against the inside of the tube. The entire surface of a Mueller-Hinton agar plate is then evenly streaked with the swab in three directions to ensure confluent growth.
-
Application of Antibiotic Disks: Paper disks impregnated with a standardized concentration of the antibiotic are placed on the surface of the inoculated agar plate using sterile forceps. The disks should be pressed down gently to ensure complete contact with the agar.
-
Incubation: The plate is incubated at 35-37°C for 16-24 hours.
-
Interpretation: The diameter of the zone of complete growth inhibition around each disk is measured in millimeters. The zone size is then compared to standardized interpretive charts to determine if the organism is susceptible, intermediate, or resistant to the antibiotic.
Visualizing the Mechanisms of Action and Resistance
The following diagrams illustrate the distinct signaling pathways targeted by this compound and β-lactam antibiotics, as well as the common mechanism of β-lactam resistance.
Caption: Mechanisms of action of this compound and β-lactam antibiotics.
References
Investigating the Synergistic Potential of Mureidomycin C: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for exploring the synergistic effects of Mureidomycin C with other antibiotics. While direct experimental data on such combinations are not yet prevalent in published literature, this document outlines the established mechanism of action of this compound, details standard experimental protocols for assessing antibiotic synergy, and presents illustrative data from other antibiotic combinations to guide future research.
Understanding this compound's Mechanism of Action
This compound belongs to the uridyl peptide class of antibiotics and exhibits potent activity, particularly against the often-multidrug-resistant pathogen Pseudomonas aeruginosa.[1][2][3][4] Its mechanism of action involves the specific inhibition of phospho-N-acetylmuramyl-pentapeptide translocase (MraY).[1][5][6] MraY is a critical enzyme in the bacterial peptidoglycan synthesis pathway, responsible for the translocation of peptidoglycan precursors across the cell membrane. By competitively inhibiting MraY, this compound effectively halts cell wall construction, leading to spheroplast formation and eventual cell lysis.[1][2][3][5][6] This unique target in a well-established pathway makes this compound a compelling candidate for combination therapies.
The Rationale for Synergistic Antibiotic Combinations
The use of combination antibiotic therapy is a key strategy to enhance efficacy, overcome resistance, and broaden the spectrum of activity.[7][8] Synergy occurs when the combined effect of two or more drugs is significantly greater than the sum of their individual effects.[9] This can be achieved through various mechanisms, such as sequential blockade of a metabolic pathway, enhancement of drug uptake, or inhibition of resistance mechanisms. Given this compound's specific mode of action, it is plausible that it could act synergistically with antibiotics that target other steps in cell wall synthesis or different cellular processes altogether.
Illustrative Synergistic Combinations
To demonstrate how synergistic interactions are quantified and reported, the following table summarizes findings for other antibiotic combinations, as specific data for this compound is not yet available. The Fractional Inhibitory Concentration Index (FICI) is a common metric, where a value of ≤ 0.5 typically indicates synergy.
| Antibiotic Combination | Target Organism(s) | Key Findings | FICI Range (Synergy) | Reference(s) |
| Meropenem + Vancomycin (B549263) | Methicillin-resistant Staphylococcus aureus (MRSA) | Synergistic or additive action was observed in all tested strains. | Not specified, but synergy reported. | [10] |
| Meropenem + Aminoglycosides | Carbapenem-resistant Escherichia coli | Synergistic effects were demonstrated against most isolates. | Not specified, but synergy confirmed by time-kill assays. | [11] |
| Vancomycin + Imipenem | MRSA and Coagulase-Negative Staphylococcus spp. | Synergistic effects were observed against the majority of strains. | Not specified, but synergy reported. | [12][13] |
| Fosfomycin (B1673569) + β-lactams | Pseudomonas aeruginosa | Combinations were synergistic against a high percentage of strains. | Mean FICI of 0.42-0.48 | [14] |
Experimental Protocols for Assessing Synergy
The following are detailed methodologies for key experiments to determine the synergistic potential of this compound with other antibiotics.
Checkerboard Assay
The checkerboard assay is a common in vitro method to screen for synergistic, additive, indifferent, or antagonistic interactions between two antimicrobial agents.
Methodology:
-
Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and the test antibiotic in an appropriate solvent. Create serial twofold dilutions of each antibiotic in cation-adjusted Mueller-Hinton broth (or another suitable growth medium) in 96-well microtiter plates.
-
Plate Setup: The dilutions are arranged in a checkerboard pattern. One antibiotic is diluted along the x-axis (e.g., columns 1-10), and the second antibiotic is diluted along the y-axis (e.g., rows A-G). This creates a matrix of wells containing various concentrations of both drugs. Control wells with each antibiotic alone, as well as a growth control well without any antibiotic, must be included.
-
Inoculum Preparation: Prepare a bacterial suspension of the test organism (e.g., P. aeruginosa) and adjust its turbidity to a 0.5 McFarland standard. This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours.
-
Data Analysis: The Minimum Inhibitory Concentration (MIC) of each antibiotic alone and in combination is determined by visual inspection of turbidity. The Fractional Inhibitory Concentration Index (FICI) is calculated as follows: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpretation:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Time-Kill Assay
Time-kill assays provide dynamic information about the bactericidal or bacteriostatic effects of antibiotic combinations over time.
Methodology:
-
Preparation: Prepare tubes containing Mueller-Hinton broth with the antibiotics at specific concentrations (e.g., 0.5x, 1x, or 2x the MIC), both individually and in combination.
-
Inoculation: Inoculate each tube with the test organism to a final concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL. A growth control tube without antibiotics is also included.
-
Incubation and Sampling: Incubate all tubes at 35-37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
Quantification: Perform serial dilutions of the collected aliquots and plate them onto appropriate agar (B569324) plates. Incubate the plates overnight and count the number of viable colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log10 CFU/mL versus time for each antibiotic and combination.
-
Interpretation:
-
Synergy: A ≥ 2 log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.
-
Indifference: A < 2 log10 but > 1 log10 change in CFU/mL between the combination and the most active single agent.
-
Antagonism: A ≥ 2 log10 increase in CFU/mL between the combination and the most active single agent.
-
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams are provided.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for synergy testing.
References
- 1. Identification of novel mureidomycin analogues via rational activation of a cryptic gene cluster in Streptomyces roseosporus NRRL 15998 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MUREIDOMYCINS A-D, NOVEL PEPTIDYLNUCLEOSIDE ANTIBIOTICS WITH SPHEROPLAST FORMING ACTIVITY [jstage.jst.go.jp]
- 3. Mureidomycins A-D, novel peptidylnucleoside antibiotics with spheroplast forming activity. III. Biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mureidomycins A-D, novel peptidylnucleoside antibiotics with spheroplast forming activity. I. Taxonomy, fermentation, isolation and physico-chemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modes of action of tunicamycin, liposidomycin B, and mureidomycin A: inhibition of phospho-N-acetylmuramyl-pentapeptide translocase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New insights into the dihydro-mureidomycin biosynthesis controlled by two unusual proteins in Streptomyces roseosporus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. synergistic antibiotic combinations: Topics by Science.gov [science.gov]
- 8. Versatility of Aminoglycosides and Prospects for Their Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergy of fosfomycin with beta-lactam antibiotics against staphylococci and aerobic gram-negative bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 11. Synergistic Antibacterial Effects of Meropenem in Combination with Aminoglycosides against Carbapenem-Resistant Escherichia coli Harboring blaNDM-1 and blaNDM-5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of the in-vitro synergistic potential of vancomycin combined with other antimicrobial agents against methicillin-resistant Staphylococcus aureus isolates [mid.journals.ekb.eg]
- 13. Evaluation of the synergistic potential of vancomycin combined with other antimicrobial agents against methicillin-resistant Staphylococcus aureus and coagulase-negative Staphylococcus spp strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synergistic activities of combinations of beta-lactams, fosfomycin, and tobramycin against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Mureidomycin C and Tunicamycin as MraY Inhibitors
A Guide for Researchers in Drug Discovery and Development
The bacterial enzyme phospho-MurNAc-pentapeptide translocase (MraY) is a critical component in the biosynthesis of peptidoglycan, an essential element of the bacterial cell wall.[1][2][3] Its integral role in bacterial viability has made it a promising target for the development of novel antibiotics.[1][3] Among the various classes of MraY inhibitors, the nucleoside antibiotics mureidomycins and tunicamycins have been subjects of significant research.[3][4][5] This guide provides a detailed comparative analysis of Mureidomycin C and tunicamycin (B1663573), focusing on their mechanisms of action, inhibitory efficacy, and experimental evaluation as MraY inhibitors.
Mechanism of Action: A Tale of Two Inhibitors
Both this compound and tunicamycin function by inhibiting MraY, thereby blocking the formation of Lipid I, a crucial intermediate in the peptidoglycan synthesis pathway.[2][6] MraY catalyzes the transfer of phospho-MurNAc-pentapeptide from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (B84403) (C55-P).[1][3] However, the specificity and molecular interactions of these two inhibitors with their target differ significantly.
This compound , a uridyl peptide antibiotic, acts as a competitive inhibitor of MraY with respect to the UDP-MurNAc-pentapeptide substrate.[7] It is known for its potent and selective activity against bacterial MraY, showing no significant inhibition of mammalian glycoprotein (B1211001) biosynthesis.[8] This selectivity makes mureidomycins attractive candidates for antibiotic development with potentially fewer off-target effects. Mureidomycin A, a closely related compound, has been characterized as a slow-binding inhibitor of E. coli MraY.[8]
Tunicamycin , a mixture of homologous nucleoside antibiotics, also inhibits MraY by competing with the UDP-MurNAc-pentapeptide substrate.[1][9] However, its utility as a therapeutic agent is hampered by its lack of specificity. Tunicamycin also potently inhibits the eukaryotic homolog of MraY, GlcNAc-1-P-transferase (GPT), which is involved in the synthesis of N-linked glycoproteins.[1][5] This off-target inhibition leads to cytotoxicity in mammalian cells by inducing endoplasmic reticulum (ER) stress and the unfolded protein response (UPR).[10][11][12][13]
The structural basis for this difference in selectivity lies in the binding pockets of MraY and GPT. The tunicamycin binding site in MraY is relatively shallow and exposed to the cytosol, whereas in GPT it is a deeper, more occluded pocket.[5]
Quantitative Comparison of Inhibitory Activity
Direct comparison of the inhibitory potency of this compound and tunicamycin is challenging due to the lack of studies reporting IC50 values under identical experimental conditions. The table below summarizes available data for various tunicamycin analogs and provides context for the inhibitory potential of mureidomycins.
| Inhibitor | Target Enzyme | IC50 Value (µg/mL) | IC50 Value (µM) | Notes | Reference |
| Tunicamycin VII | S. aureus MraY | 0.12 | - | [2] | |
| Tunicamycin VIII | S. aureus MraY | 0.13 | - | [2] | |
| Corynetoxin U17a | S. aureus MraY | 0.08 | - | [2] | |
| Tunicamycin IX | S. aureus MraY | 0.21 | - | [2] | |
| Tunicamycin | E. coli MraY | - | 0.55 (Ki) | Reversible, noncompetitive with lipid substrate, competitive with UDP-MurNAc-pentapeptide analog. | [9] |
| This compound | P. aeruginosa | 0.1 to 3.13 (MIC) | - | Minimum Inhibitory Concentration, not a direct enzyme inhibition value. | [14] |
| Mureidomycin A | E. coli MraY | - | - | Characterized as a slow-binding inhibitor. | [8] |
Note: MIC (Minimum Inhibitory Concentration) values reflect whole-cell activity and are influenced by factors beyond direct enzyme inhibition, such as cell permeability.
Experimental Protocols
MraY Inhibition Assay (General Protocol)
This protocol outlines a common method for determining the inhibitory activity of compounds against MraY, often employing a fluorescence-based approach.
Materials:
-
Purified MraY enzyme
-
UDP-MurNAc-pentapeptide (substrate)
-
Fluorescently labeled UDP-MurNAc-pentapeptide analog (e.g., dansyl- or BODIPY-labeled)
-
Undecaprenyl phosphate (C55-P) (lipid substrate)
-
Reaction buffer (e.g., Tris-HCl with MgCl2)
-
Test inhibitors (this compound, Tunicamycin) dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Reaction Mixture Preparation: In a microplate well, combine the reaction buffer, undecaprenyl phosphate, and the test inhibitor at various concentrations.
-
Enzyme Addition: Add the purified MraY enzyme to the reaction mixture and incubate for a defined period to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorescently labeled UDP-MurNAc-pentapeptide analog.
-
Fluorescence Monitoring: Immediately begin monitoring the change in fluorescence over time using a microplate reader. The formation of the fluorescently labeled Lipid I product results in a detectable signal change.
-
Data Analysis: Calculate the initial reaction velocities from the fluorescence data. Plot the percentage of MraY inhibition against the inhibitor concentration to determine the IC50 value.
Visualizing the Mechanisms and Workflow
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the mechanism of MraY inhibition and a typical experimental workflow.
Caption: Comparative mechanism of MraY inhibition by this compound and Tunicamycin.
Caption: Experimental workflow for a fluorescence-based MraY inhibition assay.
Conclusion
This compound and tunicamycin are both potent inhibitors of the essential bacterial enzyme MraY. However, their profiles as potential therapeutic agents are vastly different. This compound's selectivity for bacterial MraY makes it a promising lead for the development of novel antibiotics with a favorable safety profile. In contrast, tunicamycin's lack of specificity, leading to the inhibition of the eukaryotic homolog GPT and subsequent cytotoxicity, limits its clinical potential. Tunicamycin remains a valuable tool for in vitro studies of the unfolded protein response and N-linked glycosylation. Future research focused on structure-activity relationships of mureidomycin analogs could lead to the development of next-generation antibiotics targeting the crucial MraY enzyme.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. The challenges and opportunities of developing small molecule inhibitors of MraY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Muraymycin Nucleoside Antibiotics: Structure-Activity Relationship for Variations in the Nucleoside Unit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical logic of MraY inhibition by antibacterial nucleoside natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Compound | AntibioticDB [antibioticdb.com]
- 7. Identification of novel mureidomycin analogues via rational activation of a cryptic gene cluster in Streptomyces roseosporus NRRL 15998 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MraY Translocase Inhibitors | Universität Tübingen [uni-tuebingen.de]
- 9. Modes of action of tunicamycin, liposidomycin B, and mureidomycin A: inhibition of phospho-N-acetylmuramyl-pentapeptide translocase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Structure-Based Insight on the Mechanism of N-Glycosylation Inhibition by Tunicamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agscientific.com [agscientific.com]
- 13. pnas.org [pnas.org]
- 14. MUREIDOMYCINS A-D, NOVEL PEPTIDYLNUCLEOSIDE ANTIBIOTICS WITH SPHEROPLAST FORMING ACTIVITY [jstage.jst.go.jp]
Validating Mureidomycin C Target Engagement with MraY: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Mureidomycin C belongs to the uridylpeptide family of natural product antibiotics that show promising antibacterial activity.[1] These compounds inhibit the essential bacterial enzyme phospho-MurNAc-pentapeptide translocase (MraY), which catalyzes the first membrane-bound step in peptidoglycan biosynthesis.[2][3] MraY is a prime target for novel antibacterial agents due to its indispensable role in bacterial cell wall formation.[4] Rigorous validation of target engagement—confirming that this compound directly binds to and inhibits MraY in various experimental settings—is critical for its development as a therapeutic agent.
This guide provides an objective comparison of key experimental methods to validate the target engagement of this compound with MraY, supported by experimental data and detailed protocols.
Comparative Analysis of Validation Methods
Validating target engagement requires a multi-faceted approach, combining biochemical, biophysical, and cellular assays to build a comprehensive evidence base. Each method offers unique insights into the inhibitor-target interaction.
Biochemical Enzyme Inhibition Assays
These assays directly measure the effect of an inhibitor on the catalytic activity of purified MraY. They are fundamental for determining inhibitory potency (e.g., IC50).
-
Principle: MraY catalyzes the transfer of phospho-MurNAc-pentapeptide from UDP-MurNAc-pentapeptide to a lipid carrier, forming Lipid I.[5] Assay formats typically monitor the formation of a product or the depletion of a substrate. Fluorescence-based assays using a dansylated derivative of the UDP-MurNAc-pentapeptide substrate are common, where the formation of dansylated Lipid I results in a detectable change in fluorescence.[5][6]
-
Key Metric: IC50 (half-maximal inhibitory concentration).
-
Comparison: Mureidomycins are known to be potent inhibitors of MraY, often in the nanomolar range.[2] Their potency can be compared with other known MraY inhibitors like Tunicamycin.
Biophysical Binding Assays
Biophysical techniques measure the direct physical interaction between the inhibitor and the target protein, providing quantitative data on binding affinity and thermodynamics. These methods are crucial for confirming that inhibition is a direct result of binding.
-
Principle:
-
Isothermal Titration Calorimetry (ITC): Measures the heat released or absorbed during the binding event to determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[7][8]
-
Surface Plasmon Resonance (SPR): Detects binding in real-time by immobilizing the target protein and flowing the inhibitor over its surface, providing kinetic data (kon and koff) in addition to affinity (KD).[8]
-
Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay: Measures the change in the thermal stability of a protein upon ligand binding.[7] A positive shift in the melting temperature (Tm) indicates stabilization and is a hallmark of binding.
-
-
Key Metrics: KD (dissociation constant), ΔTm (change in melting temperature).
Cellular Target Engagement Assays
While in vitro assays are essential, confirming target engagement within a live cellular environment is a critical validation step. This ensures the compound reaches its target and engages it under physiological conditions.
-
Principle:
-
Cellular Thermal Shift Assay (CETSA): This powerful technique assesses target engagement in intact cells or cell lysates.[9] The principle is that a ligand-bound protein is thermally more stable than its unbound form.[10][11] After treating cells with the compound and applying a heat shock, the amount of soluble, non-denatured MraY is quantified, typically by Western blot.[10]
-
Target Overexpression: Genetically engineering bacteria to overexpress the mraY gene can confer resistance to an MraY-targeting antibiotic.[12] An increase in the Minimum Inhibitory Concentration (MIC) for the overexpression strain compared to the wild-type is strong evidence of on-target activity.
-
-
Key Metrics: Thermal stabilization profile (CETSA melt curve), Isothermal dose-response EC50 (CETSA), Fold-change in MIC (overexpression).
Data Presentation
Table 1: Comparison of IC50 Values for MraY Inhibitors
| Inhibitor | Organism | Assay Type | IC50 |
|---|---|---|---|
| Mureidomycin Analogue | E. coli | Fluorescence-based | ~2.5 µM[2] |
| Tunicamycin Analogue | C. crescentus | FRET-based | ~2.5 µM[4] |
| Phloxine B | E. coli | Fluorescence-based | 32 µM[4] |
| Epep Peptide | E. coli | Fluorescence-based | 0.8 µM[4] |
| RWGLW Peptide | S. aureus | Fluorescence-based | 320 µM[13] |
Table 2: Objective Comparison of Target Validation Methodologies
| Methodology | Principle | Key Metric | Advantages | Disadvantages |
|---|---|---|---|---|
| Biochemical Assay | Measures inhibition of enzyme catalytic activity. | IC50 | Direct measure of functional inhibition; High-throughput potential.[6] | Requires purified, active enzyme; May not reflect cellular potency.[14] |
| Isothermal Titration Calorimetry (ITC) | Measures heat change upon direct binding. | KD, ΔH, ΔS | Provides full thermodynamic profile; Label-free.[7][8] | Requires large amounts of pure protein; Lower throughput. |
| Surface Plasmon Resonance (SPR) | Detects mass changes on a sensor surface upon binding. | KD, kon, koff | Real-time kinetics; Label-free; High sensitivity.[8] | Requires protein immobilization which can affect activity; Potential for artifacts. |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases protein thermal stability in cells. | ΔTm, EC50 | Confirms target engagement in a physiological context; No compound modification needed.[9][11] | Lower throughput for Western blot readout; Requires a specific antibody. |
| Target Overexpression | Increased target concentration requires more inhibitor for effect. | MIC Fold-Increase | Strong in-cell validation of the mechanism of resistance and target relevance.[12] | Requires genetic manipulation of the bacterial strain; Indirect measure of engagement. |
Experimental Protocols & Visualizations
MraY's Role in Peptidoglycan Synthesis
MraY catalyzes the formation of Lipid I from UDP-MurNAc-pentapeptide and the lipid carrier C55-P, a foundational step in building the bacterial cell wall.[3][7] this compound inhibits this crucial transfer.
References
- 1. researchgate.net [researchgate.net]
- 2. Muraymycin Nucleoside Antibiotics: Structure-Activity Relationship for Variations in the Nucleoside Unit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical logic of MraY inhibition by antibacterial nucleoside natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The challenges and opportunities of developing small molecule inhibitors of MraY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Insight into the Catalytic Mechanism of Bacterial MraY from Enzyme Kinetics and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Contemporary biophysical approaches for studying 14-3-3 protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. cmdr.ubc.ca [cmdr.ubc.ca]
- 14. Lipid Requirements for the Enzymatic Activity of MraY Translocases and in Vitro Reconstitution of the Lipid II Synthesis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antibacterial Activity of Mureidomycins A, B, C, and D
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antibacterial activities of Mureidomycins A, B, C, and D, a family of peptidylnucleoside antibiotics known for their potent and specific activity against Pseudomonas aeruginosa. The information presented herein, supported by experimental data, is intended to assist researchers in the fields of microbiology and drug discovery.
Executive Summary
Mureidomycins are a group of structurally related antibiotics that inhibit the biosynthesis of bacterial cell wall peptidoglycan.[1][2] This guide focuses on a comparative analysis of four major analogues: Mureidomycin A, B, C, and D. Experimental data reveals that all four compounds exhibit significant activity against Pseudomonas species, with Mureidomycin C demonstrating the highest potency.[3][4] The primary mechanism of action for Mureidomycin A involves the inhibition of phospho-N-acetylmuramyl-pentapeptide translocase (MraY), a critical enzyme in the peptidoglycan synthesis pathway.[1][2][5] Due to their structural similarities, it is presumed that Mureidomycins B, C, and D share this mechanism of action.
Comparative Antibacterial Activity
The antibacterial efficacy of Mureidomycins A, B, C, and D has been quantitatively assessed against a panel of bacterial strains, with a particular focus on Pseudomonas species. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a microorganism, are summarized in the table below. The data clearly indicates that this compound is the most active of the four analogues against the tested strains of Pseudomonas aeruginosa.
| Bacterial Strain | Mureidomycin A (µg/mL) | Mureidomycin B (µg/mL) | This compound (µg/mL) | Mureidomycin D (µg/mL) |
| Pseudomonas aeruginosa SANK 75775 | 3.13 | 12.5 | 0.78 | 6.25 |
| Pseudomonas aeruginosa IFO 3080 | 3.13 | 12.5 | 0.78 | 6.25 |
| Pseudomonas aeruginosa IFO 3445 | 1.56 | 6.25 | 0.39 | 3.13 |
| Pseudomonas aeruginosa IFO 3453 | 3.13 | 12.5 | 0.78 | 6.25 |
| Pseudomonas aeruginosa IFO 3455 | 1.56 | 6.25 | 0.39 | 3.13 |
| Pseudomonas aeruginosa IAM 1007 | 3.13 | 12.5 | 0.78 | 6.25 |
| Pseudomonas aeruginosa IAM 1095 | 3.13 | 12.5 | 0.78 | 6.25 |
| Pseudomonas aeruginosa IAM 1117 | 1.56 | 6.25 | 0.39 | 3.13 |
| Pseudomonas aeruginosa IAM 1126 | 3.13 | 12.5 | 0.78 | 6.25 |
| Pseudomonas aeruginosa IAM 1235 | 1.56 | 6.25 | 0.39 | 3.13 |
| Pseudomonas fluorescens IFO 3081 | 12.5 | 50 | 3.13 | 25 |
| Pseudomonas putida IFO 3738 | 25 | 100 | 6.25 | 50 |
| Escherichia coli NIHJ | >200 | >200 | >200 | >200 |
| Staphylococcus aureus 209P | >200 | >200 | >200 | >200 |
| Bacillus subtilis PCI 219 | >200 | >200 | >200 | >200 |
Mechanism of Action: Inhibition of Peptidoglycan Synthesis
Mureidomycins target a crucial step in the bacterial cell wall synthesis pathway. The established mechanism for Mureidomycin A is the inhibition of the enzyme phospho-N-acetylmuramyl-pentapeptide translocase (also known as MraY).[1][2] This enzyme is responsible for the transfer of the peptidoglycan precursor, N-acetylmuramyl-pentapeptide, from its UDP-nucleotide carrier in the cytoplasm to the lipid carrier, undecaprenyl phosphate, on the inner side of the cytoplasmic membrane. By blocking this initial membrane-associated step, Mureidomycins effectively halt the entire process of peptidoglycan assembly, leading to the formation of osmotically unstable spheroplasts and eventual cell lysis.[3][4]
Caption: Mechanism of action of Mureidomycins.
Experimental Protocols
The following sections detail the methodologies used to obtain the antibacterial activity data presented in this guide.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values were determined using the agar (B569324) dilution method.
-
Preparation of Mureidomycins: Stock solutions of Mureidomycins A, B, C, and D were prepared by dissolving the purified compounds in a suitable solvent and then diluting them to the desired concentrations in Mueller-Hinton agar.
-
Bacterial Inoculum: The test bacteria were cultured overnight in nutrient broth. The resulting cultures were then diluted to achieve a final inoculum concentration of approximately 10^6 colony-forming units (CFU) per milliliter.
-
Inoculation: A 10 microliter aliquot of each bacterial suspension was spotted onto the surface of the Mueller-Hinton agar plates containing serial twofold dilutions of the Mureidomycins.
-
Incubation: The inoculated plates were incubated at 37°C for 24 hours.
-
MIC Determination: Following incubation, the plates were visually inspected. The MIC was recorded as the lowest concentration of the Mureidomycin that completely inhibited the visible growth of the bacteria.
In Vitro Peptidoglycan Synthesis Assay
The inhibitory effect of Mureidomycins on peptidoglycan synthesis was assessed using an in vitro system with ether-treated bacterial cells.
-
Preparation of Ether-Treated Cells: Pseudomonas aeruginosa cells in the early logarithmic growth phase were treated with ether to permeabilize the cell membrane, making them permeable to the substrates of peptidoglycan synthesis.
-
Assay Mixture: The reaction mixture contained the ether-treated cells, the radiolabeled peptidoglycan precursor UDP-N-acetyl-D-[U-14C]glucosamine, and UDP-N-acetylmuramyl-pentapeptide in a suitable buffer.
-
Inhibition Assay: Varying concentrations of Mureidomycins were added to the reaction mixtures.
-
Incubation and Analysis: The mixtures were incubated to allow for peptidoglycan synthesis. The reaction was then stopped, and the amount of radiolabeled precursor incorporated into the newly synthesized peptidoglycan was quantified by measuring the radioactivity in the acid-insoluble fraction. A reduction in radioactivity in the presence of Mureidomycins indicated inhibition of peptidoglycan synthesis.
Conclusion
The Mureidomycin family of antibiotics, particularly this compound, exhibits potent and selective antibacterial activity against Pseudomonas aeruginosa. Their unique mechanism of action, targeting the MraY translocase, makes them a compelling subject for further research and development, especially in the context of rising antibiotic resistance. The data and protocols presented in this guide offer a valuable resource for scientists working to advance our understanding and application of these promising antibacterial agents.
References
- 1. Mureidomycin A, a new inhibitor of bacterial peptidoglycan synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mureidomycin A, a new inhibitor of bacterial peptidoglycan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mureidomycins A-D, novel peptidylnucleoside antibiotics with spheroplast forming activity. III. Biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MUREIDOMYCINS A-D, NOVEL PEPTIDYLNUCLEOSIDE ANTIBIOTICS WITH SPHEROPLAST FORMING ACTIVITY [jstage.jst.go.jp]
- 5. Modes of action of tunicamycin, liposidomycin B, and mureidomycin A: inhibition of phospho-N-acetylmuramyl-pentapeptide translocase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Mureidomycin C: A Comparative Analysis Against Modern Anti-Pseudomonal Agents
A detailed guide for researchers and drug development professionals on the performance of Mureidomycin C, a potent peptidylnucleoside antibiotic, in head-to-head comparisons with contemporary anti-pseudomonal agents. This report synthesizes available in vitro and in vivo data, outlines key experimental methodologies, and visualizes its mechanism of action and relevant experimental workflows.
Executive Summary
This compound, a member of the mureidomycin class of antibiotics isolated from Streptomyces flavidovirens, exhibits specific and potent activity against Pseudomonas aeruginosa. Its unique mechanism of action, the inhibition of phospho-N-acetylmuramoyl-pentapeptide translocase (MraY), an essential enzyme in the early stages of peptidoglycan synthesis, circumvents common resistance pathways affecting many current anti-pseudomonal drugs, notably β-lactams.[1][2][3] Historical data from 1989 demonstrated that this compound has a minimum inhibitory concentration (MIC) range of 0.1 to 3.13 µg/ml against various P. aeruginosa strains, with an efficacy comparable to older cephalosporins such as cefoperazone (B1668861) and ceftazidime.[1] Furthermore, this compound has shown protective effects in murine models of P. aeruginosa infection.[1] Despite this promising profile, a notable gap exists in the publicly available literature regarding direct, comprehensive comparisons of this compound with modern first-line anti-pseudomonal agents against recent, clinically relevant, and often multi-drug resistant isolates of P. aeruginosa. This guide provides a framework for such a comparison, detailing the necessary experimental protocols and presenting the known data for this compound alongside that of current standard-of-care antibiotics.
Mechanism of Action
This compound targets a critical and highly conserved step in bacterial cell wall biosynthesis. It acts as a competitive inhibitor of MraY, the enzyme that catalyzes the transfer of the soluble peptidoglycan precursor, UDP-N-acetylmuramoyl-pentapeptide, to the lipid carrier undecaprenyl phosphate (B84403), forming Lipid I.[3] This is the first membrane-associated step in peptidoglycan synthesis. By blocking this initial stage, this compound effectively halts the production of the essential structural component of the bacterial cell wall, leading to cell lysis and bacterial death.[1] A key advantage of this mechanism is the lack of cross-resistance with β-lactam antibiotics, which target the later, transpeptidation stage of peptidoglycan synthesis.[1]
Caption: this compound inhibits the MraY enzyme in the bacterial cell wall synthesis pathway.
Comparative In Vitro Activity
| Antibiotic Agent | Class | Mechanism of Action | Typical MIC₅₀ (µg/ml) | Typical MIC₉₀ (µg/ml) | This compound MIC Range (µg/ml) |
| This compound | Peptidylnucleoside | MraY inhibitor | - | - | 0.1 - 3.13 [1] |
| Piperacillin-Tazobactam | β-lactam/β-lactamase inhibitor | PBP binding | 8 | 64 | - |
| Ceftazidime | 3rd Gen. Cephalosporin | PBP binding | 2 | 16 | - |
| Meropenem | Carbapenem | PBP binding | 0.5 | 8 | - |
| Ciprofloxacin | Fluoroquinolone | DNA gyrase/topoisomerase IV inhibitor | 0.25 | 2 | - |
| Tobramycin | Aminoglycoside | 30S ribosomal subunit inhibitor | 0.5 | 4 | - |
Note: Comparator MIC₅₀/MIC₉₀ values are representative and can vary based on geographic location and the specific collection of clinical isolates.
Experimental Protocols
To facilitate further research and direct comparison, detailed methodologies for key in vitro and in vivo experiments are provided below.
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M07, is the standard for determining the MIC of antimicrobial agents.[4][5][6]
Protocol:
-
Preparation of Antimicrobial Agent Stock Solutions: Prepare a stock solution of this compound and each comparator agent in a suitable solvent (e.g., water or DMSO) at a concentration of at least 10 times the highest concentration to be tested.
-
Preparation of Microdilution Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of each antimicrobial agent in cation-adjusted Mueller-Hinton broth (CAMHB). The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a standardized inoculum of each P. aeruginosa isolate to be tested, adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation and Incubation: Add 50 µL of the standardized bacterial suspension to each well of the microtiter plate. Include a growth control (no antibiotic) and a sterility control (no bacteria). Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading and Interpretation: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Time-Kill Kinetic Assay
Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time. The methodology is based on CLSI guidelines.[7][8][9]
Protocol:
-
Inoculum Preparation: Prepare an overnight culture of the test P. aeruginosa strain in CAMHB. Dilute the culture in fresh, pre-warmed CAMHB to a starting inoculum of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
Exposure to Antimicrobial Agents: Add this compound or a comparator agent at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC). Include a growth control without any antibiotic.
-
Sampling and Viable Cell Counting: At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each test and control culture. Perform serial ten-fold dilutions in sterile saline or phosphate-buffered saline.
-
Plating and Incubation: Plate the appropriate dilutions onto Mueller-Hinton agar (B569324) plates. Incubate the plates at 35°C ± 2°C for 18-24 hours.
-
Data Analysis: Count the number of colonies on the plates to determine the CFU/mL at each time point. Plot the log₁₀ CFU/mL versus time for each antimicrobial concentration. Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.
Caption: A typical workflow for the comparative evaluation of a novel antibiotic.
MraY Inhibition Assay
This enzymatic assay directly measures the inhibitory activity of a compound against the MraY enzyme.[10][11][12]
Protocol:
-
Preparation of MraY Enzyme: Purified MraY enzyme is required. This can be obtained through overexpression in a suitable host (e.g., E. coli) and subsequent purification from membrane fractions.
-
Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), MgCl₂, the lipid substrate undecaprenyl phosphate (C₅₅-P), and the soluble substrate UDP-MurNAc-pentapeptide. The soluble substrate can be radiolabeled (e.g., with ¹⁴C) or fluorescently tagged for detection.
-
Inhibition Assay: Add varying concentrations of this compound or comparator compounds to the reaction mixture and pre-incubate with the MraY enzyme.
-
Reaction Initiation and Incubation: Initiate the reaction by adding the UDP-MurNAc-pentapeptide. Incubate the reaction at 30°C for a defined period (e.g., 60-90 minutes).
-
Detection and Quantification: Stop the reaction and separate the product (Lipid I) from the unreacted substrate using thin-layer chromatography (TLC) or a fluorescence-based method. Quantify the amount of Lipid I formed to determine the percentage of inhibition at each compound concentration. Calculate the IC₅₀ value.
In Vivo Efficacy Models
Murine infection models are crucial for evaluating the in vivo efficacy of antimicrobial agents. Common models for P. aeruginosa include pneumonia and sepsis models.[13][14]
Murine Pneumonia Model:
-
Infection: Anesthetize mice and intranasally or intratracheally instill a standardized inoculum of a virulent P. aeruginosa strain.
-
Treatment: At a specified time post-infection (e.g., 2 hours), administer this compound or a comparator agent via a clinically relevant route (e.g., subcutaneous or intravenous injection). Treatment can be a single dose or multiple doses over a defined period.
-
Endpoint Evaluation: At a predetermined time point (e.g., 24 hours post-infection), euthanize the mice, harvest the lungs, and homogenize the tissue. Perform serial dilutions and plate on appropriate agar to determine the bacterial load (CFU/g of lung tissue). The efficacy is measured by the reduction in bacterial load compared to untreated controls.
Murine Sepsis Model:
-
Infection: Induce sepsis in mice by intraperitoneal injection of a lethal dose of a virulent P. aeruginosa strain.
-
Treatment: Administer this compound or a comparator agent at specified time points post-infection.
-
Endpoint Evaluation: Monitor the survival of the mice over a period of several days (e.g., 7 days). The efficacy is determined by the percentage of survival in the treated groups compared to the untreated control group. The 50% effective dose (ED₅₀) can be calculated.
Conclusion
This compound remains a compound of significant interest due to its specific and potent activity against P. aeruginosa and its unique mechanism of action that bypasses common resistance pathways. The historical data are promising, suggesting an efficacy comparable to older cephalosporins. However, the lack of recent, direct comparative studies against modern anti-pseudomonal agents is a critical knowledge gap. The experimental protocols outlined in this guide provide a clear roadmap for researchers to conduct such head-to-head comparisons. Future studies focusing on generating contemporary MIC data against a diverse panel of clinical isolates, including multi-drug resistant strains, and detailed in vivo efficacy studies are essential to fully understand the potential clinical utility of this compound in the current landscape of antimicrobial resistance.
References
- 1. Mureidomycins A-D, novel peptidylnucleoside antibiotics with spheroplast forming activity. III. Biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New insights into the dihydro-mureidomycin biosynthesis controlled by two unusual proteins in Streptomyces roseosporus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of novel mureidomycin analogues via rational activation of a cryptic gene cluster in Streptomyces roseosporus NRRL 15998 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. testinglab.com [testinglab.com]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. researchgate.net [researchgate.net]
- 7. emerypharma.com [emerypharma.com]
- 8. scribd.com [scribd.com]
- 9. 4.5. Time–Kill Kinetic Assays [bio-protocol.org]
- 10. Lipid Requirements for the Enzymatic Activity of MraY Translocases and in Vitro Reconstitution of the Lipid II Synthesis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Crystal Structure of MraY, an Essential Membrane Enzyme for Bacterial Cell Wall Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. diva-portal.org [diva-portal.org]
- 14. pure.johnshopkins.edu [pure.johnshopkins.edu]
Decoding the Potency: A Comparative Guide to the Structural Activity Relationship of Mureidomycin C Analogues
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Mureidomycin C analogues, offering insights into their structure-activity relationships (SAR) as potent antibacterial agents. By targeting the essential bacterial enzyme phospho-MurNAc-pentapeptide translocase (MraY), these nucleoside antibiotics present a promising avenue for combating drug-resistant pathogens.
Mureidomycins, a class of peptidyl-nucleoside antibiotics, selectively inhibit the MraY-catalyzed step in the biosynthesis of peptidoglycan, a crucial component of the bacterial cell wall.[1] This unique mechanism of action makes them particularly effective against challenging pathogens like Pseudomonas aeruginosa, including strains resistant to β-lactam antibiotics.[2] Among the naturally occurring variants, this compound has demonstrated the highest potency.[3] This guide delves into the SAR of this compound and its synthetic analogues, presenting key data to inform the rational design of novel antibacterial therapies.
Comparative Analysis of Antibacterial Activity
The antibacterial efficacy of this compound and its analogues is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria. The following tables summarize the available quantitative data, highlighting the impact of structural modifications on antibacterial potency.
| Analogue | Key Structural Feature | Test Organism | MIC (µg/mL) |
| Natural Mureidomycins | |||
| Mureidomycin A | Uracil base, shorter peptide chain | Pseudomonas aeruginosa | > 3.13 |
| Mureidomycin B | Dihydrouracil base, shorter peptide chain | Pseudomonas aeruginosa | > 3.13 |
| This compound | Uracil base, longer peptide chain | Pseudomonas aeruginosa | 0.1 - 3.13 |
| Mureidomycin D | Dihydrouracil base, longer peptide chain | Pseudomonas aeruginosa | > 3.13 |
| Synthetic Analogues | |||
| Acetylated Mureidomycin Analogues (8 compounds) | Acetylation of the core structure | Pseudomonas aeruginosa PA14 | Potent inhibitory activity (specific MICs not detailed in source) |
Table 1: Comparative in vitro activity of natural Mureidomycins against Pseudomonas aeruginosa.[3][4]
Table 2: Activity of novel acetylated Mureidomycin analogues.[2]
Insights into MraY Inhibition
The primary target of Mureidomycins is the enzyme MraY. Structure-activity relationship studies on simplified analogues have provided valuable insights into the molecular interactions required for potent inhibition.
| Analogue | Key Structural Feature | Target Enzyme | Inhibition Data |
| 5'-O-(L-Ala-N-methyl-β-alanyl)-uridine | Mimics the amino terminal peptide chain, ester linkage to uridine | Escherichia coli MraY | 97% inhibition at 2.35 mM |
Table 3: MraY inhibitory activity of a synthetic Mureidomycin A analogue.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound analogues.
Broth Microdilution MIC Assay
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.
1. Inoculum Preparation:
-
Bacterial cultures are grown to the mid-logarithmic phase in a suitable broth medium (e.g., Cation-adjusted Mueller-Hinton Broth).
-
The culture is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.
2. Antibiotic Dilution:
-
A two-fold serial dilution of the test compound (this compound analogue) is prepared in the wells of a 96-well microtiter plate.
3. Inoculation:
-
Each well is inoculated with the standardized bacterial suspension.
-
Control wells containing only broth (sterility control) and bacteria in broth without the antibiotic (growth control) are included.
4. Incubation:
-
The microtiter plates are incubated at 37°C for 16-20 hours.
5. MIC Determination:
-
The MIC is defined as the lowest concentration of the antibiotic that results in the complete inhibition of visible bacterial growth.
In Vitro MraY Enzyme Inhibition Assay (Fluorescence-Based)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of MraY.
1. Reaction Mixture Preparation:
-
A reaction mixture is prepared containing purified MraY enzyme, the lipid substrate (undecaprenyl phosphate), and a fluorescently labeled UDP-MurNAc-pentapeptide substrate in a suitable buffer.
2. Inhibitor Addition:
-
The this compound analogue to be tested is added to the reaction mixture at various concentrations. A solvent control (e.g., DMSO) is also included.
3. Reaction Initiation and Incubation:
-
The enzymatic reaction is initiated by the addition of the MraY enzyme.
-
The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration.
4. Measurement of Inhibition:
-
The formation of the fluorescent product (Lipid I) is monitored over time using a fluorescence plate reader.
-
The rate of product formation in the presence of the inhibitor is compared to the control to determine the percent inhibition. IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are then calculated from dose-response curves.
Visualizing the Mechanism and Workflow
To better understand the context of this compound's action and the experimental processes involved, the following diagrams are provided.
Caption: this compound inhibits the MraY-catalyzed step in peptidoglycan biosynthesis.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: Workflow for the in vitro MraY inhibition assay.
References
- 1. Mureidomycin A, a new inhibitor of bacterial peptidoglycan synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of novel mureidomycin analogues via rational activation of a cryptic gene cluster in Streptomyces roseosporus NRRL 15998 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mureidomycins A-D, novel peptidylnucleoside antibiotics with spheroplast forming activity. III. Biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mureidomycins A-D, novel peptidylnucleoside antibiotics with spheroplast forming activity. I. Taxonomy, fermentation, isolation and physico-chemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Comparative Efficacy of Mureidomycin C and Established Antibiotics Against Pseudomonas aeruginosa
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of Mureidomycin C, a peptidylnucleoside antibiotic, against established antibiotics for the treatment of Pseudomonas aeruginosa infections. The information is compiled from available preclinical studies to aid in research and development efforts.
Executive Summary
This compound has demonstrated potent in vivo activity against Pseudomonas aeruginosa in murine infection models.[1][2] It belongs to the uridyl peptide class of antibiotics and exerts its bactericidal effect by inhibiting phospho-N-acetylmuramyl-pentapeptide translocase (MraY), a crucial enzyme in the bacterial cell wall synthesis pathway.[2] In vitro studies have indicated that the activity of this compound is comparable to that of cephalosporins such as cefoperazone (B1668861), ceftazidime, and cefsulodin (B1200230).[1][3] However, a direct quantitative comparison of the in vivo efficacy of this compound with these established antibiotics is challenging due to the limited availability of public data on its 50% effective dose (ED₅₀). This guide presents the available qualitative data for this compound alongside quantitative in vivo data for comparator antibiotics to provide a contextual understanding of its potential.
Data Presentation
In Vitro Activity of this compound and Comparator Antibiotics against P. aeruginosa
| Antibiotic | MIC Range (µg/mL) | Reference |
| This compound | 0.1 - 3.13 | [1] |
| Cefoperazone | Comparable to this compound | [1] |
| Ceftazidime | Comparable to this compound | [1] |
| Cefsulodin | 2 - 4 (MIC₅₀) | [4] |
In Vivo Efficacy of this compound and Comparator Antibiotics against P. aeruginosa in Murine Models
| Antibiotic | Animal Model | Efficacy Metric | Result | Reference |
| This compound | Mice | Protective effect | Protected mice from experimental infection | [1] |
| Cefoperazone (plus Sulbactam) | Granulocytopenic mice | Survival Rate | 50% survival in disseminated infection | [5] |
| Liposomal Cefoperazone | Granulocytopenic mice | Survival Rate | 75% survival in acute lung infection | [6] |
| Cefsulodin | N/A | N/A | Primarily studied for in vitro activity and clinical use | [4][7][8] |
Note: The in vivo data for this compound is qualitative. The data for Cefoperazone is for a combination therapy or a liposomal formulation, which may enhance efficacy compared to the standard formulation.
Experimental Protocols
General Protocol for In Vivo Efficacy Assessment in a Murine P. aeruginosa Infection Model
This protocol is a synthesized representation of common methodologies used in preclinical antibiotic testing.
-
Animal Model: Female ICR mice (or other suitable strains) weighing 20-25g are used.[1]
-
Bacterial Strain: A virulent strain of Pseudomonas aeruginosa is grown in a suitable medium (e.g., Tryptic Soy Broth) to the logarithmic phase.
-
Infection: Mice are infected intraperitoneally or via aerosol inhalation with a bacterial suspension containing a predetermined lethal dose (e.g., 1-5 x 10⁷ CFU/mouse).[5] A mucin-containing solution may be used to enhance infectivity.
-
Treatment:
-
The test antibiotic (this compound) and comparator antibiotics are administered at various doses, typically via subcutaneous or intravenous injection.
-
Treatment is initiated at a specific time point post-infection (e.g., 1 hour).
-
A control group receives a vehicle (e.g., saline).
-
-
Observation: Animals are monitored for a set period (e.g., 7-14 days) for survival.
-
Efficacy Evaluation: The primary endpoint is the survival rate. The 50% effective dose (ED₅₀), the dose that protects 50% of the animals from lethal infection, is calculated using a suitable statistical method (e.g., probit analysis).
-
Bacterial Load (Optional): At specific time points, subgroups of animals may be euthanized, and organs (e.g., liver, spleen, lungs) are aseptically harvested. The bacterial load in these organs is quantified by homogenizing the tissue and plating serial dilutions on a suitable agar (B569324) medium.
Mechanism of Action and Signaling Pathway
This compound targets and inhibits the enzyme phospho-N-acetylmuramyl-pentapeptide translocase (MraY). MraY is an integral membrane protein that catalyzes the transfer of the soluble peptidoglycan precursor, UDP-N-acetylmuramyl-pentapeptide, to the lipid carrier undecaprenyl phosphate (B84403) (C₅₅-P) on the inner leaflet of the cytoplasmic membrane. This is the first membrane-bound step in the biosynthesis of the bacterial cell wall. By inhibiting MraY, this compound effectively blocks the peptidoglycan synthesis pathway, leading to a weakened cell wall and eventual cell lysis.
References
- 1. Mureidomycins A-D, novel peptidylnucleoside antibiotics with spheroplast forming activity. III. Biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of novel mureidomycin analogues via rational activation of a cryptic gene cluster in Streptomyces roseosporus NRRL 15998 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MUREIDOMYCINS A-D, NOVEL PEPTIDYLNUCLEOSIDE ANTIBIOTICS WITH SPHEROPLAST FORMING ACTIVITY [jstage.jst.go.jp]
- 4. Activity of cefsulodin and other agents against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapy with cefoperazone plus sulbactam against disseminated infection due to cefoperazone-resistant Pseudomonas aeruginosa and Escherichia coli in granulocytopenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of liposomal cefoperazone against Pseudomonas aeruginosa in a granulocytopenic mouse model of acute lung infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cefsulodin for the treatment of Pseudomonas infections--a study comparing cefsulodin and ticarcillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cefsulodin treatment for serious Pseudomonas aeruginosa infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of Mureidomycin C activity in different bacterial strains
A focused examination of Mureidomycin C's efficacy against various bacterial strains, with a primary focus on Pseudomonas aeruginosa. This guide provides researchers, scientists, and drug development professionals with a comparative overview of its activity, supported by experimental data and detailed protocols.
This compound is a peptidylnucleoside antibiotic known for its potent and specific activity against Pseudomonas aeruginosa.[1][2] Its unique mechanism of action, targeting a key step in bacterial cell wall synthesis, makes it a subject of interest in the ongoing search for novel antimicrobial agents. This guide presents a cross-validation of this compound's activity against different bacterial strains, with a particular emphasis on its performance against various Pseudomonas species, including antibiotic-resistant isolates.
Comparative Activity of this compound
This compound demonstrates notable inhibitory activity primarily against Pseudomonas aeruginosa, with Minimum Inhibitory Concentrations (MICs) reported to be as low as 0.1 µg/ml for susceptible strains.[1][2] The antibiotic retains its efficacy against clinical isolates of P. aeruginosa that exhibit resistance to other classes of antibiotics, such as imipenem (B608078) and ofloxacin.[3][4] While its spectrum of activity is largely centered on Pseudomonas species belonging to rRNA group I, most other Gram-positive and Gram-negative bacteria are reported to be resistant.[3][4]
| Bacterial Strain | Type | MIC of this compound (µg/mL) | Reference |
| Pseudomonas aeruginosa | Various Strains | 0.1 - 3.13 | [1][2] |
| Pseudomonas aeruginosa | Imipenem-Resistant Clinical Isolates | 0.78 - 25 | [4] |
| Pseudomonas aeruginosa | Ofloxacin-Resistant Clinical Isolates | 3.13 - 25 | [4] |
| Pseudomonas mendocina | rRNA Group I | 0.8 - 3.13 | [4] |
| Pseudomonas stutzeri | rRNA Group I | 0.8 - 3.13 | [4] |
| Pseudomonas alcaligenes | rRNA Group I | 0.8 - 3.13 | [4] |
| Pseudomonas fluorescens | rRNA Group I | > 6.25 | [4] |
| Pseudomonas putida | rRNA Group I | > 6.25 | [4] |
Mechanism of Action: Inhibition of Peptidoglycan Synthesis
This compound exerts its bactericidal effect by inhibiting the synthesis of peptidoglycan, an essential component of the bacterial cell wall. Specifically, it targets the enzyme phospho-N-acetylmuramyl-pentapeptide translocase (MraY).[5] This enzyme catalyzes the transfer of the soluble precursor, UDP-MurNAc-pentapeptide, to the lipid carrier undecaprenyl phosphate, forming Lipid I. By competitively inhibiting MraY, this compound effectively blocks the initial membrane-bound step of peptidoglycan biosynthesis, leading to the accumulation of cytoplasmic precursors and ultimately cell lysis.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique in assessing the in vitro activity of an antimicrobial agent. The following is a detailed protocol for the broth microdilution method, a standard procedure for determining the MIC of antipseudomonal agents.
Broth Microdilution Method for MIC Determination
1. Preparation of Materials:
-
This compound stock solution of known concentration.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 96-well microtiter plates.
-
Bacterial inoculum standardized to 0.5 McFarland turbidity.
-
Sterile saline or phosphate-buffered saline (PBS).
-
Spectrophotometer.
-
Incubator set at 35 ± 2°C.
2. Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate of the test bacterium, select 3-5 well-isolated colonies.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity at a wavelength of 625 nm.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Preparation of this compound Dilutions:
-
Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution (at twice the highest desired final concentration) to the wells in the first column.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
Column 11 will serve as the growth control (no antibiotic), and column 12 as the sterility control (no bacteria).
4. Inoculation and Incubation:
-
Within 15 minutes of preparing the final inoculum, add 100 µL of the diluted bacterial suspension to each well in columns 1 through 11. The final volume in these wells will be 200 µL.
-
Do not add bacteria to the sterility control wells (column 12).
-
Incubate the microtiter plate at 35 ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results:
-
Following incubation, visually inspect the wells for turbidity. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
The growth control well should show distinct turbidity, and the sterility control well should remain clear.
-
Optionally, a microplate reader can be used to measure the optical density at 600 nm to aid in determining the endpoint.
References
- 1. MUREIDOMYCINS A-D, NOVEL PEPTIDYLNUCLEOSIDE ANTIBIOTICS WITH SPHEROPLAST FORMING ACTIVITY [jstage.jst.go.jp]
- 2. Mureidomycins A-D, novel peptidylnucleoside antibiotics with spheroplast forming activity. III. Biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Susceptibility of Pseudomonas species to the novel antibiotics mureidomycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Identification of novel mureidomycin analogues via rational activation of a cryptic gene cluster in Streptomyces roseosporus NRRL 15998 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Mureidomycin C: A Guide to Safe Laboratory Practices
Core Principles of Antibiotic Waste Disposal
The primary concern with the disposal of antibiotics is the potential for environmental contamination, which can contribute to the development of antimicrobial resistance.[1][2] Therefore, it is crucial to treat all antibiotic waste, including Mureidomycin C, as hazardous chemical waste.[1] Unused or expired antibiotics should never be flushed down the drain or disposed of in regular trash without proper deactivation.[3][4]
Recommended Disposal Procedures for this compound
In the absence of specific guidelines for this compound, the following step-by-step procedures, derived from general laboratory safety protocols for similar compounds, should be followed.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing appropriate personal protective equipment (PPE). This includes:
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A lab coat
Step 2: Decontamination of Liquid Waste
For liquid waste containing this compound, such as used cell culture media, chemical decontamination is a necessary step.
-
Collect Waste: Collect all liquid waste containing this compound in a designated, leak-proof container that is clearly labeled as "Hazardous Waste" and includes the name "this compound."
-
Chemical Deactivation: Treat the liquid waste with a suitable disinfectant. A common and effective method is to add sodium hypochlorite (B82951) (household bleach) to achieve a final concentration of 10%.[5]
-
Contact Time: Allow the disinfectant to have adequate contact time with the waste. A minimum of 30 minutes is generally recommended.[5]
-
Neutralization (if required): Depending on local regulations and the final disposal route, neutralization of the bleach may be necessary before final disposal.
-
Final Disposal: After decontamination, the treated liquid should be disposed of as hazardous chemical waste according to your institution's specific guidelines. Do not pour it down the sink.[1]
Step 3: Disposal of Solid Waste
Solid waste, such as contaminated lab supplies (e.g., pipette tips, gloves, and empty vials), requires careful handling.
-
Segregation: Collect all solid waste contaminated with this compound in a designated, clearly labeled biohazard or chemical waste bag.
-
Decontamination: If possible and safe to do so, solid materials should be soaked in a 10% bleach solution before disposal.[5]
-
Packaging: Securely seal the waste bag.
-
Disposal Route: Dispose of the sealed bag through your institution's hazardous waste disposal stream. This may involve incineration or other specialized waste treatment methods.
Step 4: Disposal of Unused or Expired this compound Stock
Concentrated or unused this compound is considered hazardous chemical waste and must be disposed of accordingly.[1]
-
Do Not Discard in Regular Trash: Never dispose of pure this compound in the regular trash.
-
Original Container: Keep the compound in its original, tightly sealed container.
-
Labeling: Ensure the container is clearly labeled with the chemical name and any associated hazard warnings.
-
Hazardous Waste Collection: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Quantitative Data for Decontamination
| Disinfectant | Recommended Concentration for Liquid Waste Decontamination | Minimum Contact Time |
| Sodium Hypochlorite (Bleach) | 10% final concentration | 30 minutes |
| Wescodyne® (Povidone-Iodine) | 0.5% final concentration | 30 minutes |
This data is based on general guidelines for biohazardous liquid waste decontamination.[5]
Decision Workflow for this compound Disposal
The following diagram illustrates the logical steps for making decisions regarding the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Disposal Decision Workflow.
Institutional Guidelines and Further Consultation
It is imperative to consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines for hazardous waste disposal. If you have any doubts or questions, always contact your EHS department for clarification before proceeding with the disposal of this compound or any other hazardous chemical.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Mureidomycin C
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Mureidomycin C, a peptidylnucleoside antibiotic. Adherence to these protocols is critical for minimizing risk and ensuring operational integrity.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent contact with skin and eyes, and to avoid inhalation of dust or aerosols.[1] The following table summarizes the required PPE.
| PPE Category | Specification | Standard Compliance |
| Eye Protection | Tightly fitting safety goggles with side-shields. | EN 166 (EU) or NIOSH (US) |
| Hand Protection | Chemical-impermeable gloves. Must be inspected prior to use. | EU Directive 89/686/EEC and EN 374 |
| Body Protection | Fire/flame resistant and impervious clothing. | N/A |
| Respiratory | A full-face respirator is necessary if exposure limits are exceeded, or if irritation or other symptoms are experienced. | N/A |
Operational Plan: From Receipt to Disposal
A systematic approach to managing this compound within the laboratory is crucial. The following step-by-step operational plan outlines the procedures for handling this compound safely.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a tightly closed state in a dry, cool, and well-ventilated place.[1]
-
Ensure the storage area is separate from foodstuff containers or incompatible materials.[1]
2. Handling and Use:
-
All handling should occur in a well-ventilated place, such as a chemical fume hood, to avoid the formation of dust and aerosols.[1]
-
Wear the appropriate PPE as detailed in the table above.
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.[1]
-
Avoid contact with skin and eyes.[1]
-
Wash hands thoroughly after handling.[1]
3. Spill Management:
-
In the event of a spill, evacuate personnel to safe areas.[1]
-
Remove all sources of ignition.[1]
-
Prevent further leakage or spillage if it is safe to do so.[1]
-
Do not allow the chemical to enter drains.[1]
-
Collect the spilled material for disposal.[1]
4. First Aid Measures:
-
Inhalation: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1]
-
Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1]
-
Eye Contact: Rinse with pure water for at least 15 minutes. Consult a doctor.[1]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][2]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Adhered or collected material from spills or routine use should be collected in a suitable, labeled container.[1]
-
Disposal: Dispose of the waste in accordance with all appropriate local, state, and federal laws and regulations.[1] Discharge into the environment must be avoided.[1]
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
